Perhexiline
Descripción
This compound is a coronary vasodilator used especially for angina of effort. It may cause neuropathy and hepatitis.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1974 and is indicated for cardiovascular disease and has 4 investigational indications.
This compound is only found in individuals that have used or taken this drug. It is a coronary vasodilator used especially for angina of effort. It may cause neuropathy and hepatitis. [PubChem]this compound binds to the mitochondrial enzyme carnitine palmitoyltransferase (CPT)-1 and CPT-2. It acts by shifting myocardial substrate utilisation from long chain fatty acids to carbohydrates through inhibition of CPT-1 and, to a lesser extent, CPT-2, resulting in increased glucose and lactate utilization. This results in increased ATP production for the same O2 consumption as before and consequently increases myocardial efficiency.
2-(2,2-Dicyclohexylethyl)piperidine. Coronary vasodilator used especially for angina of effort. It may cause neuropathy and hepatitis.
See also: this compound Maleate (active moiety of).
Propiedades
IUPAC Name |
2-(2,2-dicyclohexylethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18/h16-20H,1-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXKNKQEMFBLER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023439 | |
| Record name | Perhexiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Perhexiline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015207 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.72e-05 g/L | |
| Record name | Perhexiline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01074 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Perhexiline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015207 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
39648-47-0, 6621-47-2, 39648-48-1 | |
| Record name | (-)-Perhexiline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39648-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perhexiline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6621-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Perhexiline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39648-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perhexiline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006621472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-2-(2,2-Dicyclohexylethyl)piperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039648470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-2-(2,2-Dicyclohexylethyl)piperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039648481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perhexiline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01074 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Perhexiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perhexiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (-)-2-(2,2-dicyclohexylethyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (+)-2-(2,2-dicyclohexylethyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERHEXILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU65374X44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Perhexiline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015207 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Perhexiline's Mechanism of Action on Carnitine Palmitoyltransferase-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Perhexiline is a prophylactic antianginal agent that modulates cardiac metabolism by inhibiting the carnitine palmitoyltransferase (CPT) enzyme system.[1] Its primary therapeutic effect stems from the inhibition of CPT-1, the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[2][3] This guide provides a detailed examination of the molecular interactions, kinetic properties, and downstream metabolic consequences of this compound's action on CPT-1. It includes a synthesis of quantitative data, detailed experimental protocols for studying this interaction, and visualizations of the key pathways and processes.
Core Mechanism of Action at CPT-1
The anti-anginal effect of this compound is attributed to its ability to shift the heart's energy metabolism from a reliance on fatty acid oxidation to an increased utilization of carbohydrates, such as glucose and lactate.[4][5][6] This metabolic switch is more oxygen-efficient, increasing the production of ATP for the same amount of oxygen consumed, which is particularly beneficial under ischemic conditions.[1][7]
The central molecular target for this action is Carnitine Palmitoyltransferase-1 (CPT-1).
-
Enzymatic Inhibition : this compound directly binds to and inhibits CPT-1, which is located on the outer mitochondrial membrane.[7][8] This enzyme is the crucial gateway that controls the entry of long-chain fatty acids into the mitochondrial matrix, where β-oxidation occurs.[3] The drug also demonstrates inhibitory effects on CPT-2, located on the inner mitochondrial membrane, though to a lesser extent.[7][8]
-
Kinetic Profile : Kinetic analyses have elucidated a complex inhibitory profile. This compound acts as a competitive inhibitor with respect to the substrate palmitoyl-CoA.[4][9] This indicates that this compound and palmitoyl-CoA likely compete for the same or an overlapping binding site on the CPT-1 enzyme. Conversely, the inhibition is non-competitive with respect to carnitine, suggesting that this compound binds to a site distinct from the carnitine-binding site and does not compete with carnitine.[4][9] Studies have noted curvilinear Dixon plots, which may imply complex binding kinetics, such as positive cooperativity or the presence of multiple inhibitor binding sites on the enzyme.[4][10]
-
Isoform Selectivity : this compound shows a greater inhibitory potency for the cardiac isoform of CPT-1 compared to the hepatic isoform.[4][9] This selectivity contributes to its targeted effect on myocardial metabolism.
Quantitative Inhibition Data
The inhibitory potency of this compound on CPT enzymes has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its effectiveness.
| Parameter | Enzyme | Species/Tissue | Value (µM) | Reference(s) |
| IC50 | CPT-1 | Rat Cardiac Mitochondria | 77 | [4][8][9] |
| IC50 | CPT-1 | Rat Hepatic Mitochondria | 148 | [4][8][9] |
| IC50 | CPT-2 | Rat Cardiac Mitochondria | 79 | [8] |
Signaling Pathways and Logical Relationships
Visualizations of the metabolic pathway, experimental workflow, and inhibition kinetics provide a clearer understanding of this compound's role.
Caption: this compound inhibits CPT-1, blocking fatty acid entry into mitochondria.
Caption: Workflow for a radiometric CPT-1 inhibition assay.
Caption: this compound competes with Palmitoyl-CoA but not Carnitine.
Experimental Protocols
The investigation of this compound's effect on CPT-1 relies on robust biochemical assays. Below are outlines of key methodologies.
Isolation of Mitochondria from Cardiac Tissue
This protocol provides a general framework for obtaining mitochondrial fractions, which are essential for in vitro CPT-1 activity assays.
-
Tissue Preparation : Euthanize a rat and rapidly excise the heart. Mince the ventricular tissue finely in ice-cold isolation buffer (e.g., MSHE: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4).[11]
-
Homogenization : Homogenize the minced tissue in fresh, ice-cold isolation buffer using a drill-driven Teflon pestle or a similar homogenizer with a few gentle strokes.[11]
-
Differential Centrifugation :
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 5-10 minutes at 4°C to pellet nuclei and cell debris.[11]
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 11,000 x g) for 10 minutes at 4°C to pellet the mitochondria.[11]
-
Discard the supernatant. The resulting dark brown pellet contains the mitochondrial fraction.
-
-
Washing : Resuspend the mitochondrial pellet in isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria.
-
Final Preparation : Resuspend the final washed pellet in a minimal volume of the desired assay buffer.
-
Protein Quantification : Determine the protein concentration of the mitochondrial suspension using a standard method like the bicinchoninic acid (BCA) assay to standardize enzyme activity measurements.[12]
CPT-1 Radiometric Activity Assay
This is a widely used method to directly measure the enzymatic activity of CPT-1 by quantifying the formation of a radiolabeled product.[13]
-
Reagent Preparation :
-
Assay Medium : Prepare a buffer containing approximately 20 mM HEPES, 75 mM KCl, 2 mM KCN, 1% fatty acid-free BSA, and 70 µM palmitoyl-CoA.[13]
-
Inhibitor Solutions : Prepare stock solutions of this compound at various concentrations.
-
Radiolabeled Substrate : L-[³H]carnitine.
-
-
Assay Procedure :
-
In microcentrifuge tubes, add a standardized amount of mitochondrial protein (e.g., 100-200 µg) to the assay medium.[13]
-
Add the desired concentration of this compound or vehicle control to each tube. Pre-incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding L-[³H]carnitine (e.g., 0.25 mM).[13]
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 3-5 minutes).[13]
-
-
Reaction Termination and Product Extraction :
-
Quantification :
-
Transfer an aliquot of the upper butanol phase to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
The measured radioactivity is directly proportional to the CPT-1 activity. Calculate specific activity (e.g., in nmol/min/mg protein) and determine the inhibitory effect of this compound at each concentration to derive an IC50 value.
-
Conclusion
This compound exerts its primary therapeutic effect through the direct, competitive inhibition of cardiac CPT-1 with respect to palmitoyl-CoA. This targeted action effectively throttles the rate of mitochondrial fatty acid oxidation, forcing a metabolic shift towards the more oxygen-sparing pathway of carbohydrate utilization. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to further investigate this mechanism and explore the development of novel metabolic modulators for cardiovascular diseases. The nuanced kinetic profile and isoform selectivity of this compound underscore the complexity of its interaction with the CPT system, warranting continued study to fully elucidate its therapeutic potential and inform the design of next-generation agents with improved efficacy and safety profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by this compound and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct evidence that this compound modifies myocardial substrate utilization from fatty acids to lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is this compound Maleate used for? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. apexbt.com [apexbt.com]
- 9. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by this compound and amiodarone. | BioGRID [thebiogrid.org]
- 10. DSpace [digital.library.adelaide.edu.au]
- 11. escholarship.org [escholarship.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Measurement of CPT-1 activity [bio-protocol.org]
Perhexiline and the Strategic Shift in Myocardial Metabolism: A Technical Guide for Researchers
-
Abstract: Provides an overview of perhexiline's role in shifting myocardial metabolism.
-
Introduction: Explains the metabolic state of the healthy vs. failing heart.
-
Mechanism of Action: Details how this compound inhibits CPT-1 and CPT-2, leading to a shift from fatty acid to glucose oxidation.
-
Data Presentation: Includes tables summarizing quantitative data on metabolic shifts and cardiac function improvements from clinical trials.
-
Experimental Protocols: Describes methodologies like the Langendorff perfused heart model and PET imaging.
-
Visualizations: Contains Graphviz DOT scripts for the mechanism of action and experimental workflows.
I have gathered sufficient information from the initial search to create a comprehensive technical guide that meets all the user's requirements. The search results provide details on this compound's mechanism of action (inhibiting CPT-1 and CPT-2), the resulting metabolic shift, quantitative data from clinical trials (effects on LVEF, VO2max, etc.), and descriptions of relevant experimental techniques (Langendorff, PET, echocardiography). I can now proceed to structure this information into the requested whitepaper format, including tables and Graphviz diagrams. Therefore, no further search queries are needed.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, an established anti-anginal agent, is gaining renewed attention for its unique metabolic modulatory effects, particularly in cardiovascular diseases like chronic heart failure (CHF). This technical guide provides an in-depth analysis of this compound's core mechanism: inducing a shift in myocardial energy substrate preference from fatty acid oxidation (FAO) to the more oxygen-efficient pathway of glucose oxidation. We will detail the biochemical pathways, present quantitative data from pivotal studies in structured tables, outline key experimental protocols used to assess these metabolic changes, and provide clear visual diagrams of the signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for professionals engaged in cardiovascular research and drug development.
Introduction: The Energetic Dilemma of the Failing Heart
The healthy heart is a metabolic powerhouse, exhibiting remarkable flexibility in substrate utilization to meet its continuous high energy demand. Under normal aerobic conditions, it derives approximately 60-70% of its ATP from the β-oxidation of long-chain fatty acids, with the remainder primarily sourced from glucose and lactate oxidation. However, in pathological states such as myocardial ischemia and heart failure, this metabolic balance is disrupted. The failing heart often becomes increasingly reliant on FAO, a state sometimes referred to as "metabolic inflexibility."
This maladaptive metabolic profile is detrimental for two key reasons. First, fatty acid oxidation consumes more oxygen to produce a given amount of ATP compared to glucose oxidation, thus reducing myocardial efficiency.[1][2] Second, elevated rates of incomplete fatty acid oxidation can lead to the accumulation of toxic lipid intermediates, which contribute to lipotoxicity, mitochondrial dysfunction, and the progression of cardiac disease.[3] Metabolic modulators like this compound offer a therapeutic strategy to counteract this damaging metabolic phenotype.
This compound's Mechanism of Action: Engineering a Metabolic Switch
This compound's primary therapeutic effect stems from its direct inhibition of the carnitine palmitoyltransferase (CPT) system, a critical gateway for fatty acid metabolism.[4][5]
-
CPT-1: Located on the outer mitochondrial membrane, CPT-1 catalyzes the conversion of long-chain fatty acyl-CoAs to acylcarnitines, a necessary step for their transport into the mitochondrial matrix. This compound is a potent, competitive inhibitor of this enzyme.[6][7]
-
CPT-2: Situated on the inner mitochondrial membrane, CPT-2 converts the acylcarnitines back to acyl-CoAs within the matrix, making them available for β-oxidation. This compound also inhibits CPT-2, though to a lesser extent than CPT-1.[5][7]
By inhibiting the CPT system, this compound effectively restricts the entry of long-chain fatty acids into the mitochondria, thereby significantly reducing their rate of oxidation.[8][9] This decrease in fatty acid metabolism leads to a compensatory increase in glucose and lactate utilization, a classic example of the Randle cycle in action.[10][11] This shift is energetically advantageous for the compromised heart, as the oxidation of glucose provides more ATP per molecule of oxygen consumed, enhancing myocardial efficiency and function.[1][4]
Signaling Pathway Diagram
The diagram below illustrates the central role of this compound in modulating mitochondrial substrate entry.
Caption: this compound inhibits CPT-1 and CPT-2, reducing fatty acid oxidation and upregulating glucose oxidation.
Quantitative Data on this compound's Efficacy
Clinical and preclinical studies have consistently demonstrated the positive effects of this compound on cardiac metabolism, function, and patient outcomes. The following tables summarize key quantitative findings.
Table 1: Effects of this compound on Cardiac Function and Exercise Capacity in Chronic Heart Failure (CHF)
| Parameter | Baseline | Post-Perhexiline | % Change | Patient Population | Reference |
| LVEF (%) | 24 ± 1 | 34 ± 2 | +42% | CHF (Ischemic & Non-ischemic) | [12][13][14] |
| Peak VO₂ (mL/kg/min) | 16.1 ± 0.6 | 18.8 ± 1.1 | +17% | CHF (Ischemic & Non-ischemic) | [12][13][14] |
| Minnesota Living with HF Score | 45 ± 5 | 34 ± 5 | -24% | CHF (Ischemic & Non-ischemic) | [12][13][14] |
| Regional Myocardial Function (Rest) | - | - | +15% | Ischemic CHF | [12][13] |
| Regional Myocardial Function (Stress) | - | - | +24% | Ischemic CHF | [12][13] |
| Myocardial PCr/ATP Ratio | 1.16 ± 0.39 | 1.51 ± 0.51 | +30% | Non-ischemic Cardiomyopathy | [15] |
LVEF: Left Ventricular Ejection Fraction; Peak VO₂: Peak Oxygen Consumption; PCr/ATP: Phosphocreatine to ATP ratio, a measure of cardiac energetics.
Table 2: this compound's Direct Effects on Myocardial Substrate Metabolism
| Parameter | Condition | Effect of this compound | Model | Reference |
| Fatty Acid Oxidation | In vitro | IC₅₀ = 77 µM (cardiac mitochondria) | Rat Heart | [6][7] |
| Fatty Acid Oxidation | Ex vivo | Reduced fatty acid oxidation | Rat Heart | [10] |
| Lactate Utilization | Ex vivo | Significantly increased | Rat Heart | [10] |
| Myocardial Oxygen Consumption | In vivo | Reduced by 14% | Dog | [16] |
IC₅₀: Half maximal inhibitory concentration.
Key Experimental Protocols
The elucidation of this compound's mechanism and effects relies on several key experimental techniques.
Isolated Perfused Heart (Langendorff) Preparation
This ex vivo model is fundamental for studying cardiac metabolism and function in a controlled environment, free of systemic neurohormonal influences.[17][18] It allows for precise control over substrate delivery and the direct measurement of metabolic flux.
Methodology:
-
Heart Isolation: A heart is rapidly excised from an anesthetized animal (e.g., rat, guinea pig) and immediately submerged in ice-cold, oxygenated buffer (e.g., Krebs-Henseleit solution).[19]
-
Aortic Cannulation: The aorta is cannulated, and the heart is mounted on the Langendorff apparatus.
-
Retrograde Perfusion: The coronary arteries are perfused in a retrograde fashion via the aorta with oxygenated buffer at a constant pressure or flow.[17] This maintains cardiac viability.
-
Metabolic Studies:
-
Radiolabeled substrates (e.g., ¹⁴C-glucose, ³H-palmitate) are introduced into the perfusate.
-
Coronary effluent and trapped ¹⁴CO₂ are collected to quantify the rates of glycolysis and substrate oxidation.
-
This compound is added to the perfusate to assess its direct impact on these metabolic rates.[20]
-
-
Functional Assessment: A fluid-filled balloon connected to a pressure transducer is inserted into the left ventricle to continuously measure parameters like Left Ventricular Developed Pressure (LVDP), heart rate, and contractility (dP/dt).[18]
Caption: Experimental workflow for a Langendorff isolated heart study assessing this compound's effects.
In Vivo Cardiac Positron Emission Tomography (PET)
PET imaging allows for the non-invasive quantification of myocardial substrate metabolism in living subjects, providing crucial translational data.[21][22]
Methodology:
-
Patient/Animal Preparation: Subjects are typically fasted to modulate substrate availability. For glucose uptake studies, a glucose load may be administered.
-
Radiotracer Injection: A specific positron-emitting radiotracer is injected intravenously.
-
¹⁸F-fluorodeoxyglucose (¹⁸F-FDG): A glucose analog used to measure regional glucose uptake and metabolism.
-
¹¹C-palmitate: A fatty acid tracer used to quantify regional fatty acid uptake, oxidation, and esterification.
-
-
Image Acquisition: After a suitable uptake period, the subject is positioned in a PET scanner. The scanner detects photons produced by the annihilation of positrons emitted from the tracer, creating a 3D image of tracer distribution in the myocardium.
-
Image Analysis: Dynamic imaging and kinetic modeling are applied to the acquired data to calculate quantitative measures of myocardial blood flow and substrate metabolic rates (μmol/g/min). Comparing these rates before and after this compound treatment reveals the drug's in vivo effect.[22]
Conclusion and Future Directions
This compound exemplifies a powerful therapeutic approach that targets the underlying metabolic derangements in cardiovascular disease. By inhibiting CPT-1 and CPT-2, it orchestrates a beneficial shift from oxygen-intensive fatty acid oxidation to more efficient glucose utilization.[2] This metabolic reprogramming improves cardiac energetics, enhances mechanical function, and alleviates symptoms in patients with chronic heart failure and refractory angina.[4][12]
The detailed methodologies and quantitative data presented in this guide underscore the robust evidence supporting this compound's mechanism and efficacy. For researchers and drug developers, this compound serves as a key pharmacological tool and a clinical proof-of-concept for the viability of metabolic modulation in treating heart disease. Future research may focus on developing next-generation metabolic modulators with improved safety profiles and on identifying patient subgroups who would benefit most from this therapeutic strategy.
References
- 1. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 2. Metabolic therapy of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by this compound and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. Direct evidence that this compound modifies myocardial substrate utilization from fatty acids to lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Therapy in Patients with Type 2 Diabetes: Incremental Insulin Resistance despite Potentiation of Nitric Oxide Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. ahajournals.org [ahajournals.org]
- 14. ahajournals.org [ahajournals.org]
- 15. Improvement in cardiac energetics by this compound in heart failure due to dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of this compound on survival time and infarct size in experimental myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Langendorff heart - Wikipedia [en.wikipedia.org]
- 18. Langendorff Isolated Heart Perfusion Technique | ADInstruments [adinstruments.com]
- 19. benchchem.com [benchchem.com]
- 20. Effect of this compound and oxfenicine on myocardial function and metabolism during low-flow ischemia/reperfusion in the isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. PET Myocardial Perfusion Imaging | University of Ottawa Heart Institute [ottawaheart.ca]
- 22. Frontiers | Cardiac 18F-FDG Positron Emission Tomography: An Accurate Tool to Monitor In vivo Metabolic and Functional Alterations in Murine Myocardial Infarction [frontiersin.org]
The Rise and Fall of a Metabolic Modulator: A Technical History of Perhexiline as an Antianginal Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perhexiline, or 2-(2,2-dicyclohexylethyl)piperidine, emerged in the 1970s as a novel prophylactic antianginal agent. Unlike its contemporaries, which primarily modulated hemodynamic factors, this compound's efficacy was eventually attributed to a unique metabolic mechanism: the inhibition of mitochondrial carnitine palmitoyltransferase (CPT), forcing a shift in myocardial energy substrate utilization from fatty acids to more oxygen-efficient glucose oxidation. Despite its demonstrated efficacy in reducing anginal attacks and improving exercise tolerance, its clinical use was severely curtailed by a narrow therapeutic index and the risk of severe hepatotoxicity and peripheral neuropathy, particularly in individuals with a poor metabolizer phenotype for the cytochrome P450 2D6 (CYP2D6) enzyme. This technical guide provides an in-depth history of this compound's discovery, its mechanism of action, a summary of key preclinical and clinical data, and the pharmacogenetic insights that ultimately explained its toxicity profile.
Discovery and Early Development
This compound was developed in the early 1970s and introduced as a prophylactic treatment for angina pectoris. Initial pharmacological screening positioned it as a coronary vasodilator, a common therapeutic goal for antianginal drugs at the time. However, its chemical structure, unrelated to nitrates or beta-blockers, suggested a potentially novel mechanism of action. A key patent from the era outlines a method for the synthesis of 2-(2,2-dicyclohexylethyl)piperidine, the core structure of this compound.
The development workflow for this compound followed a classical path from synthesis to clinical evaluation, which was later complicated by post-marketing surveillance that revealed its significant toxicity.
Preclinical Pharmacology
Early preclinical investigations, primarily in canine models, were crucial in characterizing the cardiovascular effects of this compound. These studies established its activity on the circulatory system, laying the groundwork for clinical trials.
Experimental Protocols:
-
Animal Model: Anesthetized, open-chest mongrel dogs were commonly used.
-
Drug Administration: this compound was administered intravenously at doses ranging from 0.3 to 3 mg/kg.
-
Hemodynamic Measurements: Parameters such as coronary blood flow, myocardial oxygen consumption (MVO2), aortic and systemic blood pressures, and left ventricular work were continuously monitored. Arterio-venous oxygen difference analyzers were employed to measure MVO2 directly[1].
-
Ischemia Models: Myocardial ischemia was often induced by the ligation of the left anterior descending (LAD) coronary artery to study the drug's effects on infarct size and coronary flow distribution to ischemic tissue[2][3].
Key Findings:
This compound demonstrated a consistent ability to increase coronary blood flow while dose-dependently decreasing myocardial oxygen consumption[1][3]. It also showed a capacity to redistribute coronary flow, preserving endocardial blood flow in ischemic conditions[2]. These effects were initially attributed to vasodilation but were later understood to be a consequence of its metabolic actions.
| Parameter | Effect of this compound (IV) in Canine Models | Reference |
| Coronary Blood Flow | Increased | [1][3] |
| Myocardial O2 Consumption | Decreased | [1][2][3] |
| Systemic Blood Pressure | Decreased | [1] |
| Left Ventricular Work | Decreased (at higher doses) | [1] |
| Infarct Size (LAD Ligation) | Reduced | [3] |
Mechanism of Action: A Metabolic Shift
The defining characteristic of this compound is its role as a cardiac metabolic modulator. The initial hypothesis of vasodilation was superseded by the discovery that this compound inhibits carnitine palmitoyltransferase-1 and -2 (CPT-1 and CPT-2). These enzymes are essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.
By inhibiting CPT, this compound forces a metabolic switch in the myocardium from fatty acid oxidation to glucose oxidation. This is significant because glucose oxidation generates more ATP for each molecule of oxygen consumed, thereby increasing the efficiency of the heart muscle, a particularly beneficial effect under ischemic conditions. This "oxygen-sparing" effect is the primary mechanism behind its antianginal properties.
Clinical Efficacy in Angina Pectoris
Numerous clinical trials conducted in the 1970s and 1980s evaluated the efficacy of this compound in patients with stable and refractory angina. The collective evidence from these studies demonstrated a significant antianginal effect compared to placebo.
Experimental Protocols:
-
Study Design: Most studies were double-blind, placebo-controlled, crossover trials.
-
Patient Population: Patients typically had a documented history of stable or refractory angina pectoris, often with evidence of ischemia (e.g., ST-segment depression) on exercise testing.
-
Dosage: Oral dosages of this compound maleate typically ranged from 100 mg to 400 mg daily.
-
Outcome Measures:
-
Subjective: Frequency of angina attacks and consumption of sublingual nitroglycerin, recorded in patient diaries.
-
Objective: Exercise tolerance testing, commonly using a bicycle ergometer or a standardized treadmill protocol like the Bruce protocol, measuring time to onset of angina, total exercise duration, and maximal workload achieved.
-
Summary of Key Clinical Trial Data:
| Study (Year) | N | Design | Dosage | Duration | Key Efficacy Endpoints | Reference |
| Burns-Cox et al. (1971) | 55 | Crossover | Not specified | 12-24 weeks | 84% of patients had reduced angina attacks; 64% had reduced nitroglycerin use. | |
| Armstrong et al. (1976) | 25 | Open-label | 100-400 mg/day | 4 weeks | 80% reduction in mean anginal attacks and nitroglycerin requirement (p < 0.0001). | |
| Brown et al. (1976) | 7 | Crossover | Not specified | Not specified | Significantly lower attack rates and nitroglycerin consumption vs. placebo. | |
| Anonymous (1978) | 20 | Crossover | Not specified | Not specified | 8.1% increase in exercise tolerance; 8.3% increase in aerobic capacity (p < 0.01). | |
| Cole et al. (1990) | 17 | Crossover | Dose-adjusted | 3 months/phase | 63% of patients were responders by exercise criteria vs. 18% on placebo (p < 0.05). |
Pharmacokinetics, Toxicity, and Decline
The widespread use of this compound was ultimately halted by its challenging pharmacokinetic profile and severe adverse effects.
-
Metabolism: this compound is metabolized in the liver primarily by the polymorphic cytochrome P450 enzyme, CYP2D6. A subset of the population (approximately 7-10% of Caucasians) are "poor metabolizers" due to genetic polymorphisms, leading to impaired drug clearance.
-
Pharmacokinetics: The drug exhibits non-linear, saturable metabolism. In poor metabolizers, standard doses can lead to dramatically elevated plasma concentrations and a prolonged elimination half-life.
-
Toxicity: The major toxicities—hepatotoxicity and a sensorimotor peripheral neuropathy—are directly correlated with high plasma concentrations (>600 ng/mL). Histological findings in affected patients revealed phospholipoidosis in hepatocytes and Schwann cells.
-
Therapeutic Drug Monitoring (TDM): The discovery of the link between CYP2D6 status, plasma concentration, and toxicity led to the understanding that this compound could be used more safely by individualizing doses based on therapeutic drug monitoring, maintaining plasma levels within a therapeutic window of 150-600 ng/mL. However, by the time this was well understood, less toxic antianginal agents had been developed, leading to this compound's withdrawal from many markets in the late 1980s.
Conclusion
The history of this compound serves as a crucial case study in drug development. It was an effective antianginal agent with a novel metabolic mechanism of action that predated the modern class of metabolic modulators. Its initial success was overshadowed by severe toxicity, which was later explained by pharmacogenetic variability in drug metabolism. This story underscores the critical importance of understanding a drug's metabolic pathway and the potential for genetic polymorphisms to profoundly impact patient safety. While its use is now limited to refractory cases in a few countries under strict therapeutic monitoring, the scientific journey of this compound provided valuable insights into myocardial metabolism and laid the groundwork for the principles of pharmacogenetics in clinical practice.
References
- 1. This compound: Old Drug, New Tricks? A Summary of Its Anti-Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic therapeutics in angina pectoris: history revisited with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evolution of β-blockers: from anti-anginal drugs to ligand-directed signalling - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Pharmacodynamics of Perhexiline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perhexiline, a piperidine derivative, has a long and complex history in the clinical management of cardiovascular diseases. Initially introduced as a prophylactic antianginal agent, its use was curtailed by concerns regarding its narrow therapeutic index and potential for hepatotoxicity and peripheral neuropathy. However, a deeper understanding of its pharmacodynamics and the implementation of therapeutic drug monitoring have led to a resurgence of interest in this compound for refractory angina and chronic heart failure. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, with a focus on its core mechanisms of action, effects on cellular signaling pathways, and the experimental methodologies used to elucidate these properties.
Core Pharmacodynamics: Metabolic Modulation
The primary pharmacodynamic effect of this compound is the modulation of myocardial energy metabolism. It shifts the heart's metabolic preference from fatty acid oxidation to glucose and lactate oxidation. This is achieved through the inhibition of carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, carnitine palmitoyltransferase-2 (CPT-2).[1][2] These enzymes are crucial for the transport of long-chain fatty acids into the mitochondria for beta-oxidation. By inhibiting CPT-1 and CPT-2, this compound effectively reduces the reliance on fatty acids as an energy source.
The metabolic shift induced by this compound is therapeutically beneficial as glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation. This "oxygen-sparing" effect enhances myocardial efficiency, which is particularly advantageous in ischemic conditions where oxygen supply is limited.[3][4]
Quantitative Data on CPT Inhibition
The inhibitory effects of this compound on CPT enzymes have been quantified in various studies. The following tables summarize the available quantitative data.
| Enzyme | Species | Tissue | IC50 (μM) | Reference |
| CPT-1 | Rat | Cardiac Mitochondria | 77 | [5] |
| CPT-1 | Rat | Hepatic Mitochondria | 148 | [5] |
| CPT-2 | Rat | Cardiac | 79 | [2] |
Table 1: this compound IC50 Values for CPT Inhibition
Clinical Efficacy in Cardiovascular Disease
Clinical studies have demonstrated the tangible benefits of this compound's metabolic modulation in patients with cardiovascular diseases.
| Clinical Endpoint | Patient Population | Treatment Duration | Key Finding | Reference |
| Peak Exercise Oxygen Consumption (V̇O2max) | Chronic Heart Failure (CHF) | 8 weeks | Increased from 16.1 to 18.8 mL/kg/min | [3][6] |
| Left Ventricular Ejection Fraction (LVEF) | Chronic Heart Failure (CHF) | 8 weeks | Increased from 24% to 34% | [3][6] |
| Myocardial Phosphocreatine/ATP Ratio | Dilated Cardiomyopathy | 1 month | Increased by 30% | [7] |
Table 2: Summary of this compound's Clinical Efficacy
Effects on Cellular Signaling Pathways
Beyond its primary metabolic effects, this compound has been shown to modulate several key intracellular signaling pathways. These effects are often observed at concentrations relevant to its anti-cancer properties and may also contribute to its cardiovascular effects and toxicity profile.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been shown to suppress this pathway, an effect that is particularly relevant to its anti-cancer activity.[2]
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. This compound's impact on cellular energy metabolism can lead to the activation of AMPK.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38 and JNK, are involved in cellular responses to stress, inflammation, and apoptosis. This compound has been demonstrated to activate the p38 and JNK signaling pathways, which may contribute to its cytotoxic effects in certain cell types.[8]
References
- 1. Study of the roles of cytochrome P450 (CYPs) in the metabolism and cytotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by this compound and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic modulation with this compound in chronic heart failure: a randomized, controlled trial of short-term use of a novel treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A mechanism of this compound’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Perhexiline's Cardioprotective Effect: An In-depth Technical Guide to its Inhibition of Carnitine Paloyltransferase 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perhexiline, a drug with a long history in the treatment of angina, exerts its primary therapeutic effects through a profound alteration of myocardial energy metabolism. At the heart of this mechanism lies the inhibition of the carnitine palmitoyltransferase (CPT) system, a critical gateway for fatty acid oxidation. While its inhibitory action on CPT-1 is well-documented, its interaction with CPT-2, the inner mitochondrial membrane-bound enzyme, is a key component of its overall metabolic modulating effect. This technical guide provides a detailed examination of the basic research into this compound's inhibition of CPT-2, offering insights into its mechanism, quantitative parameters, and the experimental methodologies used for its characterization.
Mechanism of Action: A Metabolic Shift
This compound's primary mechanism of action is the induction of a metabolic switch in the myocardium, shifting substrate utilization away from long-chain fatty acids and towards the more oxygen-efficient glucose and lactate oxidation.[1][2] This is achieved through the inhibition of both CPT-1 and, to a lesser extent, CPT-2.[2][3][4] By impeding the transport of long-chain fatty acids into the mitochondrial matrix, this compound effectively curtails β-oxidation, the primary source of energy for the heart under normal physiological conditions. This "oxygen-sparing" effect is particularly beneficial in ischemic conditions where oxygen supply is limited.
The inhibition of CPT-2 by this compound contributes to the accumulation of long-chain acylcarnitines in the mitochondrial intermembrane space, further discouraging fatty acid transport and oxidation.[5] This metabolic reprogramming leads to an increase in glucose uptake and glycolysis, ultimately enhancing cardiac efficiency by producing more ATP for a given amount of oxygen consumed.[2][3]
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound against CPT enzymes has been quantified in various studies. While more extensive data is available for CPT-1, the inhibitory effect on CPT-2 is also significant.
| Enzyme | Species/Tissue | IC50 (µM) | Kinetic Inhibition Type | Reference |
| CPT-2 | Rat | 79 | Not specified | [6] |
| CPT-1 | Rat Cardiac Mitochondria | 77 | Competitive (vs. Palmitoyl-CoA), Non-competitive (vs. Carnitine) | [7] |
| CPT-1 | Rat Hepatic Mitochondria | 148 | Competitive (vs. Palmitoyl-CoA), Non-competitive (vs. Carnitine) | [7] |
Note: While the IC50 value for this compound against CPT-2 is available, detailed kinetic studies characterizing the precise nature of the inhibition (e.g., competitive, non-competitive) are not as extensively reported in the currently available literature as they are for CPT-1.
Signaling Pathways and Metabolic Consequences
The inhibition of CPT-2 by this compound initiates a cascade of metabolic changes within the cardiomyocyte. The primary consequence is the reduction of fatty acid oxidation, leading to a series of downstream effects aimed at maintaining cellular energy homeostasis.
Experimental Protocols
Characterizing the inhibitory effect of this compound on CPT-2 requires a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.
Isolation of Mitochondria from Cardiac Tissue
A prerequisite for in vitro CPT-2 inhibition assays is the isolation of functional mitochondria.
Detailed Methodology:
-
Tissue Preparation: Freshly excised cardiac tissue is immediately placed in ice-cold isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA) to maintain mitochondrial integrity.
-
Homogenization: The tissue is minced and then homogenized using a Potter-Elvehjem or Dounce homogenizer to disrupt the cells while keeping the mitochondria intact.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps. A low-speed spin pellets nuclei and cellular debris, while a subsequent high-speed spin of the supernatant pellets the mitochondria.
-
Washing: The mitochondrial pellet is washed to remove contaminants.
-
Resuspension: The final, purified mitochondrial pellet is resuspended in a suitable buffer for subsequent assays.
In Vitro CPT-2 Inhibition Assay (Radiochemical Method)
This assay directly measures the enzymatic activity of CPT-2 in the presence and absence of this compound.
Detailed Methodology:
-
Assay Buffer Preparation: A typical assay buffer contains Tris-HCl, KCl, and BSA.
-
Reaction Mixture: Isolated mitochondria are added to the assay buffer. To specifically measure CPT-2 activity, the outer mitochondrial membrane can be disrupted (e.g., with a low concentration of digitonin) to allow access to the enzyme, while CPT-1 is inhibited by malonyl-CoA.
-
Inhibitor Addition: Varying concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the reaction mixtures. A vehicle control (DMSO alone) is also included.
-
Pre-incubation: The mixtures are pre-incubated to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrates: radiolabeled L-[methyl-³H]carnitine and palmitoyl-CoA.
-
Incubation: The reaction proceeds for a set time at 37°C.
-
Reaction Termination: The reaction is stopped, typically by the addition of an acid (e.g., perchloric acid).
-
Product Separation: The radiolabeled product, [³H]palmitoylcarnitine, is separated from the unreacted [³H]carnitine. This can be achieved by methods such as phase partitioning with butanol or ion-exchange chromatography.
-
Quantification: The amount of [³H]palmitoylcarnitine is quantified using liquid scintillation counting.
-
Data Analysis: The enzyme activity at each this compound concentration is calculated and compared to the control to determine the IC50 value. For kinetic analysis, the assay is repeated with varying substrate concentrations to generate data for Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constant (Ki).[7]
Conclusion
This compound's inhibition of CPT-2 is an integral part of its mechanism for inducing a cardioprotective metabolic shift. While the quantitative aspects of CPT-1 inhibition by this compound are more thoroughly characterized, the available data clearly demonstrate a significant inhibitory effect on CPT-2 as well. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuances of this interaction, including a more detailed kinetic analysis. A deeper understanding of this compound's effects on CPT-2 will be crucial for the development of next-generation metabolic modulators for cardiovascular diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Tandem mass spectrometric assay for the determination of carnitine palmitoyltransferase II activity in muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. Dissociation between metabolic and efficiency effects of this compound in normoxic rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. apexbt.com [apexbt.com]
- 7. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by this compound and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
Repurposing Perhexiline: A Technical Guide on its Anti-Cancer Properties for Drug Development Professionals
Introduction
Perhexiline, a drug originally developed in the 1970s for the treatment of angina, is garnering renewed interest within the oncology research community for its potential anti-cancer properties.[1][2] Initially prescribed as an antianginal agent, its usage declined due to reports of hepatotoxicity and neurotoxicity in a subset of patients, later linked to impaired metabolism in individuals with specific cytochrome P450 2D6 (CYP2D6) mutations.[1][2] However, extensive preclinical research has revealed that this compound exhibits potent anti-tumor activities across a range of cancers, both as a monotherapy and in combination with existing chemotherapeutics.[1][3] This guide provides an in-depth technical overview of the preliminary studies on this compound's anti-cancer effects, focusing on its mechanisms of action, effects on signaling pathways, and a summary of preclinical data.
Core Mechanism of Action: Inhibition of Fatty Acid Oxidation
The primary anti-cancer mechanism of this compound is attributed to its role as an inhibitor of fatty acid β-oxidation (FAO), a critical metabolic pathway for cancer cell proliferation, survival, and resistance to therapy.[1][4] this compound achieves this by inhibiting Carnitine Palmitoyltransferase 1 (CPT1) and 2 (CPT2), mitochondrial enzymes essential for the transport of long-chain fatty acids into the mitochondrial matrix where FAO occurs.[1][3][5][6]
The inhibition of CPT1/2 by this compound leads to several downstream cellular events:
-
Reduced Energy Production: By blocking FAO, this compound limits the generation of acetyl-CoA, nicotinamide adenine dinucleotide (NADH), and flavin adenine dinucleotide (FADH2), which are crucial substrates for the electron transport chain and subsequent ATP production.[1][5]
-
Metabolic Shift: The drug forces a shift in cellular metabolism from fatty acid utilization to carbohydrate metabolism.[2][7]
-
Induction of Cellular Stress: The disruption in energy homeostasis leads to an increase in the AMP:ATP ratio, which activates AMP-activated protein kinase (AMPK).[1][5] Activated AMPK, in turn, can inhibit the mammalian target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and proliferation.[1][5] Furthermore, studies have shown that this compound treatment can lead to an increase in reactive oxygen species (ROS), contributing to oxidative stress.[6][8]
Key Signaling Pathways Modulated by this compound
This compound has been demonstrated to suppress key signaling pathways that are frequently dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: Several studies have confirmed that this compound can suppress the PI3K/Akt/mTOR signaling cascade.[1] This pathway is a central coordinator of nutrient uptake and utilization, and its inhibition by this compound contributes to the drug's anti-proliferative effects.[1]
-
AMPK Pathway: As a consequence of reduced ATP levels from FAO inhibition, this compound treatment leads to the activation of AMPK.[5] This activation not only inhibits mTORC1 but also triggers autophagy, a cellular recycling process that can, in some contexts, lead to cell death.[1][5]
-
Apoptosis Induction: The culmination of metabolic and oxidative stress induced by this compound often leads to the activation of the intrinsic apoptotic pathway.[1][6] This is characterized by the loss of mitochondrial membrane integrity, release of cytochrome c, and subsequent activation of caspases.[5][6]
Quantitative Data from Preclinical Studies
In Vitro Efficacy: IC50 Values
This compound has demonstrated cytotoxicity against a wide array of cancer cell lines in vitro, with half-maximal inhibitory concentrations (IC50) typically in the low micromolar range.[1][6] These concentrations are comparable to the maximum recommended therapeutic plasma concentration of approximately 2 µmol/L.[6]
| Cancer Type | Cell Line(s) | Reported IC50 (µM) | Reference |
| Breast Cancer | MCF-7, others | 2 - 6 | [1][9] |
| Cervical Cancer | HeLa | 3 - 22 | [1] |
| Colon Cancer | HCT116, DLD-1, others | ~4 | [6][10][11] |
| Glioblastoma | PN19, MES 83 | 1.5 - 5 | [12] |
| Glioblastoma | Not specified | IC25 = 3 | [13] |
| Hepatocellular Carcinoma | HepG2 | 5 - 25 | [14][15] |
| Lung Cancer | Not specified | 3 - 22 | [1] |
| Prostate Cancer | LNCaP | Modest inhibition at low doses | [10] |
Table 1: Summary of this compound IC50 values across various cancer cell lines.
In Vivo Efficacy: Murine Cancer Models
The anti-tumor potential of this compound has been confirmed in numerous preclinical mouse studies, demonstrating its ability to cross the blood-brain barrier.[1][14]
| Cancer Type | Mouse Model | Dosage and Administration | Key Findings | Reference(s) |
| Glioblastoma | Orthotopic MES83 xenograft | 80 mg/kg, oral gavage, 5 days/week | Decreased tumor growth, improved survival | [16] |
| Glioblastoma | Glioblastoma mouse model | 80 mg/kg, oral gavage, for 3 days | Demonstrated anti-tumor activity | [14] |
| Pancreatic Cancer | PDAC xenograft | Not specified (with gemcitabine) | Induced complete tumor regression | [17] |
| Gastrointestinal Cancer | PDX models | Not specified (with oxaliplatin) | Inhibited tumor growth | [6] |
| Ovarian Cancer | EOC cell line xenograft | Not specified (with cisplatin) | Markedly reduced tumor growth | [6] |
Table 2: Effects of this compound treatment in preclinical murine cancer models.
Combination Therapy Potential
A significant area of investigation is the use of this compound to enhance the efficacy of standard chemotherapeutic agents and to overcome drug resistance.
-
With Platinum-Based Drugs: this compound improves the efficacy of oxaliplatin and cisplatin in colon, gastric, neuroblastoma, and ovarian cancers.[1][18] This may be due to the observation that oxaliplatin treatment can increase the expression of CPT1B and CPT2, creating a vulnerability that this compound can exploit.[1]
-
With Doxorubicin: Early studies showed that this compound could re-sensitize doxorubicin-resistant breast cancer and lymphoma cells, possibly by increasing intracellular drug accumulation.[1]
-
With Gemcitabine: In pancreatic ductal adenocarcinoma (PDAC) models, the combination of this compound and gemcitabine acted synergistically to induce complete tumor regression by causing significant energetic and oxidative stress.[17]
-
With Targeted Therapies: In breast cancer models, this compound combined with the tyrosine kinase inhibitor lapatinib resulted in prolonged inhibition of HER3 signaling and synergistic inhibition of proliferation.[6][10] In prostate cancer, combining this compound with the HSP90 inhibitor luminespib (NVP-AUY922) synergistically decreased cell viability.[6][19]
Experimental Protocols
Cell Viability and IC50 Determination
A common method to assess the cytotoxic effects of this compound is through cell viability assays.
-
Cell Seeding: Cancer cells (e.g., CRC lines) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound (racemic mixture or individual enantiomers) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment:
-
Crystal Violet Assay: Cells are fixed, stained with crystal violet, and the retained stain is solubilized. Absorbance is measured to quantify cell viability.
-
SRB Assay: The sulforhodamine B (SRB) assay is used to determine cell density based on the measurement of cellular protein content.[13]
-
Real-Time Cell Analysis (RTCA): Systems like the iCELLigence monitor changes in electrical impedance as cells attach and proliferate on a microelectrode-coated plate, providing real-time cytotoxicity data.[20]
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis from the dose-response curves.[9][20][21]
Apoptosis Assays
The induction of apoptosis is a key indicator of this compound's anti-cancer activity.
-
Treatment: Cells are treated with this compound at a concentration around the IC50 value for 24-48 hours.
-
Staining:
-
Annexin V/7-AAD Staining: Cells are harvested and stained with Annexin V (to detect early apoptotic cells) and 7-AAD or Propidium Iodide (to detect late apoptotic/necrotic cells).[12]
-
Caspase 3/7 Activation: Live cells are incubated with a reagent that becomes fluorescent upon cleavage by active caspases 3 and 7.[10][11]
-
-
Analysis:
In Vivo Xenograft Studies
Animal models are crucial for evaluating the systemic anti-tumor effects of this compound.
-
Cell Implantation: Human cancer cells (e.g., MES83 glioblastoma cells) are implanted subcutaneously or orthotopically into immunocompromised mice.[16]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment (this compound) and vehicle control groups. This compound is administered, for example, at 80 mg/kg via oral gavage, five days a week.[16]
-
Monitoring: Tumor volume is measured regularly using calipers. For orthotopic models, imaging techniques like MRI may be used.[15][16] Animal survival is also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or based on survival endpoints. Tumors may be excised for further analysis (e.g., immunoblotting).
Conclusion and Future Directions
Preliminary studies strongly suggest that this compound possesses significant anti-cancer properties, primarily through the inhibition of fatty acid oxidation and the disruption of key cancer cell signaling pathways.[1][3] Its efficacy in various preclinical models, both as a monotherapy and in combination with other agents, highlights its potential for being repurposed as an oncologic therapy.[1][6] However, despite these promising findings, there are currently no registered clinical trials evaluating this compound for cancer treatment in humans.[1]
Future research should focus on several key areas:
-
Clinical Translation: Well-designed clinical trials are necessary to determine the safety and efficacy of this compound in cancer patients. Pharmacogenetic screening for CYP2D6 metabolizer status would be critical for patient selection and dosing to mitigate toxicity risks.[2]
-
Biomarker Development: Identifying biomarkers, such as the expression levels of CPT1C in pancreatic cancer, could help predict which patients are most likely to respond to this compound therapy.[17]
-
Mechanism Refinement: While FAO inhibition is a primary mechanism, some studies suggest this compound may act via other pathways.[10] Further research is needed to fully elucidate all its anti-cancer mechanisms.
-
Development of Analogs: Given the potential for side effects, there is an opportunity to use this compound's chemical structure as a basis for developing new, more potent, and safer anti-cancer agents that target tumor metabolism.[22][23]
References
- 1. This compound: Old Drug, New Tricks? A Summary of Its Anti-Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Old Drug, New Tricks? A Summary of Its Anti-Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by this compound and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The Antianginal Drug this compound Displays Cytotoxicity against Colorectal Cancer Cells In Vitro: A Potential for Drug Repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound demonstrates FYN-mediated anti-tumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Combining the antianginal drug this compound with chemotherapy induces complete pancreatic cancer regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound maleate enhances antitumor efficacy of cisplatin in neuroblastoma by inducing over-expression of NDM29 ncRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 22. fiercebiotech.com [fiercebiotech.com]
- 23. Cholesterol Blocker Halts Pancreatic Cancer Growth [medtigo.com]
The Molecular Underpinnings of Perhexiline Toxicity: An In-depth Technical Guide from Early Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perhexiline, a piperidine derivative, was introduced in the 1970s as a prophylactic anti-anginal agent. Its efficacy in reducing the frequency of angina attacks was well-documented. However, its clinical use was soon marred by reports of severe adverse effects, primarily hepatotoxicity and peripheral neuropathy, which led to its withdrawal from many markets.[1][2][3] Early research into these toxicities laid the groundwork for our current understanding of pharmacogenetics and idiosyncratic drug reactions. This technical guide provides an in-depth exploration of the molecular basis of this compound toxicity as elucidated by early research, with a focus on its core mechanisms, supported by quantitative data, experimental methodologies, and visual representations of the key pathways involved.
The primary mechanisms of this compound toxicity that were uncovered by early investigations and are discussed herein are:
-
Inhibition of Carnitine Palmitoyltransferase (CPT): A key enzyme in mitochondrial fatty acid oxidation.
-
Polymorphic Metabolism by Cytochrome P450 2D6 (CYP2D6): Leading to drug accumulation in a subset of the population.
-
Induction of Phospholipidosis: A lysosomal storage disorder affecting various cell types.
These interconnected mechanisms provide a compelling case study in the complexities of drug action and metabolism, and the importance of understanding a drug's molecular interactions to predict and mitigate its toxic potential.
I. Inhibition of Carnitine Palmitoyltransferase and Altered Cellular Metabolism
A pivotal discovery in understanding both the therapeutic and toxic effects of this compound was its potent inhibition of carnitine palmitoyltransferase (CPT).[4] CPT is a critical enzyme system for long-chain fatty acid metabolism, facilitating their transport into the mitochondria for β-oxidation. The CPT system has two main components: CPT1, located on the outer mitochondrial membrane, and CPT2, on the inner mitochondrial membrane.
Early studies demonstrated that this compound inhibits CPT1, leading to a metabolic shift in the myocardium from fatty acid utilization to glucose and lactate oxidation.[4][5] This was proposed as the basis for its anti-anginal effect, as glucose oxidation requires less oxygen than fatty acid oxidation for the same amount of ATP produced. However, this profound alteration of cellular metabolism is also a cornerstone of its toxicity.
Quantitative Data on CPT Inhibition
The inhibitory potency of this compound on CPT1 was quantified in early in vitro studies using isolated rat heart and liver mitochondria.
| Parameter | Value (Cardiac CPT-1) | Value (Hepatic CPT-1) | Reference |
| IC50 | 77 µmol/L | 148 µmol/L | [4] |
| Inhibition type vs. Palmitoyl-CoA | Competitive | Competitive | [4] |
| Inhibition type vs. Carnitine | Non-competitive | Non-competitive | [4] |
IC50: The half-maximal inhibitory concentration.
Experimental Protocol: CPT1 Activity Assay (Based on early research principles)
The following provides a descriptive summary of the type of methodology used in early studies to determine CPT1 inhibition. Specific buffer compositions and reagent concentrations would have been detailed in the original publications.
Objective: To determine the inhibitory effect of this compound on CPT1 activity in isolated mitochondria.
Materials:
-
Isolated rat heart or liver mitochondria
-
[¹⁴C]Carnitine
-
Palmitoyl-CoA
-
This compound maleate
-
Bovine serum albumin (BSA)
-
Reaction buffer (containing components like MOPS, KCl, and EDTA)
-
Scintillation fluid and counter
Methodology:
-
Mitochondrial Isolation: Mitochondria were isolated from fresh rat heart or liver tissue by differential centrifugation. The tissue was homogenized in a buffered sucrose solution and centrifuged at low speed to remove cellular debris. The supernatant was then centrifuged at a higher speed to pellet the mitochondria, which were subsequently washed and resuspended in a suitable buffer.
-
CPT1 Assay: The assay measured the rate of formation of [¹⁴C]palmitoylcarnitine from [¹⁴C]carnitine and palmitoyl-CoA.
-
Isolated mitochondria were pre-incubated with varying concentrations of this compound or a vehicle control in the reaction buffer.
-
The reaction was initiated by the addition of [¹⁴C]carnitine and palmitoyl-CoA.
-
The incubation was carried out for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction was stopped, typically by the addition of an acid.
-
The [¹⁴C]palmitoylcarnitine product was extracted using an organic solvent (e.g., butanol).
-
The radioactivity in the organic phase was measured using a liquid scintillation counter.
-
-
Data Analysis: The rate of CPT1 activity was calculated based on the amount of radiolabeled product formed over time. The IC50 value for this compound was determined by plotting the percentage of inhibition against the logarithm of the this compound concentration. Kinetic parameters (competitive vs. non-competitive inhibition) were determined by performing the assay with varying substrate concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.[4]
Visualizing the Impact of CPT Inhibition
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A mechanism of this compound’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by this compound and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medlink.com [medlink.com]
Unraveling the Tightrope: Initial Investigations into Perhexiline's Narrow Therapeutic Index
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Perhexiline, a piperidine derivative, emerged in the 1970s as a novel antianginal agent, offering a new therapeutic avenue for patients with coronary artery disease.[1] Early clinical investigations lauded its efficacy in reducing the frequency of angina attacks and improving exercise tolerance. However, this initial optimism was soon tempered by the emergence of a significant and unpredictable risk of severe adverse effects, primarily hepatotoxicity and peripheral neuropathy.[2][3] These initial studies were pivotal in characterizing this compound's narrow therapeutic index, a defining feature that has shaped its clinical use ever since. This technical guide delves into the core of these initial investigations, presenting the quantitative data, experimental protocols, and the nascent understanding of the drug's pharmacology that highlighted the fine line between therapeutic benefit and toxicity.
Quantitative Data from Early Clinical Investigations
The initial clinical trials of this compound for angina pectoris were instrumental in defining the therapeutic and toxic plasma concentration ranges. A consistent finding across these early studies was the substantial inter-individual variability in plasma this compound concentrations at standard doses, a key factor contributing to its narrow therapeutic window.[3][4]
| Parameter | Value | Source |
| Therapeutic Plasma Concentration Range | 150 - 600 ng/mL (or µg/L) | [2][4][5][6] |
| Toxic Plasma Concentration Range | > 600 ng/mL (or µg/L) | [3][5][7] |
| Initial Daily Dosing Range in Clinical Trials | 100 - 400 mg | [3][8] |
| Incidence of Adverse Effects (Overall) | Approximately 65% | [9] |
| Severe Adverse Effects Leading to Discontinuation | Approximately 7-8% | [9] |
| Plasma Concentration (ng/mL) | Associated Clinical Outcome | Source |
| < 150 | Sub-therapeutic, often insufficient antianginal effect. | [4] |
| 150 - 600 | Optimal therapeutic window for most patients, demonstrating antianginal efficacy with minimized risk of toxicity. | [2][4][5][6] |
| > 600 | Increased incidence of minor side effects (e.g., dizziness, nausea). | [5][7] |
| > 720 | Significantly increased risk of serious toxicity, including hepatotoxicity and peripheral neuropathy. | [3] |
| 720 - 2680 | Plasma concentrations observed in patients who developed hepatitis or neurotoxicity. | [3] |
Experimental Protocols
The establishment of a narrow therapeutic index for this compound necessitated the development of robust methods for therapeutic drug monitoring. Early investigations relied on pioneering analytical techniques and structured clinical monitoring to navigate the drug's challenging pharmacokinetic profile.
Measurement of this compound in Serum by Gas-Liquid Chromatography (circa 1980)
An early and crucial analytical method for quantifying this compound in patient serum was gas-liquid chromatography (GLC). The following protocol is based on the method described by Cooper and Turnell in 1980.[10]
1. Sample Preparation:
- To 1 mL of serum in a glass-stoppered tube, add 100 µL of an internal standard solution (e.g., a structurally similar compound not co-administered).
- Add 200 µL of 2M sodium hydroxide to alkalinize the sample.
- Add 5 mL of diethyl ether and vortex mix for 1 minute.
- Centrifuge at 2000 rpm for 5 minutes to separate the phases.
- Transfer the upper organic layer to a clean tube.
- Evaporate the ether to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 50 µL of ethyl acetate.
2. Gas Chromatography:
- Instrument: A gas chromatograph equipped with a flame ionization detector (FID).
- Column: A glass column (e.g., 2m x 2mm i.d.) packed with a stationary phase suitable for amine analysis (e.g., 3% SP-2250 on Supelcoport 100/120 mesh).
- Carrier Gas: Nitrogen at a flow rate of 30 mL/min.
- Temperatures:
- Injector: 250°C
- Column: 230°C
- Detector: 250°C
- Injection Volume: 1-2 µL of the reconstituted extract.
3. Quantification:
- The concentration of this compound in the serum sample is determined by comparing the peak height (or area) ratio of this compound to the internal standard with a standard curve prepared from serum samples with known this compound concentrations.
Patient Monitoring in Early Clinical Trials
Initial clinical investigations incorporated stringent patient monitoring protocols to mitigate the risks associated with this compound's toxicity. These protocols typically included:
-
Baseline Assessments: Prior to initiating therapy, patients underwent a comprehensive medical history, physical examination (including neurological assessment), electrocardiogram (ECG), and laboratory tests including a complete blood count and liver function tests (serum transaminases, alkaline phosphatase, and bilirubin).[5][9]
-
Regular Follow-up: Patients were typically reviewed at monthly intervals.[9]
-
Liver Function Monitoring: Liver function tests were repeated regularly, often monthly, to detect early signs of hepatotoxicity.[9]
-
Neurological Assessment: Patients were monitored for symptoms of peripheral neuropathy, such as paresthesia, weakness, or changes in sensation. Electromyography was used in some studies to investigate nerve conduction.
-
Plasma Concentration Monitoring: As analytical methods became available, regular monitoring of plasma this compound concentrations was introduced to guide dosage adjustments and maintain levels within the therapeutic range.[6]
-
Dose Titration: The daily dose of this compound was individually titrated based on clinical response (reduction in angina frequency) and the emergence of any side effects. The aim was to use the minimum effective dose.
Signaling Pathways and Logical Relationships (Early Hypotheses)
The precise molecular mechanisms of this compound's action and toxicity were not fully elucidated during the initial investigation period. However, early researchers formulated hypotheses based on clinical and preclinical observations.
Hypothesized Therapeutic Mechanism of Action
The prevailing hypothesis for this compound's antianginal effect in the 1970s and early 1980s centered on its ability to modulate myocardial metabolism. It was proposed that this compound shifted the heart's energy substrate preference from fatty acid oxidation to the more oxygen-efficient pathway of glucose oxidation.[2][3] This "oxygen-sparing" effect was thought to be particularly beneficial in the ischemic myocardium.
Caption: Early hypothesized mechanism of this compound's antianginal effect.
Relationship between Pharmacokinetics and Toxicity
The initial investigations quickly established a clear link between the accumulation of this compound in the plasma and the onset of toxicity. The significant variability in how individuals metabolized the drug was recognized as the central challenge in its safe administration.
Caption: Early understanding of the link between metabolism and toxicity.
Experimental Workflow for Therapeutic Monitoring
The recognition of this compound's narrow therapeutic index led to the development of a structured workflow for its clinical use, emphasizing the importance of monitoring plasma concentrations to guide therapy.
Caption: Early clinical workflow for this compound therapeutic drug monitoring.
Conclusion
The initial investigations into this compound during the 1970s and early 1980s serve as a classic case study in the importance of pharmacokinetics and therapeutic drug monitoring in drug development and clinical practice. While the drug demonstrated clear efficacy in treating angina pectoris, its narrow therapeutic index and the severe consequences of exceeding the therapeutic window presented significant challenges. The early recognition of wide inter-individual variability in metabolism, though not fully understood at the molecular level at the time, paved the way for the development of individualized dosing strategies guided by plasma concentration monitoring. This foundational work not only defined the cautious clinical use of this compound but also underscored a critical principle in pharmacology: the imperative to understand and manage the pharmacokinetic variability that can profoundly impact a drug's safety and efficacy.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonist molecules in the treatment of angina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound maleate treatment for severe angina pectoris--correlations with pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic review of the efficacy and safety of this compound in the treatment of ischemic heart disease - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Can this compound Be Utilized Without Long-Term Toxicity? A Clinical Practice Audit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Insights into medication-induced liver injury: Understanding and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid method for the determination of this compound in serum using gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigations of long-term treatment with this compound maleate using therapeutic monitoring and electromyography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Effects of Perhexiline on Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heart failure (HF) remains a significant global health challenge, characterized by the heart's inability to pump blood effectively to meet the body's metabolic demands. A key pathophysiological feature of the failing heart is a derangement in myocardial energy metabolism, with a shift away from efficient glucose oxidation towards less oxygen-efficient fatty acid oxidation. Perhexiline, a metabolic modulator, has emerged as a promising therapeutic agent in this context. By inhibiting carnitine palmitoyltransferase-1 (CPT-1), this compound orchestrates a metabolic switch back to glucose utilization, thereby enhancing myocardial efficiency and improving clinical outcomes in patients with heart failure. This technical guide provides a comprehensive overview of the core effects of this compound on heart failure, detailing its mechanism of action, summarizing key quantitative data from clinical and preclinical studies, and outlining the experimental protocols used to elucidate its therapeutic benefits.
Mechanism of Action: A Metabolic Shift in the Failing Myocardium
The primary mechanism of action of this compound in heart failure is the inhibition of carnitine palmitoyltransferase-1 (CPT-1), a mitochondrial enzyme crucial for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2] In the failing heart, an over-reliance on fatty acid oxidation contributes to reduced cardiac efficiency, as this process consumes more oxygen per unit of ATP produced compared to glucose oxidation.
By inhibiting CPT-1, this compound effectively reduces the uptake and oxidation of fatty acids by cardiomyocytes.[3][4] This inhibition triggers a metabolic reprogramming, often referred to as a "Randle cycle" shift, causing the heart to increase its utilization of glucose and lactate for energy production.[2] This switch to more oxygen-efficient substrates leads to an improvement in myocardial energetics, ultimately enhancing cardiac function and alleviating symptoms of heart failure.[5]
dot
Quantitative Data on this compound's Efficacy
Clinical and preclinical studies have consistently demonstrated the beneficial effects of this compound in heart failure. The following tables summarize key quantitative findings from these investigations.
Table 1: Effects of this compound on Cardiac Function and Exercise Capacity
| Parameter | Baseline | Post-Treatment (this compound) | Post-Treatment (Placebo) | p-value | Reference(s) |
| Left Ventricular Ejection Fraction (%) | 24 ± 1 | 34 ± 2 | Unchanged | <0.001 | [5][6] |
| Peak Exercise Oxygen Consumption (VO2max) (mL·kg⁻¹·min⁻¹) | 16.1 ± 0.6 | 18.8 ± 1.1 | Unchanged | <0.001 | [5][6] |
| LV End-Systolic Volume Reduction (%) | - | 20 | Unchanged | <0.001 | [6] |
| Long-Axis Systolic Function Increase (%) | - | 24 | Unchanged | - | [6] |
| Resting Regional Myocardial Function Increase (%) | - | 15 | - | - | [5][7] |
| Peak Dobutamine Stress Regional Myocardial Function Increase (%) | - | 24 | - | - | [5][7] |
Table 2: Effects of this compound on Symptomatic Improvement and Myocardial Energetics
| Parameter | Baseline | Post-Treatment (this compound) | Post-Treatment (Placebo) | p-value | Reference(s) |
| Minnesota Living with Heart Failure Questionnaire (MLHFQ) Score | 45 ± 5 | 34 ± 5 | Unchanged | 0.04 | [5][6] |
| New York Heart Association (NYHA) Class Improvement (%) | - | 21 | No change | 0.02 | [5] |
| Myocardial Phosphocreatine/ATP Ratio | 1.16 ± 0.39 | 1.51 ± 0.51 | 1.34 ± 0.31 | <0.001 | [8][9] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the investigation of this compound's effects on heart failure.
Randomized, Double-Blind, Placebo-Controlled Clinical Trial
-
Study Design: A double-blind, randomized, placebo-controlled study is conducted to assess the efficacy and safety of this compound in patients with chronic heart failure.[5]
-
Inclusion Criteria: Patients with a left ventricular ejection fraction (LVEF) of less than 40%, optimally medicated for CHF, and exhibiting New York Heart Association (NYHA) class II or III symptoms are enrolled.[6][10] In studies focusing on heart failure with preserved ejection fraction (HFpEF), an LVEF of ≥ 50% is required.[11][12]
-
Exclusion Criteria: Common exclusion criteria include a body mass index (BMI) > 35, significant lung disease, reversible myocardial ischemia, impaired hepatic function, and known hypersensitivity to this compound.[10][11] Patients with CYP2D6 poor metabolizer status may also be excluded.[13]
-
Intervention: Patients are randomized to receive either this compound or a matching placebo. The initial dose of this compound is typically 100 mg twice daily.[5]
-
Dose Titration: Blood samples are collected at 1, 4, and 8 weeks to monitor serum this compound levels. Dose adjustments are made by an unblinded physician to maintain therapeutic and non-toxic plasma concentrations.[5]
-
Primary Endpoints: The primary endpoint is often the change in peak exercise oxygen consumption (VO2max).[5]
-
Secondary Endpoints: Secondary endpoints include changes in LVEF, quality of life as measured by the Minnesota Living with Heart Failure Questionnaire (MLHFQ), and changes in NYHA functional class.[5][8]
Conclusion
This compound represents a targeted therapeutic strategy for heart failure that addresses the fundamental issue of myocardial energy inefficiency. By inhibiting CPT-1 and promoting a shift towards glucose metabolism, this compound improves cardiac function, exercise capacity, and patient-reported outcomes. The robust body of evidence from well-designed clinical trials and preclinical studies, utilizing sophisticated methodologies such as stress echocardiography and ³¹P MRS, supports its role as a valuable agent in the management of heart failure. Further research and development in the field of metabolic modulators hold significant promise for advancing the treatment of this complex and debilitating condition.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac Metabolism Pathogenesis of Heart Failure [cfrjournal.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by this compound and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Metabolic modulation with this compound in chronic heart failure: a randomized, controlled trial of short-term use of a novel treatment -ORCA [orca.cardiff.ac.uk]
- 8. Improvement in cardiac energetics by this compound in heart failure due to dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
The Foundational Role of CYP2D6 in Perhexiline Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perhexiline, a prophylactic antianginal agent, has demonstrated significant efficacy in patients with refractory angina. However, its clinical application has been historically challenged by a narrow therapeutic index and the risk of severe adverse effects, including hepatotoxicity and peripheral neuropathy.[1][2] Foundational research has unequivocally established that the polymorphic cytochrome P450 enzyme, CYP2D6, is the primary determinant of this compound clearance, leading to substantial interindividual variability in drug exposure and response.[3][4] This technical guide provides an in-depth overview of the core studies that have elucidated the critical role of CYP2D6 in this compound metabolism, offering a comprehensive resource for researchers, scientists, and drug development professionals.
This compound Metabolism: The Central Role of CYP2D6
The primary metabolic pathway for this compound is hydroxylation, catalyzed almost exclusively by CYP2D6.[5] This process leads to the formation of two main monohydroxylated metabolites: cis-hydroxythis compound and trans-hydroxythis compound.[3] The formation of cis-hydroxythis compound is the major route of elimination in humans.[3][6] The significant contribution of CYP2D6 to this compound clearance underscores the profound impact of genetic polymorphisms in the CYP2D6 gene on the drug's pharmacokinetics and safety profile.[3][7]
Individuals can be classified into different CYP2D6 metabolizer phenotypes based on their genetic makeup:
-
Poor Metabolizers (PMs): Lacking functional CYP2D6 enzymes, these individuals exhibit significantly reduced this compound clearance, leading to higher plasma concentrations and an increased risk of toxicity.[1][8]
-
Intermediate Metabolizers (IMs): With one reduced-function and one non-functional allele, or two reduced-function alleles, IMs have impaired this compound metabolism compared to extensive metabolizers.[9]
-
Extensive Metabolizers (EMs): Possessing at least one and typically two functional CYP2D6 alleles, EMs metabolize this compound at a "normal" rate.[8][9]
-
Ultrarapid Metabolizers (UMs): Carrying multiple copies of functional CYP2D6 alleles, UMs metabolize this compound very rapidly, which may lead to sub-therapeutic plasma concentrations at standard doses.[8]
The stereoselective nature of this compound metabolism further complicates its pharmacokinetics. This compound is administered as a racemic mixture of (+)- and (-)-enantiomers. CYP2D6 exhibits stereoselectivity, preferentially metabolizing the (-)-enantiomer to cis-hydroxythis compound.[6] This results in different pharmacokinetic profiles for the two enantiomers, particularly in extensive metabolizers.[10][11]
Quantitative Analysis of this compound Metabolism by CYP2D6
The following tables summarize key quantitative data from foundational studies on this compound metabolism, providing a comparative overview of enzyme kinetics and pharmacokinetic parameters across different CYP2D6 metabolizer phenotypes.
Table 1: In Vitro Enzyme Kinetics of this compound Monohydroxylation in Human Liver Microsomes [5]
| CYP2D6 Phenotype | Apparent Km (μM) | Vmax (pmol/min/mg protein) | In Vitro Intrinsic Clearance (Vmax/Km) (μL/min/mg protein) |
| Extensive Metabolizers (EM) | 3.3 ± 1.5 | 9.1 ± 3.1 | 2.9 ± 0.5 |
| Poor Metabolizers (PM) | 124 ± 141 | 1.4 ± 0.6 | 0.026 |
Table 2: In Vitro Intrinsic Clearance of this compound Enantiomers in Human Liver Microsomes [9]
| CYP2D6 Phenotype | (+)-Perhexiline Clearance (μL/min/mg) | (-)-Perhexiline Clearance (μL/min/mg) |
| Extensive Metabolizers (EM) | 1376 ± 330 | 2475 ± 321 |
| Intermediate Metabolizers (IM) | 230 ± 225 | 482 ± 437 |
| Poor Metabolizers (PM) | 63.4 ± 1.6 | 54.6 ± 1.2 |
Table 3: Steady-State Pharmacokinetics of this compound Enantiomers in Patients [10][12]
| Parameter | CYP2D6 Extensive Metabolizers (EMs) | CYP2D6 Poor Metabolizers (PMs) |
| Apparent Oral Clearance of (+)-Perhexiline | 184.1 L/day (median) | 10.6 L/day (median) |
| Apparent Oral Clearance of (-)-Perhexiline | 272.0 L/day (median) | 24.2 L/day (median) |
| Required Dose of rac-Perhexiline | 69 μg/kg/h (median) | 4.2 μg/kg/h (median) |
| (+)-/(-)-Perhexiline Plasma Concentration Ratio | 1.41 (median) | 2.29 (median) |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of foundational research. The following sections outline the core experimental protocols used to investigate this compound metabolism by CYP2D6.
In Vitro Metabolism using Human Liver Microsomes (HLMs)
This experimental approach is fundamental for characterizing the enzymatic kinetics of drug metabolism.
Objective: To determine the Km, Vmax, and intrinsic clearance of this compound hydroxylation and to identify the P450 isoforms involved.
Methodology:
-
Microsome Preparation: Human liver microsomes are prepared from donor livers characterized for their CYP2D6 genotype and phenotype.
-
Incubation:
-
A typical incubation mixture contains human liver microsomes (e.g., 0.1-0.5 mg/mL protein), racemic this compound or individual enantiomers at various concentrations (e.g., 1-200 µM), and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).
-
To identify the specific CYP isoforms involved, selective chemical inhibitors (e.g., quinidine for CYP2D6) or monoclonal antibodies against specific CYPs are pre-incubated with the microsomes before the addition of this compound.[5][9]
-
Incubations are typically carried out in a shaking water bath at 37°C for a specified time (e.g., 10-60 minutes) and terminated by adding a quenching solvent like ice-cold acetonitrile.
-
-
Sample Analysis:
-
The formation of hydroxythis compound metabolites is quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection after pre-column derivatization, or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][13][14][15][16]
-
-
Data Analysis:
-
Enzyme kinetic parameters (Km and Vmax) are determined by fitting the metabolite formation rates versus substrate concentration data to the Michaelis-Menten equation using non-linear regression analysis.
-
In Vitro Metabolism using Recombinant Human CYP Enzymes
This method allows for the precise determination of the contribution of a single CYP isoform to the metabolism of a drug.
Objective: To confirm the specific role of CYP2D6 and other CYP isoforms in this compound hydroxylation.
Methodology:
-
Enzyme Source: Commercially available recombinant human CYP enzymes (e.g., CYP2D6, CYP2B6, CYP3A4) expressed in a heterologous system (e.g., baculovirus-infected insect cells) are used.[9]
-
Incubation:
-
The incubation mixture includes the recombinant CYP enzyme, cytochrome P450 reductase, cytochrome b5, phospholipids, the this compound enantiomer, and an NADPH-generating system in a buffer.
-
Incubations are performed at 37°C and terminated as described for HLM studies.
-
-
Sample Analysis and Data Analysis: The analytical and data analysis procedures are the same as for the HLM experiments.
In Vivo Phenotyping and Genotyping Studies in Patients
These clinical studies are essential for correlating genetic variations with the pharmacokinetic and pharmacodynamic responses to this compound in a real-world setting.
Objective: To investigate the influence of CYP2D6 genotype on this compound pharmacokinetics, dose requirements, and clinical outcomes.
Methodology:
-
Patient Recruitment: Patients receiving this compound for angina are enrolled in the study.[8][10][11]
-
Blood Sampling: Blood samples are collected from patients at steady-state to measure the plasma concentrations of this compound and its metabolites.[8][10]
-
Genotyping: Genomic DNA is extracted from a blood sample, and the CYP2D6 gene is analyzed to identify specific alleles associated with different metabolizer phenotypes (e.g., *3, *4, *5, *6 for PMs; *9, *10, *41 for IMs; and gene duplications for UMs).[1]
-
Phenotyping:
-
The metabolic ratio (MR) of cis-hydroxythis compound to this compound in plasma is calculated. An MR of less than 0.3 or 0.4 is often used to identify phenotypic poor metabolizers.[1][8]
-
Alternatively, a probe drug for CYP2D6, such as dextromethorphan, can be administered, and the urinary ratio of dextrorphan to dextromethorphan is measured.[8][17]
-
-
Pharmacokinetic Analysis:
Visualizing the Core Concepts
The following diagrams, generated using the DOT language, illustrate the key pathways and relationships in this compound metabolism.
Caption: this compound metabolic pathway highlighting the major role of CYP2D6.
Caption: Workflow for in vitro and in vivo studies of this compound metabolism.
Caption: Relationship between CYP2D6 genotype, phenotype, and clinical outcomes.
Conclusion
The foundational studies of this compound metabolism have unequivocally demonstrated the central and critical role of CYP2D6. The polymorphic nature of this enzyme is the primary driver of the wide interindividual variability in this compound pharmacokinetics. A thorough understanding of the principles outlined in this technical guide is paramount for the safe and effective use of this compound, as well as for the development of novel therapeutic strategies that account for pharmacogenetic variations. The integration of CYP2D6 genotyping into clinical practice holds the promise of personalized this compound therapy, thereby maximizing its therapeutic benefits while minimizing the risk of adverse events.
References
- 1. Correlation of CYP2D6 genotype with this compound phenotypic metabolizer status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of the roles of cytochrome P450 (CYPs) in the metabolism and cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of the antianginal agent this compound: relationship between metabolic ratio and steady-state dose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular genetics of CYP2D6: Clinical relevance with focus on psychotropic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymorphic hydroxylation of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of the Important Role of CYP2D6 in Pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical inhibition of CYP2D6-catalysed metabolism by the antianginal agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CYP2B6, CYP2D6, and CYP3A4 catalyze the primary oxidative metabolism of this compound enantiomers by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Steady-state pharmacokinetics of the enantiomers of this compound in CYP2D6 poor and extensive metabolizers administered Rac-perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Steady-state pharmacokinetics of the enantiomers of this compound in CYP2D6 poor and extensive metabolizers administered Rac-perhexiline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of CYP2D6 metabolizer status on the disposition of the (+) and (-) enantiomers of this compound in patients with myocardial ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Method for the analysis of this compound and its hydroxy metabolite in plasma using high-performance liquid chromatography with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of this compound and its metabolite hydroxythis compound in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Research Portal [ourarchive.otago.ac.nz]
- 16. The validation of an LC-MS/MS assay for this compound and major hydroxy metabolites, and its application to therapeutic monitoring in patient plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
Early Research on Perhexiline for Hypertrophic Cardiomyopathy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational early research into the use of perhexiline for the treatment of hypertrophic cardiomyopathy (HCM). It focuses on the core scientific principles, experimental methodologies, and key quantitative outcomes that have informed the modern understanding of this metabolic modulator's role in HCM.
Introduction and Rationale
Hypertrophic cardiomyopathy is the most common inherited cardiac disease, characterized by unexplained left ventricular hypertrophy. Pathogenetically, HCM is increasingly understood as a state of myocardial energy depletion. Sarcomeric mutations associated with HCM are believed to lead to inefficient ATP utilization by the cardiomyocyte, creating an energy deficit that may be a primary driver of the adverse remodeling and clinical symptoms of the disease.
This compound, a drug initially developed as an antianginal agent, has been repurposed for HCM based on its unique mechanism of action. It acts as a metabolic modulator, shifting the heart's energy metabolism away from fatty acid oxidation and towards the more oxygen-efficient pathway of glucose oxidation. This guide delves into the preclinical and pivotal early clinical studies that tested the hypothesis that by correcting the myocardial energy deficiency, this compound could improve cardiac function and exercise capacity in patients with HCM.
Mechanism of Action: The Metabolic Shift
This compound's primary therapeutic effect in the context of cardiac bioenergetics stems from its inhibition of the mitochondrial enzyme carnitine palmitoyltransferase-1 (CPT-1), and to a lesser extent, CPT-2.[1][2] These enzymes are critical for the transport of long-chain fatty acids into the mitochondrial matrix, a rate-limiting step in fatty acid β-oxidation.
By inhibiting CPT-1, this compound reduces the heart's reliance on fatty acids as its primary fuel source. This forces a metabolic switch to the oxidation of carbohydrates (glucose and lactate). The key advantage of this shift is an improvement in myocardial oxygen efficiency; for every molecule of oxygen consumed, the oxidation of glucose yields more ATP than the oxidation of fatty acids.[1][2] In the energy-starved HCM heart, this improvement in ATP production per unit of oxygen can help to restore the balance between energy supply and demand, thereby alleviating some of the key pathophysiological consequences of the disease.
Preclinical Evidence
Early investigation into this compound's potential for HCM was supported by studies in animal models. A notable study utilized a Mybpc3-targeted knock-in mouse model, which mimics a common human HCM mutation. This preclinical research provided the foundational evidence that this compound could favorably alter the disease phenotype.
Experimental Protocol: Murine HCM Model Study
-
Animal Model : Mybpc3-targeted knock-in (KI) mice, which carry a mutation analogous to a frequent cause of human HCM.
-
Treatment Regimen : Six mice were treated with this compound at a dose of 30 mg/kg body weight per day, administered via intraperitoneal (IP) injection for a duration of 6 weeks. A control group of littermates received a placebo (vehicle) injection.
-
Cardiac Function Assessment : Echocardiography was performed to assess cardiac parameters, including left ventricular (LV) wall thickness and LV mass.
-
Metabolomic Analysis : Following the treatment period, cardiac tissue was collected for non-targeted metabolic profiling. Hydrophilic and lipophilic metabolites were extracted and analyzed using ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS).
Quantitative Data from Preclinical Study
The study demonstrated that this compound treatment led to a partial improvement in the hypertrophic phenotype in the mouse model.
| Parameter | Placebo-Treated Mice | This compound-Treated Mice | P-value |
| LV End-Diastolic Anterior Wall Thickness | (Data not explicitly provided) | Statistically significant reduction | < 0.05 |
| Calculated LV Mass | (Data not explicitly provided) | Statistically significant reduction | < 0.01 |
| LV Fractional Shortening (FS) | (Data not explicitly provided) | No statistically significant change | NS |
Data adapted from a study on a Mybpc3 KI mouse model of HCM.
Early Clinical Research: The Abozguia et al. (2010) Trial
A pivotal early clinical study that established the therapeutic potential of this compound in a human population was a randomized, double-blind, placebo-controlled trial conducted by Abozguia and colleagues, published in Circulation in 2010. This study provided the first robust clinical evidence that targeting myocardial energetics could be a viable treatment strategy for symptomatic HCM patients.
Experimental Protocol: Randomized Controlled Trial
-
Study Population : 46 consecutive patients with symptomatic, non-obstructive HCM, defined by an exercise limitation of peak V̇O₂ <75% of the predicted value. The mean age of participants was 55 years.
-
Randomization and Blinding : Patients were randomized to receive either this compound 100 mg daily (n=24) or a matching placebo (n=22) in a double-blind fashion. The study duration was approximately 4.6 months.
-
Primary and Secondary Endpoints :
-
Primary Endpoint : Change in peak oxygen consumption (peak V̇O₂).
-
Secondary Endpoints :
-
Myocardial energetic status, assessed by the ratio of phosphocreatine to adenosine triphosphate (PCr/ATP) using ³¹P magnetic resonance spectroscopy.
-
Left ventricular diastolic filling, measured by the heart rate-normalized time to peak filling (nTTPF) at rest and during exercise, using radionuclide ventriculography.
-
Symptoms and quality of life.
-
Serum metabolites.
-
-
References
A Historical Perspective on Perhexiline's Clinical Use and Withdrawal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perhexiline, a prophylactic antianginal agent developed in the 1970s, represents a compelling case study in the complexities of drug development, therapeutic efficacy, and pharmacogenetic-driven toxicity. Initially lauded for its unique metabolic mechanism of action in treating refractory angina pectoris, its widespread use was curtailed by severe hepatotoxicity and peripheral neuropathy. This technical guide provides a comprehensive historical perspective on the clinical journey of this compound, from its promising debut to its near-universal withdrawal and subsequent niche reintroduction. We delve into the detailed experimental protocols that unraveled its mechanism of action and toxicity, present key quantitative data from pivotal clinical and pharmacokinetic studies, and visualize the intricate signaling pathways and experimental workflows that defined its legacy. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering valuable lessons for the contemporary landscape of pharmaceutical innovation.
Introduction: The Rise and Fall of a Novel Antianginal Agent
This compound was first introduced in the 1970s as a novel treatment for angina pectoris.[1] Unlike other antianginal drugs of its time that primarily acted through hemodynamic modifications, this compound offered a unique metabolic approach.[2] It was found to be highly effective, particularly in patients with severe, refractory angina who had exhausted other treatment options.[3][4] Clinical trials demonstrated its ability to significantly reduce the frequency of angina attacks and improve exercise tolerance.[5][6][7]
However, the initial enthusiasm for this compound was soon tempered by reports of serious adverse effects, including severe liver damage (hepatotoxicity) and nerve damage (peripheral neuropathy).[8][9] These toxicities led to its withdrawal from most markets worldwide.[8] Subsequent research revealed that the root cause of these adverse effects lay in the drug's complex pharmacokinetics and its metabolism by the highly polymorphic cytochrome P450 enzyme, CYP2D6.[10][11] This discovery highlighted the critical role of pharmacogenetics in drug safety and paved the way for a more nuanced understanding of inter-individual variability in drug response.
In recent years, with the advent of therapeutic drug monitoring (TDM), this compound has seen a limited and carefully managed reintroduction in some countries for patients with intractable angina.[10][12] This revival underscores the potential of personalized medicine to salvage and safely utilize drugs that were once considered too toxic for general use.
Mechanism of Action: A Metabolic Shift in the Myocardium
This compound's primary therapeutic effect stems from its ability to modulate myocardial energy metabolism.[1][2] It acts as a potent inhibitor of carnitine palmitoyltransferase-1 (CPT-1), a mitochondrial enzyme essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation.[1][12]
By inhibiting CPT-1, this compound forces a shift in the heart's primary energy source from fatty acids to glucose.[1][2] This metabolic switch is advantageous in ischemic conditions for two key reasons:
-
Increased Oxygen Efficiency: Glucose oxidation generates more ATP per molecule of oxygen consumed compared to fatty acid oxidation.[12] This "oxygen-sparing" effect enhances myocardial efficiency, allowing the heart to perform more work with a limited oxygen supply.[12]
-
Reduced Lactate Production: By promoting glucose oxidation, this compound can reduce the accumulation of lactate, a byproduct of anaerobic glycolysis that contributes to ischemic pain.
This unique mechanism of action provided significant relief for angina patients, as demonstrated in numerous clinical trials.
Signaling Pathway: CPT-1 Inhibition and Myocardial Metabolism
References
- 1. medlink.com [medlink.com]
- 2. This compound neuropathy: a clinicopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound maleate in refractory angina. A double-blind placebo-controlled clinical trial of a novel antianginal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigations of long-term treatment with this compound maleate using therapeutic monitoring and electromyography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical evaluation of this compound maleate in patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Clinical efficacy of this compound maleate in stable angina pectoris (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systematic review of the efficacy and safety of this compound in the treatment of ischemic heart disease - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Reversing metabolic reprogramming by CPT1 inhibition with etomoxir promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound maleate and peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of the antianginal agent this compound: relationship between metabolic ratio and steady-state dose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polymorphic hydroxylation of this compound in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Narrow Therapeutic Window: An In-depth Technical Guide to the Pharmacokinetic Variability of Perhexiline
For Researchers, Scientists, and Drug Development Professionals
Perhexiline, a prophylactic antianginal agent, presents a significant clinical challenge due to its narrow therapeutic index and high inter- and intra-individual pharmacokinetic variability.[1] This guide provides a comprehensive overview of the factors contributing to this variability, with a focus on its complex metabolism, the profound influence of genetic polymorphisms, and the critical role of therapeutic drug monitoring (TDM). Understanding these core principles is paramount for the safe and effective use of this compound in refractory angina pectoris, its primary indication.[2][3]
This compound Pharmacokinetics: A Summary of Key Parameters
The pharmacokinetic profile of this compound is characterized by significant variability, largely attributable to its metabolism.[1] Key parameters are summarized in the tables below, reflecting data from various studies.
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability | Well absorbed (>80%) from the gastrointestinal tract.[2][4] | [2][4] |
| Subject to stereospecific pre-systemic metabolism.[5] | [5] | |
| Distribution | ||
| Protein Binding | Highly protein bound (>90%).[4] | [4] |
| Volume of Distribution (V/F) | Subgroup A: 1470 L | [6] |
| Subgroup B: 260 L | [6] | |
| Interindividual variability in V/F: 111% | [6] | |
| Metabolism | ||
| Primary Pathway | Hydroxylation by Cytochrome P450 2D6 (CYP2D6).[1][4][7] | [1][4][7] |
| Other contributing enzymes | CYP1A2, CYP2C19, and CYP3A4.[7] CYP2B6 and CYP3A4 contribute to a minor extent.[8] | [7][8] |
| Metabolites | Principal metabolites are monohydroxythis compound (cis- and trans-isomers) and dihydroxythis compound.[1][4] | [1][4] |
| Elimination | ||
| Half-life (t½) | Variable and non-linear, ranging from 2 to 30 days.[4] In extensive metabolizers, it is 1 to 2 days, while in poor metabolizers, it can be up to 30-40 days.[9] | [4][9] |
| Clearance (CL/F) | Subgroup A: 21.8 L/h | [6] |
| Subgroup B: 2.06 L/h | [6] | |
| Interindividual variability in CL/F: 69.1% (Subgroup A) to 86.3% (Subgroup B) | [6] | |
| Excretion | Not more than 0.3% of unchanged this compound is excreted in the urine over five days.[5] Between 3% and 23% of the oral dose is excreted as cis- or trans-monohydroxy metabolites.[5] | [5] |
Table 1: General Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Peak Plasma Concentration (Cmax) | ||
| Unchanged this compound (after 300 mg oral dose) | 112 +/- 20 ng/ml | [5] |
| cis-monohydroxythis compound (after 300 mg oral dose) | 473 +/- 43 ng/ml | [5] |
| Time to Peak Plasma Concentration (Tmax) | ||
| Unchanged this compound | 6.5 +/- 2.0 h | [5] |
| cis-monohydroxythis compound | 7.5 +/- 2.0 h | [5] |
| Plasma Elimination Half-life (t½) | ||
| Unchanged this compound | 12.4 +/- 6.1 h (range 7-23 h) | [5] |
| cis-monohydroxythis compound | 19.9 +/- 7.7 h (range 10-29 h) | [5] |
Table 2: Pharmacokinetic Parameters from a Single-Dose Study
The Central Role of CYP2D6 in this compound Metabolism and Variability
The primary driver of this compound's pharmacokinetic variability is its metabolism, which is predominantly catalyzed by the highly polymorphic enzyme, Cytochrome P450 2D6 (CYP2D6).[1][4][7] This enzyme is responsible for the hydroxylation of this compound to its main metabolites, cis- and trans-hydroxythis compound.[1]
Genetic Polymorphisms of CYP2D6
Genetic variations in the CYP2D6 gene lead to different enzyme activity levels, categorizing individuals into distinct metabolizer phenotypes.[10][11]
-
Poor Metabolizers (PMs): Carry two non-functional alleles, leading to a significant reduction or absence of CYP2D6 enzyme activity.[11][12] This results in markedly decreased clearance and a prolonged half-life of this compound, increasing the risk of drug accumulation and toxicity.[1][13] Approximately 8% of Caucasians are PMs.[10]
-
Intermediate Metabolizers (IMs): Have one reduced-function allele and one non-functional allele, or two reduced-function alleles, resulting in decreased enzyme activity compared to extensive metabolizers.[12][14]
-
Extensive (Normal) Metabolizers (EMs): Possess two functional alleles, representing the "normal" enzyme activity.[12]
-
Ultrarapid Metabolizers (UMs): Carry multiple copies of the functional CYP2D6 gene, leading to increased enzyme activity and faster drug clearance.[11][12] This can result in sub-therapeutic plasma concentrations at standard doses.
The frequency of these alleles varies significantly across different ethnic populations.[15]
Impact of CYP2D6 Phenotype on this compound Pharmacokinetics
The CYP2D6 phenotype has a profound impact on this compound plasma concentrations and, consequently, on both efficacy and toxicity.
| CYP2D6 Phenotype | This compound Plasma Concentration | cis-OH-perhexiline/perhexiline Ratio | Reference |
| One functional gene | 0.73 (0.21–1.00) mg/L | 2.85 (0.35–6.10) | [16][17] |
| Two or more functional genes | 0.36 (0.04–0.69) mg/L | 6.51 (1.84–11.67) | [16][17] |
Table 3: Influence of CYP2D6 Genotype on this compound and Metabolite Concentrations
Patients with only one functional CYP2D6 gene have a diminished capacity for this compound metabolism.[18] The plasma cis-OH-perhexiline/perhexiline ratio can be a useful indicator of CYP2D6 metabolic capacity.[16] Ratios below 0.3 are indicative of a CYP2D6 poor metabolizer phenotype.[16]
Caption: Metabolic pathway of this compound.
Therapeutic Drug Monitoring (TDM): A Cornerstone of Safe this compound Use
Given the substantial pharmacokinetic variability, therapeutic drug monitoring (TDM) is essential for the safe and effective use of this compound.[2][19][20] Regular monitoring of plasma concentrations allows for dose individualization to maintain levels within the therapeutic range and minimize the risk of toxicity.[21]
Therapeutic and Toxic Concentrations
| Concentration Range | Clinical Implication | Reference |
| 0.15 - 0.60 mg/L (mcg/mL) | Therapeutic Range | [2][22][23][24] |
| > 0.6 mg/L | Increased risk of toxicity (nausea, dizziness, hepatotoxicity, peripheral neuropathy) | [1][23] |
| 720 - 2680 ng/mL (0.72 - 2.68 mg/L) | Associated with hepatitis or neurotoxicity | [21] |
Table 4: Therapeutic and Toxic Plasma Concentrations of this compound
TDM Protocols and Recommendations
-
Initiation of Therapy: A baseline plasma level should be measured 72-96 hours after starting treatment.[25]
-
Dose Adjustments: Dosage should not be increased unless plasma concentrations are sub-therapeutic and at least two to four weeks have elapsed since initiation or the last dose increase.[2]
-
Steady State: It may take two to four weeks to reach steady-state blood levels, and even longer in poor metabolizers.[2] For long-term treatment, a level is recommended 14 days after starting therapy.[25]
-
Monitoring Frequency: Patients should be regularly examined (at least monthly) for signs of toxicity, and liver function tests should be performed before and during treatment.[2][3]
-
Sample Timing: Trough concentrations, just before the next dose, should be measured.[26]
Caption: Workflow for this compound TDM.
Experimental Protocols: Genotyping and Analytical Methods
CYP2D6 Genotyping
CYP2D6 genotyping can predict a patient's metabolizer status before initiating therapy, allowing for more appropriate initial dosing and reducing the risk of toxicity.[19]
-
Methodology: A common method involves polymerase chain reaction (PCR) to amplify specific regions of the CYP2D6 gene from the patient's blood sample. This is followed by techniques such as restriction fragment length polymorphism (RFLP) analysis or direct DNA sequencing to identify specific alleles associated with different metabolizer phenotypes.[19] Alleles such as *3, *4, *5, and *6 are associated with a poor metabolizer phenotype.[19]
Analytical Methods for this compound Quantification
Accurate measurement of this compound and its metabolites in plasma is crucial for TDM. Several analytical methods have been developed.
-
High-Performance Liquid Chromatography (HPLC):
-
With Pre-column Derivatization: This method involves a simple extraction procedure, followed by derivatization with trans-4-nitrocinnamoyl chloride. The derivatized products are then separated on a phenyl reversed-phase column and monitored at 340 nm. The limits of detection are 0.03 mg/L for this compound and 0.02 mg/L for its hydroxy metabolite.[27]
-
-
Gas-Liquid Chromatography (GLC):
-
This rapid method uses a single extraction step with no derivatization required. It is linear over the range of 0.4-4.0 mg/L, with a limit of detection of 0.09 mg/L.[28]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
A rapid, simple, and sensitive method has been developed for the determination of this compound and cis-hydroxythis compound. After protein precipitation with acetonitrile, the compounds are resolved on a phenyl-hexyl column with gradient elution and detected using electrospray ionization in positive mode. The limit of quantification is 10 µg/L for both this compound and its metabolite.[29]
-
Drug Interactions
This compound is susceptible to drug interactions, primarily through the inhibition or induction of CYP2D6.
-
CYP2D6 Inhibitors: Co-administration of potent CYP2D6 inhibitors (e.g., fluoxetine, paroxetine, quinidine) can significantly increase this compound plasma concentrations, raising the risk of toxicity.[2][22][30]
-
CYP2D6 Inducers: Drugs that induce CYP2D6 (e.g., rifampicin) can decrease this compound levels, potentially reducing its efficacy.[22]
-
Other Interactions: this compound may also interact with other cardiovascular drugs, such as beta-blockers, potentiating their hypoglycemic effects.[2][31]
Clinical Implications and Future Directions
The significant pharmacokinetic variability of this compound necessitates a personalized approach to its administration. Genotyping for CYP2D6 polymorphisms prior to treatment initiation can provide valuable information for initial dose selection.[19] However, due to the complexity of factors influencing its pharmacokinetics, routine therapeutic drug monitoring remains the cornerstone of safe and effective this compound therapy.[2][20]
Future research should focus on developing more precise dosing algorithms that integrate genotypic data with other patient-specific factors to further optimize this compound therapy. The development of novel formulations with improved pharmacokinetic profiles could also help to mitigate the challenges associated with its use.
Caption: Relationship between CYP2D6 genotype and dose.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medsafe.govt.nz [medsafe.govt.nz]
- 3. This compound maleate - Australian Prescriber [australianprescriber.tg.org.au]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Further studies on the pharmacokinetics of this compound maleate in humans. | Semantic Scholar [semanticscholar.org]
- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 7. Study of the roles of cytochrome P450 (CYPs) in the metabolism and cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CYP2B6, CYP2D6, and CYP3A4 catalyze the primary oxidative metabolism of this compound enantiomers by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of the antianginal agent this compound: relationship between metabolic ratio and steady-state dose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic Polymorphisms, Drug Metabolism and Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of genetic polymorphisms of drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genetic variation in metabolic genes affects drug responses | Drug Discovery News [drugdiscoverynews.com]
- 13. Pharmacokinetics of this compound maleate in anginal patients with and without peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prescribed Doses of CYP2D6-Metabolized Drugs and Hemodynamic Responses in Relation to CYP2D6 Genotype Among Older Patients Exposed to Polypharmacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Variations in the Frequencies of Polymorphisms in the CYP450s Genes in Eight Major Ethnicities of Iran: A Review of the Human Data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical inhibition of CYP2D6-catalysed metabolism by the antianginal agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. The influence of CYP2D6 genotype on trough plasma this compound and cis-OH-perhexiline concentrations following a standard loading regimen in patients with myocardial ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Correlation of CYP2D6 genotype with this compound phenotypic metabolizer status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Therapeutic drug monitoring: which drugs, why, when and how to do it - Australian Prescriber [australianprescriber.tg.org.au]
- 21. This compound maleate treatment for severe angina pectoris--correlations with pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What is this compound Maleate used for? [synapse.patsnap.com]
- 23. Can this compound Be Utilized Without Long-Term Toxicity? A Clinical Practice Audit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. litfl.com [litfl.com]
- 25. This compound [testguide.adhb.govt.nz]
- 26. medicinesinformation.co.nz [medicinesinformation.co.nz]
- 27. Method for the analysis of this compound and its hydroxy metabolite in plasma using high-performance liquid chromatography with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A rapid method for the determination of this compound in serum using gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Determination of this compound and its metabolite hydroxythis compound in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. This compound | Drug Interaction, Adverse Reaction | medtigo [medtigo.com]
- 31. mims.com [mims.com]
Methodological & Application
Application Notes: Perhexiline-Induced Hepatotoxicity in HepG2 Cells
Introduction
Perhexiline is an anti-anginal agent that has seen limited clinical use due to concerns about hepatotoxicity and neurotoxicity.[1][2][3] Understanding the mechanisms of this compound-induced liver injury is crucial for risk assessment and the development of safer therapeutic alternatives. The human hepatoma cell line, HepG2, is a widely used in vitro model for studying drug-induced hepatotoxicity due to its human origin and expression of some drug-metabolizing enzymes.[1][4] This application note provides a detailed overview of in vitro assays using HepG2 cells to characterize the cytotoxic effects of this compound.
Mechanism of Action
This compound's toxicity in hepatic cells is multifactorial. A primary mechanism involves the inhibition of Carnitine Palmitoyltransferase-1 (CPT-1), an enzyme crucial for the mitochondrial uptake and oxidation of long-chain fatty acids.[2][5][6][7][8] This inhibition leads to a metabolic shift from fatty acid to carbohydrate utilization.[5][7] In the context of hepatotoxicity, studies in HepG2 cells have demonstrated that this compound induces significant cellular stress, including:
-
Endoplasmic Reticulum (ER) Stress: this compound treatment leads to ER stress, evidenced by the splicing of XBP1 mRNA and increased expression of ER stress markers such as ATF4 and CHOP.[1] This disrupts protein secretion and folding, contributing to cellular damage.[1]
-
Mitochondrial Dysfunction: this compound is known to cause mitochondrial damage.[1][9] This is characterized by a decrease in mitochondrial membrane potential.[10]
-
Apoptosis Induction: The culmination of ER stress and mitochondrial dysfunction leads to programmed cell death (apoptosis). This is marked by the activation of key executioner caspases, such as caspase 3/7.[1][10]
-
MAPK Signaling Pathway Activation: this compound treatment activates the p38 and JNK signaling pathways, which are involved in cellular stress responses and apoptosis.[1][11]
-
Phospholipidosis: As a cationic amphiphilic drug, this compound has the potential to induce phospholipidosis, characterized by the intracellular accumulation of phospholipids.[12][13][14]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on HepG2 cells as reported in the literature.
Table 1: Cytotoxicity of this compound in HepG2 Cells
| Concentration (µM) | Exposure Time | Assay | Result | Reference |
| 25 | 4 h | LDH Release | ~55% increase | [1] |
| 5 - 25 | 2 h | Caspase 3/7 Activity | Concentration-dependent increase | [1] |
| 7.5, 10 | 24 h | Caspase 3/7 Activity | Significant increase | [10] |
| 2, 4, 8, 20 | 24 h & 48 h | Cell Viability | Reduction at 8 and 20 µM | [15] |
| 8.3 | 48 h | Phospholipidosis | Intracellular accumulation of fluorescently labeled phospholipid | [16] |
Table 2: Effect of this compound on Mitochondrial Membrane Potential in HepG2 Cells
| Concentration (µM) | Exposure Time | Assay | Result | Reference |
| Not specified | 24 h | JC-1 Staining | Concentration-dependent decrease | [10] |
Experimental Protocols
Here are detailed protocols for key assays to assess this compound-induced toxicity in HepG2 cells.
HepG2 Cell Culture
This protocol outlines the standard procedure for maintaining and subculturing HepG2 cells to ensure healthy, viable cells for experimentation.
Materials:
-
HepG2 cells (e.g., ATCC HB-8065)
-
Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)[4][17]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (Pen-Strep)
-
0.05% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25 or T-75)
-
Incubator at 37°C, 5% CO₂
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing EMEM or DMEM with 10% FBS and 1% Pen-Strep.[4]
-
Cell Maintenance: Culture HepG2 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.[4]
-
Subculturing:
-
When cells reach 75-80% confluency, aspirate the old medium.[17]
-
Wash the cell monolayer once with sterile PBS.[4]
-
Add 1-2 mL of pre-warmed 0.05% Trypsin-EDTA to the flask and incubate for 5-7 minutes at 37°C, or until cells detach.[4]
-
Neutralize the trypsin by adding at least 4 volumes of complete growth medium.[4]
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Split the cells at a ratio of 1:4 to 1:8 into new flasks containing fresh, pre-warmed complete growth medium.[4]
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[18][19]
Materials:
-
HepG2 cells
-
96-well cell culture plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Aspirate the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[20]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[18]
-
Formazan Solubilization: Aspirate the medium containing MTT and add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Mix gently by pipetting.[18]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[18][19]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes.[21]
Materials:
-
HepG2 cells
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HepG2 cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 400-600 x g for 5 minutes.[22] Wash the cells twice with cold PBS.
-
Staining:
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Mitochondrial Membrane Potential Assay (JC-1 Staining)
JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and fluoresces green.[23]
Materials:
-
HepG2 cells
-
96-well black, clear-bottom plates
-
This compound stock solution
-
JC-1 assay kit
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Seed HepG2 cells in a 96-well black plate and treat with this compound as described for the MTT assay. Include a positive control for mitochondrial depolarization (e.g., CCCP).[24]
-
JC-1 Staining:
-
Washing:
-
Fluorescence Measurement:
-
Data Analysis: The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio indicates depolarization.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity in HepG2 cells.
Caption: Signaling pathways of this compound-induced hepatotoxicity.
References
- 1. A mechanism of this compound’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced toxicity in a geriatric patient presenting with peripheral neuropathy, hepatotoxicity and recurrent falls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 5. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by this compound and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Study of the roles of cytochrome P450 (CYPs) in the metabolism and cytotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. In vitro detection of drug-induced phospholipidosis using gene expression and fluorescent phospholipid based methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. encodeproject.org [encodeproject.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. reframeDB [reframedb.org]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 24. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: Quantification of Perhexiline in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of perhexiline in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a simple protein precipitation step for sample preparation, followed by chromatographic separation on a phenyl-hexyl column and detection by a tandem mass spectrometer operating in positive ion electrospray mode. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other research applications requiring accurate measurement of this compound concentrations in a complex biological matrix.
Introduction
This compound is a prophylactic antianginal agent that has shown efficacy in treating chronic stable angina and hypertrophic cardiomyopathy.[1] Due to its narrow therapeutic index and variable pharmacokinetics influenced by genetic polymorphism of the CYP2D6 enzyme, therapeutic drug monitoring of this compound is crucial to optimize efficacy and minimize the risk of toxicity, such as hepatotoxicity and peripheral neuropathy.[1][2] LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the bioanalysis of drugs like this compound in complex biological matrices.[1][2] This application note provides a detailed protocol for the quantification of this compound in human plasma.
Experimental
Sample Preparation
A protein precipitation method is used for the extraction of this compound from human plasma.[2][3]
Materials:
-
Human plasma (K2EDTA)
-
This compound and Nordoxepin (Internal Standard) reference standards
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (Nordoxepin in methanol).
-
Add 200 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed on a phenyl-hexyl column, which provides a suitable retention and separation of this compound from endogenous plasma components.[1][2]
LC Conditions:
-
Column: Phenyl-Hexyl, 2.7 µm, 2.1 x 100 mm (or equivalent)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 1.0 | 30 |
| 4.0 | 95 |
| 5.0 | 95 |
| 5.1 | 30 |
| 7.0 | 30 |
Note: The gradient program is a representative starting point and should be optimized for the specific column and LC system used.
Mass Spectrometry
Detection is achieved using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[1][2] Multiple Reaction Monitoring (MRM) is used for quantification.
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | User to Determine | User to Determine | User to Optimize |
| Nordoxepin (IS) | 266.0 | 107.0 | User to Optimize |
Note: The user must determine the optimal precursor and product ions, as well as the collision energy for this compound on their specific instrument. The molecular weight of this compound is 277.5 g/mol , which will form a protonated molecule [M+H]+ at approximately m/z 278.3. A product ion scan should be performed to identify a stable and intense fragment ion for quantification.
Method Validation
The method should be validated according to regulatory guidelines to ensure its reliability for the intended application. Key validation parameters are summarized below.
Linearity
The linearity of the method was assessed by analyzing calibration standards at multiple concentration levels.
| Analyte | Range (µg/L) | Correlation Coefficient (r²) |
| This compound | 10 - 2000 | > 0.999[2] |
Accuracy and Precision
The accuracy and precision were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple replicates on the same day (intra-day) and on different days (inter-day).
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Low | ≤ 8.1%[2] | ≤ 8.1%[2] | ≤ ±10%[2] |
| Medium | ≤ 8.1%[2] | ≤ 8.1%[2] | ≤ ±10%[2] |
| High | ≤ 8.1%[2] | ≤ 8.1%[2] | ≤ ±10%[2] |
Recovery and Matrix Effect
Recovery and matrix effect should be evaluated to ensure that the extraction process is efficient and that endogenous plasma components do not interfere with the ionization of the analyte and internal standard.
| QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Low | User to Determine | User to Determine |
| High | User to Determine | User to Determine |
Note: While a specific study reported imprecision of <10.8% and inaccuracy of <8.2% for this compound, and mentioned that matrix effects investigations were performed, detailed recovery and matrix effect data were not provided in the readily available literature.[1]
Stability
The stability of this compound in plasma should be assessed under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage at -80 °C.
| Stability Condition | Result |
| Freeze-Thaw (3 cycles) | User to Determine |
| Bench-Top (24 hours, RT) | User to Determine |
| Long-Term (-80 °C, 3 months) | User to Determine |
Data Presentation and Visualization
Experimental Workflow
Overall experimental workflow for this compound quantification.
This compound's Mechanism of Action
This compound shifts myocardial metabolism from fatty acid oxidation to glucose oxidation by inhibiting carnitine palmitoyltransferase-1 (CPT-1) and carnitine palmitoyltransferase-2 (CPT-2). This results in a more efficient use of oxygen for ATP production.
This compound inhibits CPT-1 and CPT-2 in fatty acid metabolism.
Conclusion
The LC-MS/MS method described provides a sensitive and selective approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. This method can be a valuable tool for researchers and drug development professionals in the therapeutic monitoring and pharmacokinetic evaluation of this compound. It is essential for users to validate the method on their own instrumentation to ensure it meets the specific requirements of their studies.
References
Experimental Protocol for Perhexiline in Cardiac Hypertrophy Mouse Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pathological cardiac hypertrophy, an enlargement of the heart muscle, is a significant predictor of heart failure.[1] This document provides a detailed experimental protocol for evaluating the efficacy of perhexiline, a metabolic modulator, in mouse models of cardiac hypertrophy. This compound shifts myocardial metabolism from fatty acid to glucose utilization, thereby increasing ATP production for the same oxygen consumption and improving myocardial efficiency.[2][3] These protocols are designed for preclinical assessment of this compound and other potential therapeutics targeting cardiac hypertrophy.
Two primary methods for inducing cardiac hypertrophy in mice are detailed: Transverse Aortic Constriction (TAC), a surgical model of pressure overload, and chronic isoproterenol infusion, a pharmacological model of excessive β-adrenergic stimulation.[4][5] Subsequent sections provide comprehensive protocols for the administration of this compound, and the evaluation of cardiac hypertrophy through echocardiography, histological analysis, and gene expression analysis.
Data Presentation: Quantitative Effects of this compound Treatment
The following tables summarize representative quantitative data from studies utilizing this compound in mouse models of cardiac disease. These tables are intended to provide an expected range of outcomes.
Table 1: Echocardiographic Parameters in this compound-Treated Mice
| Parameter | Mouse Model | Treatment Group | Duration | Key Findings | Reference |
| LV Anterior Wall Thickness (diastole) | Mybpc3 Knock-in (HCM) | This compound (30 mg/kg/day) | 6 weeks | Statistically significant reduction compared to placebo | [6][7] |
| LV Mass (calculated) | Mybpc3 Knock-in (HCM) | This compound (30 mg/kg/day) | 6 weeks | Statistically significant reduction compared to placebo | [6][7] |
| Fractional Shortening (FS) | Isoproterenol-induced PPCM | This compound (25 mg/kg/day) + Isoproterenol | 14 days | Attenuated the decline in FS compared to isoproterenol alone | [5][8] |
| Ejection Fraction (EF) | Isoproterenol-induced PPCM | This compound (25 mg/kg/day) + Isoproterenol | 14 days | Improved EF compared to isoproterenol alone | [5][8] |
Table 2: Histological and Gene Expression Changes with this compound Treatment
| Parameter | Mouse Model | Treatment Group | Duration | Key Findings | Reference |
| Cardiomyocyte Size | Mybpc3 Knock-in (HCM) | This compound (30 mg/kg/day) | 6 weeks | Partial improvement in hypertrophic parameters | [6][7] |
| Atrial Natriuretic Peptide (ANP/Nppa) mRNA | Isoproterenol-induced PPCM | This compound (25 mg/kg/day) + Isoproterenol | 14 days | Reduced the isoproterenol-induced increase in ANP expression | [5][8] |
| Brain Natriuretic Peptide (BNP/Nppb) mRNA | Pathological Hypertrophy Models | N/A | N/A | Upregulated in hypertrophic models | [1][9] |
| Myosin Heavy Chain 7 (Myh7) mRNA | Pathological Hypertrophy Models | N/A | N/A | Upregulated in hypertrophic models | [1][9] |
Experimental Workflow
Experimental workflow for evaluating this compound in mouse models of cardiac hypertrophy.
Experimental Protocols
Induction of Cardiac Hypertrophy
This surgical procedure creates a pressure overload on the left ventricle, leading to hypertrophy.
-
Anesthesia and Preparation: Anesthetize the mouse (e.g., with isoflurane) and place it in a supine position on a heating pad to maintain body temperature. Shave the chest area and sterilize with an appropriate antiseptic.
-
Surgical Incision: Make a small vertical incision at the suprasternal notch.
-
Aortic Arch Exposure: Carefully dissect the underlying tissue to expose the aortic arch between the innominate and left common carotid arteries.
-
Ligation: Pass a 6-0 silk suture under the aortic arch. Tie the suture around the aorta and a 27-gauge needle.
-
Constriction: After tying the suture, promptly remove the needle to create a constriction.
-
Closure: Close the chest and skin incisions with appropriate sutures.
-
Post-operative Care: Administer analgesics as required and monitor the animal for recovery. Sham-operated animals undergo the same procedure without the aortic ligation.
This pharmacological model uses a β-adrenergic agonist to induce hypertrophy.
-
Pump Preparation: Fill osmotic minipumps (e.g., Alzet) with isoproterenol solution (e.g., 30 mg/kg/day) or sterile saline for the control group.
-
Anesthesia: Anesthetize the mouse as described for the TAC model.
-
Pump Implantation: Make a small subcutaneous incision on the back of the mouse and insert the osmotic minipump.
-
Closure: Close the incision with sutures or wound clips.
-
Post-operative Care: Provide appropriate post-operative care and monitoring. The pumps will deliver isoproterenol continuously for the duration of the study (e.g., 14 or 28 days).
This compound Administration
This compound can be administered via oral gavage.
-
Preparation of this compound Solution: Dissolve this compound maleate in a suitable vehicle, such as 0.5% methylcellulose, to the desired concentration (e.g., for a 25 mg/kg/day dose).[5]
-
Administration: Administer the this compound solution or vehicle control to the mice once daily via oral gavage using an appropriate gauge gavage needle.
-
Duration: Continue treatment for the specified duration of the experiment (e.g., 2-6 weeks).
Assessment of Cardiac Hypertrophy
Echocardiography is used to non-invasively assess cardiac structure and function.
-
Anesthesia: Anesthetize the mouse lightly with isoflurane to maintain a heart rate above 400 bpm.[10]
-
Imaging: Use a high-frequency ultrasound system with a linear-array transducer. Obtain M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
Measurements: Measure the left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs), and the anterior and posterior wall thickness at end-diastole (LVAWd, LVPWd).
-
Calculations: Calculate fractional shortening (FS %) = [(LVIDd - LVIDs) / LVIDd] x 100, and ejection fraction (EF%).
-
Tissue Preparation: Euthanize the mice and excise the hearts. Fix the hearts in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections of the heart.
-
Hematoxylin and Eosin (H&E) Staining: [11]
-
Deparaffinize and rehydrate the sections.
-
Stain with hematoxylin for 5 minutes.
-
Rinse in running tap water.
-
Differentiate with 0.3% acid alcohol.
-
Stain with eosin for 2-3 minutes.
-
Dehydrate, clear, and mount.
-
Analysis: Measure cardiomyocyte cross-sectional area to quantify hypertrophy.
-
-
Masson's Trichrome Staining: [12]
-
Deparaffinize and rehydrate sections.
-
Stain with Weigert's iron hematoxylin.
-
Stain with Biebrich scarlet-acid fuchsin.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution.
-
Stain with aniline blue.
-
Dehydrate, clear, and mount.
-
Analysis: Quantify the blue-stained collagen deposition to assess fibrosis.
-
-
RNA Extraction: Isolate total RNA from the left ventricular tissue using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qRT-PCR: Perform qRT-PCR using primers for hypertrophic marker genes such as Atrial Natriuretic Peptide (Nppa), Brain Natriuretic Peptide (Nppb), and Myosin Heavy Chain 7 (Myh7).
-
Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., Gapdh) and calculate the relative fold change in gene expression.
Signaling Pathways
Pathways in Cardiac Hypertrophy
Pathological cardiac hypertrophy is driven by a complex network of signaling pathways activated by neurohormonal and mechanical stress. Key pathways include the Gq-protein coupled receptor (GPCR) signaling, which leads to the activation of phospholipase C (PLC) and protein kinase C (PKC), and the calcineurin-NFAT pathway.[13] These pathways converge on transcription factors that drive the expression of fetal genes associated with hypertrophy, such as Nppa, Nppb, and Myh7.
Key signaling pathways in cardiac hypertrophy.
Mechanism of Action of this compound
This compound's therapeutic effect stems from its ability to modulate cellular metabolism. It inhibits carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, CPT-2, which are essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[3] This inhibition forces a metabolic switch towards glucose and lactate oxidation, which is a more oxygen-efficient pathway for ATP production. By improving the energetic state of the heart, this compound may counteract the maladaptive remodeling seen in cardiac hypertrophy.
Mechanism of action of this compound in cardiomyocytes.
References
- 1. Gene expression profiling of hypertrophic cardiomyocytes identifies new players in pathological remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in the cardiac metabolome caused by this compound treatment in a mouse model of hypertrophic cardiomyopathy. — Oxford Cardiovascular Science [cardioscience.ox.ac.uk]
- 3. This compound treatment improves toxic effects of β-adrenergic receptor stimulation in experimental peripartum cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound treatment improves toxic effects of β‐adrenergic receptor stimulation in experimental peripartum cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Gene expression profiling of hypertrophic cardiomyocytes identifies new players in pathological remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Signaling Pathways Mediating the Response to Hypertrophie Stress in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Perhexiline in Xenograft Models of Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perhexiline, a drug historically used for angina pectoris, is gaining attention in oncology research for its potential as an anticancer agent.[1][2] Its mechanism of action involves the inhibition of carnitine palmitoyltransferase 1 and 2 (CPT1/2), key enzymes in fatty acid oxidation (FAO).[1][3] By blocking FAO, this compound disrupts the metabolic pathways that cancer cells often rely on for rapid growth and proliferation.[3][4] Preclinical studies have demonstrated that this compound can inhibit the growth of various cancer cells, including breast cancer, both in vitro and in vivo.[5][6] These notes provide detailed protocols for utilizing this compound in xenograft models of breast cancer, a critical step in the preclinical evaluation of this repurposed drug.
Mechanism of Action
This compound's primary anticancer effect is attributed to its inhibition of CPT1 and CPT2, which are crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][3] This inhibition leads to a reduction in cellular energy production in the form of ATP and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis.[3]
Furthermore, this compound has been shown to modulate key signaling pathways implicated in cancer progression. Inhibition of FAO by this compound can lead to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth and proliferation.[1][3]
In the context of breast cancer, particularly HER3-positive subtypes, this compound has been shown to induce the internalization and degradation of the HER3 receptor, a key driver of tumor growth and resistance to therapy.[2][6] This leads to the downstream inhibition of the PI3K/Akt signaling pathway.[6]
Data Presentation
In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| MDA-MB-468 | 2.7 ± 0.07 | [6] |
| SK-BR-3 | 4.8 ± 0.2 | [6] |
| AU565 | 6.1 ± 0.07 | [7] |
| BT474 | 4.0 ± 0.04 | [7] |
In Vivo Efficacy of this compound in a Glioblastoma Xenograft Model*
| Treatment Group | Mean Tumor Volume (mm³) at Day 7 | Percent Tumor Growth Inhibition | Reference |
| Vehicle | ~400 | - | [1] |
| This compound (80 mg/kg) | ~200 | 50% | [1] |
*Note: Specific quantitative data for a breast cancer xenograft model was not available in the searched literature. This data from a glioblastoma model is provided as a representative example of this compound's in vivo efficacy. Researchers should generate their own data for specific breast cancer models.
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTS Assay)
This protocol is for determining the cytotoxic effects of this compound on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-468, SK-BR-3)
-
Complete growth medium
-
This compound maleate
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.5 to 10 µM).[6] A vehicle control (medium with DMSO) should also be prepared.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[6][8]
-
Measure the absorbance at 490 nm using a plate reader.[3]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blotting for Phosphorylated Akt (pAkt)
This protocol is for assessing the effect of this compound on the PI3K/Akt signaling pathway.
Materials:
-
Breast cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-pAkt Ser473, anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate breast cancer cells and treat with this compound at the desired concentration and time point (e.g., 5 µM for 2 or 36 hours).[6][8]
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pAkt, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[9]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 in 5% milk/TBST) for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for total Akt and a loading control like GAPDH.
Protocol 3: Breast Cancer Xenograft Model
This protocol outlines the establishment and treatment of a breast cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Breast cancer cells (e.g., MDA-MB-468)
-
Matrigel
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Oral gavage needles (20-22 gauge)
-
Calipers
Procedure:
-
Cell Preparation and Implantation:
-
Culture MDA-MB-468 cells to 80-90% confluency.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2.5 x 10^7 cells/mL.[5]
-
Inject 100 µL of the cell suspension (2.5 million cells) orthotopically into the mammary fat pad of 6-7 week old female immunocompromised mice.[5]
-
-
Tumor Growth and Monitoring:
-
Monitor mice for tumor formation.
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (length x width^2) / 2.
-
Randomize mice into treatment and control groups when tumors reach an average volume of 80-100 mm³.[5]
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Administer this compound via oral gavage at a dose of 80 mg/kg body weight, 5 days a week.[1]
-
Administer an equal volume of the vehicle to the control group.
-
-
Endpoint and Tissue Collection:
-
Continue treatment and tumor monitoring for a predetermined period or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
A portion of the tumor can be flash-frozen in liquid nitrogen for molecular analysis (Western blot, PCR) and another portion fixed in 10% neutral buffered formalin for immunohistochemistry.
-
Protocol 4: Immunohistochemistry (IHC) for pHER3
This protocol is for the detection of phosphorylated HER3 in formalin-fixed, paraffin-embedded (FFPE) xenograft tumor tissues.
Materials:
-
FFPE tumor sections on slides
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody (anti-phospho-HER3)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize slides in xylene (2 x 5 min).
-
Rehydrate through a graded series of ethanol (100%, 95%, 80%, 70%; 1 min each) to distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in boiling citrate buffer for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash slides in PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-pHER3 antibody overnight at 4°C.
-
Wash slides in PBS.
-
Incubate with biotinylated secondary antibody for 30 minutes.
-
Wash slides in PBS.
-
Incubate with streptavidin-HRP for 30 minutes.
-
Wash slides in PBS.
-
-
Visualization and Counterstaining:
-
Apply DAB substrate and monitor for color development.
-
Rinse slides with distilled water to stop the reaction.
-
Counterstain with hematoxylin.
-
Dehydrate slides through graded ethanol and xylene.
-
Mount with a coverslip using mounting medium.
-
Visualizations
Caption: this compound's mechanism of action in cancer cells.
Caption: this compound's effect on the HER3 signaling pathway.
Caption: Experimental workflow for a breast cancer xenograft study.
References
- 1. This compound demonstrates FYN-mediated anti-tumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lapatinib in combination with radiation diminishes tumor regrowth in HER2+ and basal-like/EGFR+ breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Lapatinib in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of lapatinib alone or in combination in the treatment of HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of Perhexiline in the Study of Mitochondrial Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Perhexiline, a drug historically used for angina, has emerged as a valuable pharmacological tool for investigating mitochondrial dysfunction. Its primary mechanism of action involves the inhibition of carnitine palmitoyltransferase-1 (CPT1) and, to a lesser extent, carnitine palmitoyltransferase-2 (CPT2). These enzymes are critical for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By blocking this pathway, this compound forces a metabolic shift from fatty acid oxidation to glucose oxidation for cellular energy production. This targeted disruption of mitochondrial metabolism makes this compound a powerful agent for studying the roles of fatty acid oxidation in various physiological and pathological states, and for modeling mitochondrial dysfunction in vitro and in vivo.
This compound's utility extends to cancer research, where it has been shown to induce apoptosis in cancer cells that are highly dependent on fatty acid oxidation.[1][2] Furthermore, its effects on cellular signaling pathways, including the mTORC1 and stress-activated p38/JNK pathways, provide avenues to explore the intricate connections between mitochondrial metabolism and cellular regulation.[3][4] However, it is crucial to note that this compound can also directly inhibit mitochondrial respiratory chain complexes, particularly Complexes IV and V, at higher concentrations, leading to broader mitochondrial dysfunction and potential cytotoxicity.[5][6] This dose-dependent complexity underscores the importance of careful experimental design and concentration selection when using this compound as a research tool.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory effects of this compound.
Table 1: Inhibitory Concentration (IC50) of this compound on Carnitine Palmitoyltransferases (CPT)
| Enzyme Target | Tissue/Cell Type | IC50 Value | Reference |
| CPT1 | Rat Cardiac Mitochondria | 77 µM | [4] |
| CPT1 | Rat Hepatic Mitochondria | 148 µM | [4] |
| CPT2 | Not Specified | 79 µM | [4] |
Table 2: Effects of this compound on Cellular and Mitochondrial Functions
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| mTORC1 Signaling | Human Breast Cancer (MCF-7) | 10 µM | Blocked mTORC1 signaling | [4] |
| Autophagy | Human Breast Cancer (MCF-7) | 10 µM | ~7-fold increase | [4] |
| Cell Viability | Colorectal Cancer Cell Lines | ~4 µM | IC50 for reduction in cell viability | [2] |
| Caspase 3/7 Activity | Hepatic Cells (Primary, HepaRG, HepG2) | 7.5 - 10 µM (24h) | Significant increase | [5] |
| LDH Release | Primary Human Hepatocytes | 20-25 µM (4h) | Significant increase | [3] |
Key Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Staining
This protocol describes the use of the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential in cultured cells treated with this compound. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.
Materials:
-
Cultured cells (e.g., HepG2)
-
This compound maleate salt
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a suitable density to achieve 70-80% confluency on the day of the experiment. Incubate overnight under standard cell culture conditions.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a cell culture medium to achieve the desired final concentrations (e.g., 5, 10, 20, 50 µM). Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells with this compound for the desired duration (e.g., 4, 12, or 24 hours).
-
JC-1 Staining:
-
Washing: Remove the staining solution and wash the cells twice with warm PBS.
-
Measurement:
-
Fluorescence Plate Reader: Add 100 µL of PBS to each well. Measure the fluorescence intensity for both red (excitation ~560 nm, emission ~595 nm) and green (excitation ~485 nm, emission ~535 nm) signals. The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential. A decrease in this ratio suggests mitochondrial depolarization.
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using appropriate filters for red and green fluorescence. Capture images to visualize the changes in mitochondrial membrane potential.
-
Protocol 2: Analysis of Apoptosis by Western Blotting
This protocol outlines the detection of key apoptosis-related proteins (Bcl-2, Bax, cleaved caspase-3, and cleaved PARP) in cells treated with this compound.
Materials:
-
Cultured cells and this compound treatment as described in Protocol 1.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Protein Extraction:
-
After this compound treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C. Collect the supernatant containing the total protein.[9]
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions (typical starting dilutions range from 1:500 to 1:2000).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using software like ImageJ. Normalize the band intensity of the target proteins to the loading control. An increase in the Bax/Bcl-2 ratio and the levels of cleaved caspase-3 and cleaved PARP are indicative of apoptosis induction.[10][11][12]
-
Protocol 3: Measurement of Cellular Respiration using Seahorse XF Analyzer
This protocol describes the use of the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in cells treated with this compound, providing insights into mitochondrial respiratory function.
Materials:
-
Seahorse XF96 or XFe96 cell culture microplates.
-
This compound.
-
Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine.
-
Seahorse XF Calibrant.
-
Mitochondrial stress test kit reagents (Oligomycin, FCCP, Rotenone/Antimycin A).
-
Seahorse XF Analyzer.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a Seahorse XF cell culture microplate at an optimized density.
-
Allow cells to adhere and grow overnight.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injector ports of the sensor cartridge with the mitochondrial stress test reagents (Oligomycin, FCCP, and Rotenone/Antimycin A) at optimized concentrations.
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Place the cell plate in the analyzer and initiate the assay protocol.
-
The instrument will measure the basal OCR, followed by sequential injections of the inhibitors to determine ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
-
Data Analysis:
-
After the run, normalize the OCR data to cell number or protein concentration.
-
Analyze the data to determine the effects of this compound on key parameters of mitochondrial respiration. A decrease in basal and maximal respiration would indicate mitochondrial dysfunction.[13]
-
Visualizations
Caption: Mechanism of action of this compound on fatty acid oxidation.
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for studying this compound-induced mitochondrial dysfunction.
References
- 1. drexel.edu [drexel.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. 2.8. Mitochondria Isolation [bio-protocol.org]
- 6. Activation of p38/JNK Pathway Is Responsible for Embelin Induced Apoptosis in Lung Cancer Cells: Transitional Role of Reactive Oxygen Species | PLOS One [journals.plos.org]
- 7. Comparison of three methods for mitochondria isolation from the human liver cell line (HepG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mitochondrial dysfunction as a mechanism of drug-induced hepatotoxicity: current understanding and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for Cell-Based Screening of Perhexiline Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perhexiline is an antianginal agent that shifts myocardial metabolism from fatty acid oxidation to glucose oxidation, enhancing cardiac efficiency.[1] This metabolic switch is primarily achieved through the inhibition of carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, CPT-2, key enzymes in the transport of long-chain fatty acids into the mitochondria.[1][2] Despite its therapeutic efficacy, the clinical use of this compound has been limited by its narrow therapeutic index and the risk of severe side effects, including hepatotoxicity and peripheral neuropathy.[3]
The development of this compound analogues aims to retain the therapeutic benefits while minimizing toxicity. This requires robust in vitro screening platforms to assess both the desired pharmacological activity and the potential for adverse effects early in the drug discovery process. This document provides detailed protocols for a suite of cell-based assays designed to evaluate this compound analogues for their inhibitory effects on fatty acid oxidation and to assess their potential for hepatotoxicity and neurotoxicity.
Key Cellular Targets and Screening Strategy
The primary molecular targets for assessing the efficacy of this compound analogues are CPT-1 and CPT-2. A successful analogue should exhibit potent inhibition of these enzymes. Simultaneously, the screening process must evaluate off-target effects that contribute to toxicity. The proposed screening cascade involves a multi-pronged approach:
-
Primary Efficacy Screening: Measurement of the inhibition of fatty acid oxidation in a relevant cell line.
-
Toxicity Profiling:
-
Hepatotoxicity Assessment: Evaluation of cytotoxicity, apoptosis, and markers of cellular stress in a human liver cell line.
-
Neurotoxicity Assessment: Evaluation of neurite outgrowth and neuronal viability in a human neuronal cell line.
-
This comprehensive in vitro evaluation will enable the selection of lead candidates with an improved therapeutic window for further preclinical development.
Data Presentation
The quantitative data generated from the screening assays should be summarized for clear comparison of the this compound analogues.
Table 1: Inhibitory Potency of this compound Analogues on Fatty Acid Oxidation
| Compound ID | Analogue Structure | Cell Line | IC50 for FAO Inhibition (µM) |
| This compound | (Reference) | C2C12 | Value |
| Analogue 1 | C2C12 | Value | |
| Analogue 2 | C2C12 | Value | |
| ... | C2C12 | Value |
Table 2: Hepatotoxicity Profile of this compound Analogues in HepG2 Cells
| Compound ID | Concentration (µM) | % LDH Release (Cytotoxicity) | Caspase 3/7 Activity (Fold Change) |
| This compound | 10 | Value | Value |
| 50 | Value | Value | |
| Analogue 1 | 10 | Value | Value |
| 50 | Value | Value | |
| Analogue 2 | 10 | Value | Value |
| 50 | Value | Value | |
| ... | ... | Value | Value |
Table 3: Neurotoxicity Profile of this compound Analogues in SH-SY5Y Cells
| Compound ID | Concentration (µM) | Neurite Length (% of Control) | Cell Viability (% of Control) |
| This compound | 1 | Value | Value |
| 10 | Value | Value | |
| Analogue 1 | 1 | Value | Value |
| 10 | Value | Value | |
| Analogue 2 | 1 | Value | Value |
| 10 | Value | Value | |
| ... | ... | Value | Value |
Signaling Pathways
This compound-Induced Metabolic Shift and Toxicity Pathways
This compound's therapeutic action and toxicity involve complex signaling pathways. The diagrams below illustrate the key pathways relevant to the screening of its analogues.
Experimental Protocols
Protocol 1: Seahorse XF Fatty Acid Oxidation Assay
This protocol measures the oxygen consumption rate (OCR) to assess the rate of fatty acid oxidation (FAO) in real-time.
Experimental Workflow
Materials:
-
Cells of interest (e.g., C2C12 myoblasts)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Palmitate-BSA FAO Substrate
-
Seahorse XF Base Medium
-
L-Carnitine
-
This compound analogues and reference compound
-
Etomoxir (positive control for FAO inhibition)
-
Seahorse XF Analyzer and consumables
Reagent Preparation:
-
Assay Medium: Supplement Seahorse XF Base Medium with 0.5 mM L-Carnitine and 2.5 mM glucose. Adjust pH to 7.4. Warm to 37°C before use.[4]
-
Compound Plate: Prepare a utility plate with injection ports containing this compound analogues, vehicle control, and Etomoxir at the desired final concentrations.
Procedure:
-
Cell Seeding: Seed C2C12 cells in a Seahorse XF cell culture microplate at an optimized density (e.g., 15,000 cells/well) and incubate overnight at 37°C in a CO₂ incubator.[5]
-
Cell Preparation: One hour before the assay, remove the growth medium and wash the cells once with the prepared Assay Medium.[6]
-
Substrate Addition: Replace the medium with fresh Assay Medium containing the Palmitate-BSA FAO substrate.[7]
-
Incubation: Incubate the plate at 37°C in a non-CO₂ incubator for 45-60 minutes.[8]
-
Seahorse XF Analyzer Setup: Calibrate the Seahorse XF Analyzer with the prepared sensor cartridge.
-
Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer.
-
Establish a baseline OCR measurement.
-
Inject the this compound analogues, vehicle control, or Etomoxir from the compound plate.
-
Monitor the change in OCR in real-time.[7]
-
Data Analysis:
The Seahorse XF software will calculate OCR in real-time. Compare the OCR in wells treated with this compound analogues to the vehicle control wells. A decrease in OCR upon compound injection indicates inhibition of fatty acid oxidation. Calculate the IC50 value for each analogue.
Protocol 2: LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
HepG2 cells
-
96-well clear-bottom black plates
-
Complete culture medium
-
This compound analogues and reference compound
-
LDH cytotoxicity detection kit
-
Lysis buffer (provided with the kit)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well in 100 µL of complete medium and incubate for 18-24 hours.[9]
-
Compound Treatment: Treat the cells with various concentrations of this compound analogues for 24-48 hours. Include wells for untreated cells (spontaneous LDH release) and cells treated with lysis buffer (maximum LDH release).[9][10]
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[11] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Protocol 3: Caspase 3/7 Apoptosis Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
HepG2 cells
-
96-well white-walled plates
-
Complete culture medium
-
This compound analogues and reference compound
-
Caspase-Glo® 3/7 Assay System
Procedure:
-
Cell Seeding and Treatment: Seed HepG2 cells in a 96-well white-walled plate and treat with this compound analogues as described in the LDH assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[12]
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[12]
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis:
Calculate the fold change in caspase 3/7 activity by dividing the luminescence signal of the treated samples by the signal of the vehicle control.
Protocol 4: Neurite Outgrowth Assay
This assay assesses the effect of compounds on the growth of neurites in a neuronal cell line, a key indicator of neurotoxicity.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
96-well plates
-
Differentiation medium (e.g., medium with reduced serum and containing retinoic acid)
-
This compound analogues and reference compound
-
Fixation and staining reagents (e.g., paraformaldehyde and a neuronal marker like βIII-tubulin)
-
High-content imaging system
Procedure:
-
Cell Seeding and Differentiation: Seed SH-SY5Y cells in a 96-well plate at an optimal density (e.g., 2,500 cells/well).[13] Differentiate the cells by treating them with differentiation medium for a specified period (e.g., 4-6 days).
-
Compound Treatment: After differentiation, treat the cells with various concentrations of this compound analogues for 24-72 hours.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and stain for a neuronal marker (e.g., anti-βIII-tubulin antibody) and a nuclear counterstain (e.g., DAPI).
-
-
Imaging: Acquire images of the stained cells using a high-content imaging system.
-
Image Analysis: Use image analysis software to quantify neurite length per cell.
Data Analysis:
Normalize the average neurite length of treated cells to that of the vehicle-treated control cells to determine the percentage of neurite outgrowth inhibition. Simultaneously, assess cell viability by counting the number of nuclei.
Conclusion
The provided cell-based assays offer a comprehensive platform for the in vitro screening of this compound analogues. By systematically evaluating both on-target efficacy and key toxicity endpoints, researchers can identify promising candidates with an improved safety profile for further development as next-generation antianginal therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. A mechanism of this compound's cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. tabaslab.com [tabaslab.com]
- 7. benchchem.com [benchchem.com]
- 8. cpu.edu.cn [cpu.edu.cn]
- 9. benchchem.com [benchchem.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. promega.com [promega.com]
- 13. Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging of Perhexiline's Effect on Cardiac Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perhexiline is a metabolic modulator that shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation.[1][2] This is achieved through the inhibition of carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, CPT-2, enzymes crucial for the transport of long-chain fatty acids into the mitochondria.[2][3][4] This shift in substrate utilization is thought to improve myocardial efficiency, as more ATP is produced per unit of oxygen consumed when glucose is the primary fuel source.[3] This document provides detailed application notes and protocols for researchers interested in studying the in vivo effects of this compound on cardiac metabolism using various imaging techniques.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on cardiac function and metabolism.
Table 1: Effect of this compound on Cardiac Energetics and Function in Humans with Non-Ischemic Heart Failure
| Parameter | This compound Group (n=26) | Placebo Group (n=24) | p-value | Reference |
| Baseline PCr/ATP Ratio | 1.16 ± 0.39 | 1.36 ± 0.31 | - | [1] |
| PCr/ATP Ratio after 1 Month | 1.51 ± 0.51 | 1.34 ± 0.31 | <0.001 | [1] |
| Change in PCr/ATP Ratio | +30% | -3% | <0.001 | [1] |
| Baseline LVEF (%) | 27.0 ± 1.44 | - | - | [1] |
| LVEF (%) after 1 Month | No significant change | No significant change | - | [1] |
| NYHA Functional Class | Improved | No change | 0.036 | [1] |
PCr/ATP Ratio: Phosphocreatine to Adenosine Triphosphate Ratio, a measure of cardiac energy status. LVEF: Left Ventricular Ejection Fraction. NYHA: New York Heart Association.
Table 2: Effect of this compound on Left Ventricular Function in a Mouse Model of Peripartum Cardiomyopathy with β-Adrenergic Stimulation
| Treatment Group | Fractional Shortening (%) | p-value vs. Control-Iso | Reference |
| Control + Isoproterenol (Ctrl-Iso) | 11 ± 5 | - | [5] |
| This compound + Isoproterenol (Pexsig-Iso) | 19 ± 4 | <0.05 | [5] |
Fractional Shortening (FS) is a measure of left ventricular systolic function.
Signaling and Metabolic Pathways
The primary mechanism of this compound is the inhibition of CPT-1, which blocks the entry of long-chain fatty acids into the mitochondria for β-oxidation. This leads to a compensatory increase in glucose and lactate utilization. The increased intracellular pyruvate from glycolysis activates the pyruvate dehydrogenase (PDH) complex, channeling more substrate into the Krebs cycle for oxidative phosphorylation.
Caption: this compound's mechanism of action on cardiac metabolism.
Experimental Workflows
A typical experimental workflow for in vivo imaging of this compound's effect on cardiac metabolism involves several key stages, from animal model selection and drug administration to image acquisition and analysis.
Caption: General workflow for in vivo cardiac metabolic imaging.
Experimental Protocols
Protocol 1: In Vivo Assessment of Cardiac Energetics using ³¹P Magnetic Resonance Spectroscopy (MRS) in a Mouse Model
This protocol is adapted from studies assessing myocardial energetics in response to cardiac disease and interventions.
1. Animal Model and this compound Treatment:
-
Utilize a relevant mouse model of cardiac dysfunction (e.g., transverse aortic constriction-induced heart failure).
-
Administer this compound or placebo daily via oral gavage for a predetermined period (e.g., 4 weeks). Dose should be based on literature, considering the animal model.
2. Animal Preparation for MRS:
-
Anesthetize the mouse (e.g., with isoflurane) and place it in a prone position on a heated animal bed to maintain body temperature.
-
Monitor vital signs (ECG, respiration, temperature) throughout the procedure.
3. ³¹P MRS Acquisition:
-
Perform the study on a high-field small-animal MRI scanner (e.g., 9.4T) equipped with a ³¹P surface coil.
-
Acquire scout ¹H images to localize the heart.
-
Position a voxel (e.g., ~6 mm³) to encompass the left ventricular myocardium.
-
Perform shimming on the proton signal within the voxel.
-
Use a cardiac-triggered and respiratory-gated 3D image-selected in vivo spectroscopy (ISIS) sequence for localized ³¹P MRS.
-
To maintain a steady state of magnetization, which is crucial for accurate localization, employ unlocalized dummy excitations during respiratory gates.
-
Acquire a sufficient number of scans (e.g., 768) to achieve an adequate signal-to-noise ratio.
4. Data Analysis:
-
Process the acquired spectra using appropriate software (e.g., jMRUI).
-
Fit the phosphocreatine (PCr) and γ-ATP peaks to determine their respective areas.
-
Calculate the PCr/ATP ratio.
-
Correct for partial saturation effects using predetermined T1 relaxation times for PCr and ATP at the given field strength.
Protocol 2: In Vivo Assessment of Myocardial Glucose Utilization using ¹⁸F-FDG PET/CT in a Rat Model
This protocol is based on standard procedures for small animal cardiac PET imaging.
1. Animal Model and this compound Treatment:
-
Employ a rat model of heart disease (e.g., myocardial infarction induced by coronary artery ligation).
-
Treat animals with this compound or placebo as described in Protocol 1.
2. Animal Preparation for PET/CT:
-
Fast the animals for 6-8 hours to reduce background myocardial glucose uptake.
-
Anesthetize the rat (e.g., with isoflurane) and maintain anesthesia throughout the procedure.
-
Place a catheter in the tail vein for radiotracer injection.
-
Monitor blood glucose levels.
3. ¹⁸F-FDG Injection and Uptake:
-
Administer a bolus of ¹⁸F-FDG (e.g., 10-15 MBq) via the tail vein catheter.
-
Allow for an uptake period of 45-60 minutes, during which the animal should be kept warm to prevent brown fat uptake of the tracer.
4. PET/CT Image Acquisition:
-
Position the animal in the PET/CT scanner.
-
Perform a CT scan for attenuation correction and anatomical localization.
-
Acquire a static PET scan for 10-15 minutes. For kinetic modeling, a dynamic scan starting at the time of injection would be necessary.
5. Data Analysis:
-
Reconstruct the PET images with correction for attenuation, scatter, and radioactive decay.
-
Fuse the PET and CT images.
-
Draw regions of interest (ROIs) over the left ventricular myocardium.
-
Calculate the standardized uptake value (SUV) or the percentage of injected dose per gram of tissue (%ID/g) to quantify glucose uptake.
-
Compare the quantitative values between the this compound and placebo groups.
Protocol 3: In Vivo Assessment of Myocardial Substrate Metabolism using Hyperpolarized ¹³C MRI in a Rat Model
This protocol is adapted from studies using hyperpolarized pyruvate to probe cardiac metabolism.
1. Animal Model and this compound Treatment:
-
Use a suitable rat model and administer this compound or placebo as previously described.
2. Hyperpolarized [1-¹³C]pyruvate Preparation:
-
Prepare a sample of [1-¹³C]pyruvic acid with a trityl radical.
-
Hyperpolarize the sample using a dynamic nuclear polarization (DNP) polarizer.
-
Rapidly dissolve the hyperpolarized sample in a buffered solution to create an injectable solution of hyperpolarized [1-¹³C]pyruvate with a physiological pH.
3. Animal Preparation and MRI Acquisition:
-
Anesthetize the rat and position it in the MRI scanner.
-
Use a ¹³C radiofrequency coil for signal detection.
-
Acquire ¹H localizer images to position the animal and the coil correctly over the heart.
4. ¹³C MRI Acquisition:
-
Inject a bolus of the hyperpolarized [1-¹³C]pyruvate solution via a tail vein catheter.
-
Immediately begin acquiring dynamic ¹³C spectra or images of the heart.
-
Use a pulse-and-acquire sequence with a short repetition time (e.g., 3 seconds) to capture the conversion of [1-¹³C]pyruvate to its downstream metabolites, [¹³C]bicarbonate and [1-¹³C]lactate, in real-time.
5. Data Analysis:
-
Process the dynamic ¹³C spectra to identify and quantify the peaks corresponding to pyruvate, lactate, and bicarbonate.
-
Calculate the ratios of the metabolite peak areas to the pyruvate peak area (e.g., bicarbonate/pyruvate and lactate/pyruvate) as an index of metabolic flux through pyruvate dehydrogenase and lactate dehydrogenase, respectively.
-
Compare these metabolic flux ratios between the this compound- and placebo-treated groups to assess the shift in substrate utilization.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Imaging Regional Metabolic Changes in the Ischemic Rat Heart In Vivo Using Hyperpolarized [1-13C]Pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo investigation of cardiac metabolism in the rat using MRS of hyperpolarized [1-13C] and [2-13C]pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing Myocardial Metabolism with Hybrid PET Imaging: Instrumentation, Concepts, and Workflows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Magnetic Resonance Spectroscopy Methods for Investigating Cardiac Metabolism [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Content Screening of Perhexiline's Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perhexiline, a prophylactic anti-anginal agent, primarily functions by inhibiting carnitine palmitoyltransferase-1 and -2 (CPT1/2), leading to a shift in myocardial metabolism from fatty acid to glucose utilization.[1][2] This metabolic switch enhances myocardial efficiency, underlying its therapeutic efficacy.[1] However, the clinical use of this compound has been hampered by a narrow therapeutic index and significant off-target toxicities, including hepatotoxicity, neurotoxicity, and phospholipidosis.[3][4] These adverse effects are particularly pronounced in individuals with impaired metabolism due to CYP2D6 genetic polymorphisms.[3]
High-content screening (HCS) has emerged as a powerful tool in drug discovery and safety assessment, enabling the simultaneous measurement of multiple cellular parameters in a high-throughput manner.[5][6] This technology combines automated microscopy with sophisticated image analysis to provide quantitative data on various aspects of cellular health and function.[7] By employing HCS, researchers can gain valuable insights into the mechanisms of drug-induced toxicity early in the drug development process.[8]
These application notes provide detailed protocols for utilizing HCS to investigate the key off-target effects of this compound, focusing on cytotoxicity, mitochondrial dysfunction, and phospholipidosis. The provided methodologies and data will aid in the comprehensive profiling of this compound's safety and in the identification of potential therapeutic interventions to mitigate its adverse effects.
Data Presentation
The following tables summarize quantitative data related to this compound's cytotoxic effects.
| Cell Line | Exposure Time | Parameter Measured | This compound Concentration (µM) | Result | Reference |
| Primary Human Hepatocytes | 4 hours | LDH Release | 20 | 39.6% increase | [9] |
| Primary Human Hepatocytes | 4 hours | LDH Release | 25 | 47.3% increase | [9] |
| HepG2 | 4 hours | LDH Release | 25 | 55% increase | [9] |
| HepG2 | 2 hours | Caspase 3/7 Activity | 20 | ~20-fold increase | [10] |
| HepG2 | 2-6 hours | Cell Viability | 5-25 | Concentration-dependent reduction | [10] |
| HepG2 | 2-6 hours | ATP Content | 5-25 | Concentration-dependent reduction | [10] |
Experimental Protocols
High-Content Screening for Cytotoxicity
This protocol outlines the assessment of this compound-induced cytotoxicity in HepG2 cells by quantifying cell viability and membrane integrity.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound maleate
-
Dimethyl sulfoxide (DMSO)
-
96-well or 384-well clear-bottom imaging plates
-
Hoechst 33342
-
Propidium Iodide (PI) or other membrane-impermeant dye (e.g., CellTox™ Green)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
High-content imaging system and analysis software
Procedure:
-
Cell Seeding:
-
Culture HepG2 cells in T75 flasks until 80-90% confluent.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed cells into 96-well or 384-well imaging plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound maleate in DMSO.
-
Create a serial dilution of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is ≤ 0.5%.
-
Include a vehicle control (DMSO only) and a positive control for cytotoxicity (e.g., staurosporine).
-
Remove the old medium from the cell plates and add the medium containing the different concentrations of this compound.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
Staining:
-
Prepare a staining solution containing Hoechst 33342 (for nuclear staining) and a membrane-impermeant dye (e.g., Propidium Iodide or CellTox™ Green) in PBS.
-
After the incubation period, remove the treatment medium and wash the cells once with PBS.
-
Add the staining solution to each well and incubate for 15-30 minutes at room temperature, protected from light.
-
(Optional) For endpoint assays, cells can be fixed with 4% PFA for 15 minutes, followed by washing with PBS before staining.
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system.
-
Use appropriate filter sets for Hoechst (blue channel) and the viability dye (red or green channel).
-
Acquire images from multiple fields per well to ensure robust data.
-
-
Image Analysis:
-
Use image analysis software to segment and identify individual cells based on the nuclear stain.
-
Quantify the total number of cells (Hoechst-positive nuclei).
-
Quantify the number of dead cells (positive for the viability dye).
-
Calculate the percentage of dead cells for each treatment condition.
-
Generate dose-response curves and calculate IC50 values.
-
High-Content Screening for Mitochondrial Membrane Potential
This protocol assesses the effect of this compound on mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm).
Materials:
-
HepG2 cells and culture reagents
-
This compound maleate and DMSO
-
Imaging plates
-
Mitochondrial membrane potential dye (e.g., TMRM, TMRE, or JC-1)
-
Hoechst 33342
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or FCCP as a positive control for mitochondrial depolarization.
-
High-content imaging system and analysis software
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the cytotoxicity protocol. A shorter incubation time (e.g., 1, 4, or 24 hours) may be appropriate for detecting acute effects on mitochondria.[11]
-
-
Staining:
-
Prepare a staining solution containing the mitochondrial membrane potential dye and Hoechst 33342 in a pre-warmed, serum-free medium.
-
Remove the treatment medium and wash the cells gently with warm PBS.
-
Add the staining solution to each well and incubate for 20-30 minutes at 37°C and 5% CO2, protected from light.
-
-
Image Acquisition:
-
Acquire images immediately in live cells, as fixation can affect the mitochondrial membrane potential.
-
Use appropriate filter sets for Hoechst (blue channel) and the mitochondrial dye (e.g., red/orange for TMRM/TMRE, or both green and red for JC-1).
-
-
Image Analysis:
-
Segment the cells based on the nuclear stain.
-
Create a cytoplasmic or whole-cell mask to define the area for measuring mitochondrial fluorescence.
-
Quantify the mean fluorescence intensity of the mitochondrial dye within the defined cellular region.
-
For JC-1, quantify the intensity in both the green and red channels and calculate the red/green fluorescence ratio. A decrease in this ratio indicates depolarization.
-
Normalize the fluorescence intensity to the vehicle control and generate dose-response curves.
-
High-Content Screening for Phospholipidosis
This protocol is designed to detect the accumulation of phospholipids within lysosomes, a known off-target effect of cationic amphiphilic drugs like this compound.
Materials:
-
HepG2 or other suitable cell line (e.g., RAW 264.7 macrophages)
-
Culture reagents
-
This compound maleate and DMSO
-
Imaging plates
-
Fluorescent phospholipidosis detection reagent (e.g., HCS LipidTOX™ Red or Green Phospholipidosis Detection Reagent)[6][12]
-
Hoechst 33342
-
Amiodarone or Propranolol as a positive control for inducing phospholipidosis.[6]
-
High-content imaging system and analysis software
Procedure:
-
Cell Seeding:
-
Follow step 1 from the cytotoxicity protocol.
-
-
Compound Treatment and Staining:
-
Prepare a 2X working solution of the LipidTOX™ reagent in the normal growth medium.
-
Prepare 2X working solutions of this compound and control compounds in the normal growth medium.
-
Remove the medium from the cells and add an equal volume of the 2X LipidTOX™ solution and the 2X compound solution to each well. This results in a 1X final concentration for both the dye and the compound.
-
Incubate the cells for 48-72 hours at 37°C and 5% CO2.[6]
-
-
Fixation and Nuclear Staining:
-
After incubation, remove the medium and wash the cells with PBS.
-
Fix the cells with 4% PFA containing Hoechst 33342 for 20-30 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system with appropriate filter sets for Hoechst (blue channel) and the LipidTOX™ reagent (red or green channel).
-
-
Image Analysis:
-
Identify nuclei using the Hoechst stain.
-
Identify the cytoplasm around each nucleus.
-
Within the cytoplasm, identify and quantify the fluorescent puncta (representing accumulated phospholipids) using an appropriate algorithm (e.g., "spot," "speckle," or "granule" detection).
-
Key parameters to quantify include the number, intensity, and total area of the puncta per cell.
-
Generate dose-response curves based on the quantified phospholipid accumulation.
-
Mandatory Visualizations
Caption: Experimental workflow for HCS of this compound's off-target effects.
Caption: Signaling pathway of this compound-induced hepatotoxicity.
Caption: Mechanism of this compound-induced phospholipidosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of mitochondrial morphology and membrane potential in living cells using high-content imaging, machine learning, and morphological binning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Microscopy Analysis of Mitochondrial Membrane Potential in 2D and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Image Analysis of the Mitochondrial Network Morphology With Applications in Cancer Research [frontiersin.org]
- 5. Detection of Nanocarrier Potentiation on Drug Induced Phospholipidosis in Cultured Cells and Primary Hepatocyte Spheroids by High Content Imaging and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Assay Development Guidelines for Image-Based High Content Screening, High Content Analysis and High Content Imaging - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Detection of Phospholipidosis Induction: A Cell-Based Assay in High-Throughput and High–Content Format - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. High-content screening of drug-induced mitochondrial impairment in hepatic cells: effects of statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HCS LipidTOX™ Red Phospholipidosis Detection Reagent (1000X), for cellular imaging 1 each [thermofisher.com]
Application Notes and Protocols for Seahorse XF Analysis of Perhexiline's Effect on Cellular Respiration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perhexiline is a drug known for its metabolic effects, primarily through the inhibition of carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, CPT-2.[1] These enzymes are crucial for the transport of long-chain fatty acids into the mitochondria for beta-oxidation. By inhibiting CPT-1 and CPT-2, this compound effectively shifts the cellular energy metabolism from fatty acid oxidation (FAO) towards glucose oxidation.[1] This application note provides a detailed protocol for utilizing the Agilent Seahorse XF Analyzer to quantify the effects of this compound on cellular respiration, offering a real-time, functional assessment of its metabolic impact.
The Seahorse XF Analyzer measures two key parameters of cellular metabolism: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. By monitoring these rates in real-time and with the injection of various metabolic modulators, a comprehensive profile of a cell's bioenergetic state can be generated. This allows for the detailed investigation of how compounds like this compound alter cellular metabolic pathways.
Principle of the Assay
This protocol is designed to assess the inhibitory effect of this compound on fatty acid oxidation-dependent respiration. The Seahorse XF Fatty Acid Oxidation (FAO) Assay and the Cell Mito Stress Test are employed to measure key parameters of mitochondrial function in the presence of varying concentrations of this compound. The FAO assay directly measures the cell's ability to oxidize exogenous long-chain fatty acids, while the Mito Stress Test reveals broader impacts on mitochondrial health, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A decrease in OCR upon this compound treatment, particularly when cells are reliant on fatty acids as a substrate, is indicative of CPT inhibition.
Data Presentation
The following tables summarize hypothetical quantitative data from a Seahorse XF analysis of this compound's effect on cellular respiration in a relevant cell line (e.g., C2C12 myotubes or primary hepatocytes).
Table 1: Effect of this compound on Oxygen Consumption Rate (OCR) in a Fatty Acid Oxidation Assay
| This compound Conc. (µM) | Basal OCR (pmol/min) | OCR after Palmitate Injection (pmol/min) | OCR after Etomoxir (Positive Control) Injection (pmol/min) |
| 0 (Vehicle) | 100 ± 5 | 250 ± 15 | 110 ± 8 |
| 1 | 98 ± 6 | 220 ± 12 | - |
| 5 | 95 ± 5 | 150 ± 10 | - |
| 10 | 92 ± 7 | 125 ± 9 | - |
| 25 | 90 ± 6 | 115 ± 7 | - |
| 50 | 88 ± 5 | 112 ± 6 | - |
Data are presented as mean ± SD. Etomoxir (40 µM) is used as a positive control for CPT1 inhibition.
Table 2: this compound Dose-Response Effect on Mitochondrial Function (Cell Mito Stress Test)
| This compound Conc. (µM) | Basal Respiration (pmol/min) | ATP Production-Linked Respiration (pmol/min) | Maximal Respiration (pmol/min) | Spare Respiratory Capacity (%) |
| 0 (Vehicle) | 120 ± 8 | 90 ± 6 | 300 ± 20 | 150 |
| 1 | 115 ± 7 | 85 ± 5 | 280 ± 18 | 143 |
| 5 | 100 ± 6 | 70 ± 5 | 220 ± 15 | 120 |
| 10 | 90 ± 5 | 60 ± 4 | 180 ± 12 | 100 |
| 25 | 85 ± 6 | 55 ± 4 | 150 ± 10 | 76 |
| 50 | 82 ± 5 | 50 ± 3 | 140 ± 9 | 71 |
Data are presented as mean ± SD.
Experimental Protocols
Protocol 1: Seahorse XF Fatty Acid Oxidation (FAO) Assay
This protocol measures the oxygen consumption rate (OCR) in real-time to assess the rate of fatty acid oxidation.
A. Materials
-
Cells of interest (e.g., C2C12 myotubes, HepG2, primary hepatocytes)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Palmitate-BSA FAO Substrate
-
Seahorse XF Base Medium
-
L-Carnitine
-
This compound
-
Etomoxir (positive control)
-
Seahorse XFp/XFe96/XFe24 Analyzer and associated consumables
B. Reagent Preparation
-
FAO Assay Medium: Supplement Seahorse XF Base Medium with 0.5 mM L-Carnitine. Adjust pH to 7.4.
-
Compound Plate Preparation: Prepare a utility plate with injection ports containing this compound at various concentrations (e.g., 1, 5, 10, 25, 50 µM), a vehicle control (e.g., DMSO or PBS), and a positive control, Etomoxir (40 µM).
C. Experimental Procedure
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and incubate overnight.
-
Substrate Limitation (Optional but recommended): The day before the assay, replace the growth medium with a substrate-limited medium (e.g., medium with low glucose and no glutamine) and incubate overnight to encourage reliance on exogenous fatty acids.
-
Assay Preparation: One hour before the assay, wash the cells with the FAO Assay Medium. Replace the medium with fresh FAO Assay Medium containing the Palmitate-BSA FAO substrate. Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.
-
Seahorse XF Analyzer Setup: Calibrate the Seahorse XF Analyzer with the prepared sensor cartridge.
-
Assay Execution:
-
Place the cell culture plate in the Seahorse XF Analyzer.
-
Perform an initial measurement of the basal OCR.
-
Inject this compound, vehicle control, or Etomoxir from the compound plate and monitor the change in OCR.
-
D. Data Analysis The Seahorse XF software will calculate OCR in real-time. A decrease in OCR upon this compound injection indicates inhibition of fatty acid oxidation. Compare the OCR in this compound-treated wells to the vehicle control wells.
Protocol 2: Seahorse XF Cell Mito Stress Test
This protocol assesses the overall impact of this compound on mitochondrial function.
A. Materials
-
Cells of interest
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XFp/XFe96/XFe24 Analyzer and associated consumables
B. Reagent Preparation
-
Assay Medium: Prepare Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Adjust pH to 7.4.
-
Compound Plate Preparation: Prepare a utility plate with injection ports containing the components of the Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A) at the desired final concentrations.
C. Experimental Procedure
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimal density and incubate overnight.
-
This compound Treatment: On the day of the assay, replace the culture medium with the assay medium containing the desired concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 1-4 hours) at 37°C in a non-CO₂ incubator.
-
Assay Preparation: After the pre-incubation with this compound, ensure the cell plate is ready for the assay.
-
Seahorse XF Analyzer Setup: Calibrate the Seahorse XF Analyzer with the prepared sensor cartridge loaded with the Mito Stress Test compounds.
-
Assay Execution:
-
Place the cell culture plate in the Seahorse XF Analyzer.
-
Measure the basal OCR.
-
Sequentially inject Oligomycin, FCCP, and Rotenone/Antimycin A, with OCR measurements taken after each injection.
-
D. Data Analysis The Seahorse XF software will calculate the key parameters of mitochondrial function:
-
Basal Respiration: (Last rate measurement before first injection) - (Non-Mitochondrial Respiration)
-
ATP Production-Linked Respiration: (Last rate measurement before Oligomycin injection) - (Minimum rate measurement after Oligomycin injection)
-
Maximal Respiration: (Maximum rate measurement after FCCP injection) - (Non-Mitochondrial Respiration)
-
Spare Respiratory Capacity: (Maximal Respiration) - (Basal Respiration)
Compare these parameters across the different concentrations of this compound to determine its dose-dependent effect on mitochondrial function.
Mandatory Visualizations
Caption: this compound inhibits CPT1 and CPT2, blocking fatty acid metabolism.
Caption: Workflow for the Seahorse XF Fatty Acid Oxidation Assay.
Caption: Logic of calculating mitochondrial parameters from the Mito Stress Test.
References
Application Notes and Protocols for Inducing and Measuring Perhexiline-Mediated Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perhexiline, a drug historically used for angina, is gaining attention for its potential as an anti-cancer agent by inducing apoptosis in malignant cells. These application notes provide a detailed protocol for researchers to reliably induce and accurately measure apoptosis mediated by this compound in cancer cell lines. The primary mechanisms of this compound-induced apoptosis involve the intrinsic pathway, characterized by mitochondrial dysfunction and subsequent caspase activation. This compound has been shown to induce apoptosis in various cancer cell lines, including those from colorectal and liver cancers, with an IC50 value of approximately 4 µM in colorectal cancer cells.[1][2][3][4]
Mechanism of Action: Signaling Pathways in this compound-Mediated Apoptosis
This compound treatment triggers a cascade of events leading to programmed cell death. One of the primary mechanisms is the induction of endoplasmic reticulum (ER) stress, which subsequently activates the p38 MAPK signaling pathway.[5] This, in conjunction with the generation of reactive oxygen species (ROS), leads to a loss of mitochondrial membrane integrity.[6] The compromised mitochondria release cytochrome c into the cytoplasm, which then activates a cascade of caspases, hallmarks of the intrinsic apoptotic pathway.[6] Specifically, studies have shown that this compound treatment leads to the activation of caspase-3 and caspase-9.[7] Furthermore, this compound has been observed to modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which further promotes apoptosis.
Data Presentation: Quantitative Analysis of this compound-Mediated Apoptosis
The following tables summarize quantitative data on the effects of this compound on apoptosis induction in different cancer cell lines.
Table 1: Dose-Response of this compound on Cancer Cell Viability and Apoptosis
| Cell Line | Parameter | This compound Concentration (µM) | Incubation Time (h) | Result |
| Colorectal Cancer (CRC) | IC50 | ~4 | Not Specified | 50% inhibition of cell viability[1][2][3][4] |
| Gastrointestinal Cancer | Apoptosis | 10 | Not Specified | Induction of apoptosis[6] |
| Normal Gastric/Colonic Epithelium | Apoptosis | up to 20 | Not Specified | Resistant to apoptosis[6] |
| HepG2 | Cell Viability | 5 | 24 | Significant decrease |
| HepG2 | Cell Viability | 10 | 24 | Further significant decrease |
| HepG2 | Cell Viability | 20 | 24 | Pronounced decrease |
Table 2: Time-Course of this compound-Induced Apoptotic Events in HepG2 Cells
| Parameter | This compound Concentration (µM) | Incubation Time (h) | Fold Change vs. Control |
| Caspase-3/7 Activity | 5 - 25 | 2 | Dose-dependent increase |
| Caspase-3/7 Activity | 25 | 2 | ~20-fold increase[5] |
| ER Function | 5 | 1 | Significant decrease |
| ER Function | 10 | 2 | ~50% decrease[5] |
Experimental Protocols
The following are detailed protocols for inducing and measuring this compound-mediated apoptosis in cultured cancer cells.
Experimental Workflow
Protocol 1: Induction of Apoptosis with this compound
This protocol describes how to treat cancer cell lines with this compound to induce apoptosis for subsequent analysis.
Materials:
-
Cancer cell line of interest (e.g., HepG2, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound maleate salt
-
Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture plates (6-well, 96-well)
Procedure:
-
Cell Culture: Maintain the cancer cell line in a 37°C, 5% CO2 incubator in the appropriate complete culture medium.
-
Cell Seeding:
-
For flow cytometry and western blotting, seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
For caspase activity assays, seed cells in a white-walled 96-well plate at a density of 1 x 104 cells/well.
-
-
This compound Preparation: Prepare a stock solution of this compound maleate in DMSO. Further dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 0, 2, 4, 8, 10, 20, 25 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment:
-
For dose-response experiments, replace the culture medium with medium containing various concentrations of this compound and incubate for a fixed time (e.g., 24 or 48 hours).
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 10 µM) and incubate for different durations (e.g., 2, 4, 8, 12, 24 hours).
-
-
Harvesting: After the incubation period, harvest the cells according to the requirements of the downstream apoptosis assay.
Protocol 2: Measurement of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol details the detection of early and late apoptotic cells using flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: After this compound treatment, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in 1 mL of cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained and single-stained controls for compensation and to set the gates for viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Protocol 3: Measurement of Caspase-3/7 Activity
This protocol describes a luminescent or fluorescent assay to quantify the activity of executioner caspases 3 and 7.
Materials:
-
Caspase-Glo® 3/7 Assay System or similar
-
White-walled 96-well plates with cultured and treated cells
-
Plate-reading luminometer or fluorometer
Procedure:
-
Assay Preparation: Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well of the 96-well plate containing 100 µL of cell culture medium.
-
Incubation: Gently mix the contents of the wells by orbital shaking for 30 seconds. Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measurement: Measure the luminescence or fluorescence of each sample using a plate reader. The signal is proportional to the amount of caspase activity.
-
Data Analysis: Normalize the caspase activity to the number of viable cells if a parallel viability assay is performed. Express the results as a fold change relative to the untreated control.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
This protocol details the detection of key apoptotic proteins by western blotting.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the this compound-treated cells with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin). Calculate the Bax/Bcl-2 ratio to assess the pro-apoptotic shift.
-
References
- 1. mdpi.com [mdpi.com]
- 2. research.sahmri.org.au [research.sahmri.org.au]
- 3. The Antianginal Drug this compound Displays Cytotoxicity against Colorectal Cancer Cells In Vitro: A Potential for Drug Repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A mechanism of this compound’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: Old Drug, New Tricks? A Summary of Its Anti-Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pentoxifylline induces apoptosis of HepG2 cells by reducing reactive oxygen species production and activating the MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Perhexiline in Patient-Derived Organoids for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro models that closely recapitulate the genetic and phenotypic characteristics of a patient's tumor[1][2][3][4]. This makes them a powerful platform for preclinical drug screening and personalized medicine. Perhexiline, a drug originally developed for angina, has shown significant anti-cancer properties by inhibiting carnitine palmitoyltransferase 1 and 2 (CPT1/2), key enzymes in fatty acid metabolism[5][6]. Recent studies have highlighted its potential in treating various cancers, including colorectal and pancreatic cancer, by inducing apoptosis and inhibiting critical cell survival pathways[7][8]. This document provides detailed application notes and protocols for the use of this compound in cancer research using patient-derived organoids.
Mechanism of Action of this compound in Cancer
This compound's primary anti-cancer effect stems from its inhibition of CPT1 and CPT2, which blocks the transport of long-chain fatty acids into the mitochondria for β-oxidation. This disruption of fatty acid metabolism leads to several downstream effects in cancer cells:
-
Induction of Apoptosis: this compound treatment has been shown to increase the production of reactive oxygen species (ROS), leading to loss of mitochondrial membrane integrity, cytochrome c release, and activation of caspase-3 and caspase-9, key players in the intrinsic apoptotic pathway.
-
Inhibition of PI3K/Akt/mTOR Signaling: This crucial pathway for cell growth, proliferation, and survival is suppressed by this compound[5].
-
Inhibition of Cholesterol Synthesis: In pancreatic ductal adenocarcinoma (PDAC) organoids with KRAS mutations, this compound has been found to inhibit the cholesterol synthesis pathway by targeting the sterol regulatory element-binding protein 2 (SREBP2)[9].
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in various cancer models.
Table 1: In Vitro IC50 Values of this compound in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration | Reference |
| Colorectal Cancer | HT29 | ~4 | 48 hours | [7] |
| Colorectal Cancer | SW620 | ~4 | 48 hours | [7] |
| Breast Cancer | Multiple | 2 - 6 | Not Specified | [9] |
| Various Cancers | Multiple | 3 - 22 | Not Specified | [9] |
Table 2: Effects of this compound on Patient-Derived Cancer Organoids
| Cancer Type | Organoid Model | This compound Concentration | Observed Effects | Reference |
| Colorectal Cancer | Patient-Derived Organoids | Clinically relevant concentrations | Significantly reduced viability | [7] |
| Pancreatic Cancer (KRAS-mutant) | Mouse and Human-Derived Organoids | "Modest dose" | Blocked growth, induced cell death, no adverse impact on healthy organoids | [8][9] |
Experimental Protocols
Protocol 1: General Culture of Patient-Derived Cancer Organoids
This protocol provides a general guideline for the culture of PDOs. Specific media components may vary depending on the tissue of origin.
Materials:
-
Basement membrane matrix
-
Organoid culture medium (specific to the cancer type)
-
Phosphate-buffered saline (PBS)
-
Cell recovery solution
-
6-well and 96-well culture plates
-
Sterile pipette tips and tubes
Procedure:
-
Thawing Cryopreserved Organoids:
-
Rapidly thaw a cryovial of organoids in a 37°C water bath.
-
Transfer the contents to a 15 mL conical tube containing basal medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Resuspend the pellet in a cold basement membrane matrix.
-
-
Seeding Organoids:
-
Dispense 50 µL domes of the organoid-matrix suspension into the center of pre-warmed 6-well plate wells.
-
Incubate at 37°C for 30 minutes to solidify the domes.
-
Carefully add 2 mL of complete organoid culture medium to each well.
-
-
Organoid Maintenance:
-
Culture organoids at 37°C and 5% CO₂.
-
Replace the culture medium every 2-3 days.
-
Passage organoids every 7-10 days by mechanically or enzymatically disrupting the domes and re-seeding.
-
Protocol 2: this compound Treatment of Patient-Derived Organoids
This protocol outlines the procedure for treating PDOs with this compound to assess its anti-cancer effects.
Materials:
-
Established patient-derived organoid cultures
-
This compound maleate salt
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Organoid culture medium
-
96-well clear-bottom white plates
-
Cell viability assay reagent (e.g., CellTiter-Glo® 3D)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound maleate salt in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in aliquots at -20°C.
-
-
Seeding Organoids for Drug Screening:
-
Harvest established organoids and dissociate them into smaller fragments.
-
Count the organoid fragments and resuspend them in the basement membrane matrix at a desired density (e.g., 50-100 fragments per 10 µL).
-
Seed 10 µL domes into the center of wells in a 96-well plate.
-
Allow the matrix to solidify at 37°C for 30 minutes.
-
Add 100 µL of organoid culture medium to each well.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in organoid culture medium from the stock solution. A recommended starting concentration range is 0.1 µM to 50 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
After 24-48 hours of organoid recovery, carefully remove the existing medium and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate at 37°C and 5% CO₂ for a desired treatment duration (e.g., 72 hours).
-
-
Assessment of Cell Viability:
-
Equilibrate the 96-well plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's protocol (e.g., 100 µL of CellTiter-Glo® 3D).
-
Lyse the organoids by shaking the plate on an orbital shaker for 5 minutes.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound's multifaceted anti-cancer mechanism.
Caption: Workflow for this compound screening in PDOs.
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: Inhibition of PI3K/Akt/mTOR pathway by this compound.
References
- 1. Protocol for generation of lung adenocarcinoma organoids from clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resources.bio-techne.com [resources.bio-techne.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantifying the drug response of patient-derived organoid clusters by aggregated morphological indicators with multi-parameters based on optical coherence tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Antianginal Drug this compound Displays Cytotoxicity against Colorectal Cancer Cells In Vitro: A Potential for Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: Old Drug, New Tricks? A Summary of Its Anti-Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Perhexiline Resistance Using Lentiviral shRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perhexiline, an inhibitor of carnitine palmitoyltransferase 1 and 2 (CPT1/2), has shown potential as an anti-cancer agent due to its ability to shift cellular metabolism from fatty acid oxidation to glycolysis.[1] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge. Understanding the molecular mechanisms that drive resistance to this compound is crucial for optimizing its therapeutic use and developing strategies to overcome it. This document provides detailed protocols and application notes for utilizing lentiviral-mediated short hairpin RNA (shRNA) knockdown to identify and study genes that contribute to this compound resistance.
The primary hypothesis to be investigated is that the downregulation of specific genes involved in key signaling pathways can confer resistance to this compound. Potential pathways implicated in the cellular response to this compound include the p38 mitogen-activated protein kinase (MAPK), c-Jun N-terminal kinase (JNK) signaling pathways, and the endoplasmic reticulum (ER) stress response.[2] This methodology allows for systematic screening of candidate genes and validation of their role in this compound resistance.
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, reflecting their diverse metabolic profiles and sensitivities to CPT inhibition. Establishing a baseline IC50 in a sensitive parental cell line is the first step in developing a resistant model.
| Cell Line | Cancer Type | Reported IC50 (µM) |
| Breast Cancer Cell Lines | Breast | 2 - 6[3][4] |
| Cervical Cancer Cell Lines | Cervical | 3 - 22[3] |
| Colon Cancer Cell Lines | Colon | ~4[3][4] |
| Lung Cancer Cell Lines | Lung | 3 - 22[3] |
| HepG2 | Hepatocellular Carcinoma | 5 - 25 (cytotoxic concentrations)[2] |
Table 2: Expected Outcomes of Lentiviral shRNA Knockdown Experiments
This table outlines the anticipated results from the key experiments described in the protocols below. These values serve as a benchmark for successful experimental execution.
| Parameter | Method | Expected Result in Sensitive Cells | Expected Result in Resistant Cells (with shRNA targeting a resistance gene) |
| Gene Knockdown Efficiency | qRT-PCR | >70% reduction in target mRNA levels | >70% reduction in target mRNA levels |
| Western Blot | >70% reduction in target protein levels | >70% reduction in target protein levels | |
| This compound Resistance | Cell Viability Assay (MTT) | Significant decrease in cell viability upon this compound treatment | Maintained or increased cell viability upon this compound treatment compared to control |
| IC50 Shift | Cell Viability Assay (MTT) | Low IC50 value | Significant increase in IC50 value compared to parental cells |
| Apoptosis | Annexin V/PI Staining | Increased apoptosis upon this compound treatment | Reduced apoptosis upon this compound treatment compared to control |
Experimental Protocols
Protocol 1: Establishment of a this compound-Resistant Cell Line
This protocol describes the generation of a cancer cell line with acquired resistance to this compound through continuous, dose-escalating exposure.
Materials:
-
Parental cancer cell line of interest (initially sensitive to this compound)
-
This compound maleate
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
-
MTT reagent
-
DMSO
Procedure:
-
Initial IC50 Determination: a. Seed the parental cells in 96-well plates. b. Treat with a range of this compound concentrations for 72 hours. c. Perform an MTT assay to determine the initial IC50 value.
-
Resistance Induction: a. Culture the parental cells in a medium containing a low concentration of this compound (e.g., IC20). b. Allow the surviving cells to proliferate until they reach 70-80% confluency. c. Gradually increase the this compound concentration in the culture medium over several weeks to months. At each step, ensure a viable population of cells is maintained.
-
Confirmation of Resistance: a. Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), perform a new MTT assay on both the parental and the established resistant cell line. b. A significant shift in the IC50 value confirms the resistant phenotype. c. Cryopreserve aliquots of the resistant cell line for future experiments.
Protocol 2: Lentiviral shRNA Production and Transduction
This protocol details the production of lentiviral particles carrying shRNAs targeting genes of interest and their subsequent use to transduce the this compound-sensitive parental cell line.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral shRNA transfer plasmid (targeting gene of interest or a non-targeting control)
-
Transfection reagent
-
DMEM with 10% FBS
-
Target cancer cell line
-
Polybrene
-
Puromycin (or other selection antibiotic)
Procedure:
-
Lentivirus Production: a. Co-transfect HEK293T cells with the shRNA transfer plasmid and the packaging plasmids. b. Collect the virus-containing supernatant at 48 and 72 hours post-transfection. c. Pool and filter the supernatant through a 0.45 µm filter. The virus can be concentrated by ultracentrifugation if necessary.
-
Lentiviral Transduction: a. Seed the target cancer cells to be 50-70% confluent on the day of infection. b. Add the lentiviral supernatant to the cells in the presence of polybrene (typically 4-8 µg/mL). c. Incubate for 18-24 hours. d. Replace the virus-containing medium with a fresh complete medium.
-
Selection of Transduced Cells: a. After 24-48 hours, add the appropriate selection antibiotic (e.g., puromycin) to the medium to select for successfully transduced cells. b. Maintain the selection for several days until non-transduced control cells are eliminated. c. Expand the stable shRNA-expressing cell population.
Protocol 3: Assessment of Gene Knockdown and this compound Resistance
This protocol outlines the methods to verify the knockdown of the target gene and to assess the impact of this knockdown on this compound sensitivity.
Materials:
-
Stable shRNA-expressing cell lines (target gene knockdown and non-targeting control)
-
This compound maleate
-
Reagents for RNA extraction and qRT-PCR
-
Reagents for protein extraction and Western blotting
-
96-well plates
-
MTT reagent
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Verification of Gene Knockdown: a. qRT-PCR: Extract total RNA from the stable cell lines and perform quantitative real-time PCR to measure the mRNA levels of the target gene. Normalize to a housekeeping gene. A knockdown efficiency of >70% is generally considered successful.[5] b. Western Blot: Extract total protein and perform Western blotting to assess the protein levels of the target gene. Use an antibody specific to the protein of interest and a loading control (e.g., β-actin or GAPDH).
-
Assessment of this compound Resistance: a. Cell Viability Assay: Seed the stable shRNA-expressing cells (both target knockdown and control) in 96-well plates. Treat with a range of this compound concentrations for 72 hours. Perform an MTT assay to determine and compare the IC50 values. An increase in the IC50 for the target knockdown cells compared to the control indicates a role for the target gene in this compound sensitivity. b. Apoptosis Assay: Treat the stable cell lines with a fixed concentration of this compound (e.g., the IC50 of the control cells) for 48 hours. Stain the cells with Annexin V-FITC and PI and analyze by flow cytometry to quantify the percentage of apoptotic cells. A decrease in apoptosis in the target knockdown cells suggests that the gene is involved in this compound-induced cell death.
Mandatory Visualizations
Caption: Experimental workflow for studying this compound resistance.
Caption: Potential signaling pathways involved in this compound action and resistance.
References
- 1. CPT1A-mediated Fat Oxidation, Mechanisms, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A mechanism of this compound’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Perhexiline Dosage for In Vivo Cancer Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perhexiline in in vivo cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for in vivo mouse models?
A1: There is no single standardized starting dose for this compound in preclinical cancer models, as the effective dose can vary significantly depending on the cancer type, mouse strain, and administration route.[1][2] Published studies have reported a wide range of dosages from 1 to 400 mg/kg.[1][2] A common starting point for efficacy studies is often in the range of 80 mg/kg, administered via oral gavage.[3][4][5] It is crucial to perform a dose-escalation study to determine the optimal therapeutic window for your specific model, balancing anti-tumor activity with potential toxicity.
Q2: How should this compound be formulated for oral administration in mice?
A2: this compound maleate salt is typically used for in vivo studies.[6] For oral gavage, it can be formulated in a vehicle such as sterile water or a suitable buffer. Ensure the formulation is homogenous and stable for the duration of the experiment. The specific formulation details, including excipients, should be documented as part of the experimental protocol.[7]
Q3: What are the known mechanisms of action of this compound in cancer?
A3: this compound has multiple proposed anti-cancer mechanisms. Primarily, it is known to inhibit carnitine palmitoyltransferase 1 and 2 (CPT1/2), which are critical enzymes for fatty acid oxidation (FAO).[1][8][9][10] By inhibiting FAO, this compound can disrupt cancer cell metabolism.[1][8] Other reported mechanisms include the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and the release of cytochrome c.[1][4][8] this compound can also modulate signaling pathways, such as activating AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (mTOR) signaling pathway.[1][8] In some cancer types, like glioblastoma, its anti-tumor activity has been linked to the inhibition of the FYN protein tyrosine kinase.[5][10]
Q4: Can this compound be combined with other cancer therapies?
A4: Yes, several preclinical studies have shown that this compound can act synergistically with traditional chemotherapeutics and targeted therapies.[1][2][11] For example, it has been shown to enhance the efficacy of doxorubicin, oxaliplatin, cisplatin, and gemcitabine in various cancer models.[1][8][11] Combining this compound with other agents may allow for dose reduction of the more toxic chemotherapeutic drugs.[8]
Q5: Does this compound cross the blood-brain barrier (BBB)?
A5: Yes, studies have demonstrated that this compound can cross the blood-brain barrier and accumulate in the brain, making it a potential therapeutic agent for brain tumors like glioblastoma.[3][4][5]
Troubleshooting Guide
Problem 1: High toxicity or adverse effects observed in mice (e.g., weight loss, lethargy).
| Possible Cause | Troubleshooting Step |
| Dosage is too high. | Reduce the dosage of this compound. The therapeutic window can be narrow, and toxicity is a known concern.[12][13] |
| Inappropriate vehicle or formulation. | Ensure the vehicle is well-tolerated and the formulation is prepared correctly. Consider alternative, physiologically acceptable carriers.[7] |
| Genetic variability in drug metabolism. | This compound metabolism is highly dependent on the CYP2D6 enzyme, and its activity can vary between mouse strains.[14][15] Consider using a different strain or genotyping the animals if significant inter-individual variability in toxicity is observed. |
| Interaction with other administered drugs. | Review all co-administered compounds for potential drug-drug interactions that could alter this compound metabolism or toxicity.[16] |
Problem 2: Lack of anti-tumor efficacy at the tested dosage.
| Possible Cause | Troubleshooting Step |
| Dosage is too low. | Gradually escalate the dose while closely monitoring for toxicity. A dose-response study is essential to identify the effective concentration.[17] |
| Suboptimal administration route or frequency. | Consider alternative administration routes (e.g., intraperitoneal injection) or adjust the dosing schedule (e.g., daily vs. every other day).[1] |
| Poor bioavailability. | Assess the pharmacokinetic profile of this compound in your model to ensure adequate plasma and tumor concentrations are being achieved. Therapeutic drug monitoring (TDM) is recommended in clinical settings and can be adapted for preclinical studies.[12][18] |
| Tumor model is resistant to this compound's mechanism of action. | Investigate the metabolic profile of your cancer model. Tumors that are highly dependent on fatty acid oxidation may be more sensitive to this compound.[19] Consider combination therapies to overcome resistance.[11] |
| Modest in vivo activity despite in vitro potency. | This discrepancy can be due to factors like intratumoral heterogeneity. Sensitivity to this compound may be lost as tumor stem cells differentiate.[5][20] |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in drug formulation. | Prepare fresh formulations for each experiment and ensure consistency in preparation. |
| Differences in animal characteristics. | Standardize the age, sex, and weight of the mice used in your studies. |
| Inconsistent experimental procedures. | Adhere strictly to the established experimental protocol, including tumor implantation, drug administration, and endpoint measurements. |
| Pharmacokinetic variability. | As mentioned, CYP2D6-mediated metabolism can lead to significant inter-individual differences in drug exposure.[14][15] |
Data Presentation
Table 1: In Vivo this compound Dosages in Murine Cancer Models
| Cancer Type | Mouse Model | Dosage Range (mg/kg) | Administration Route | Key Findings | Reference |
| Glioblastoma | Xenograft | 80 | Oral Gavage | Reduced tumor size and improved survival. | [3][4][5] |
| Pancreatic Cancer | Xenograft | Not specified | Not specified | Synergistic with gemcitabine, inducing complete tumor regression in one model. | [11] |
| Neuroblastoma | Xenograft | Not specified | Not specified | More effective when co-administered with cisplatin. | [8] |
| Various | Xenografts | 1 - 400 | Oral Gavage, IP Injection | Anti-tumor responses observed across multiple cancer types. | [1][2] |
Table 2: In Vitro IC50 Values of this compound in Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC50 Range (µM) | Reference |
| Breast, Cervix, Colon, Lung | Various | 3 - 22 | [8] |
| Breast Cancer | Various | 2 - 6 | [8] |
| Colorectal Cancer | Various | ~4 | [8][21][22][23] |
| Glioblastoma | PN19, MES 83 | 1.5 - 5 | [5] |
| Hepatic Cells | HepG2 | 5 - 25 | [3][4] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
-
Animal Model: Utilize immunodeficient mice (e.g., nu/nu) for the implantation of human cancer cell lines.
-
Tumor Cell Implantation: Subcutaneously inject a predetermined number of cancer cells (e.g., 1x10^6 to 5x10^6) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at regular intervals (e.g., 2-3 times per week). Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a specified average size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.
-
This compound Formulation: Prepare a fresh solution of this compound maleate in a suitable vehicle (e.g., sterile water) on each day of dosing.
-
Drug Administration: Administer this compound via oral gavage at the predetermined dose and schedule. The control group should receive the vehicle alone.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specified time point. Efficacy is assessed by comparing tumor growth inhibition between the treated and control groups.
Protocol 2: Therapeutic Drug Monitoring (TDM) of this compound in Plasma
-
Sample Collection: Collect blood samples from mice at various time points after this compound administration to determine the pharmacokinetic profile. Trough concentrations (just before the next dose) are often used for steady-state monitoring.[18]
-
Plasma Separation: Process the blood samples to separate the plasma.
-
Analytical Method: Quantify this compound and its major metabolites (e.g., hydroxythis compound) in the plasma using a validated analytical method such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).[12]
-
Data Analysis: Determine key pharmacokinetic parameters such as Cmax (peak concentration), Tmax (time to peak concentration), and AUC (area under the curve). The therapeutic range in human plasma is 0.15–0.6 mg/L (approximately 0.5–1.5 µM).[13][15][18][24]
Mandatory Visualizations
Caption: Proposed anti-cancer signaling pathways of this compound.
Caption: Workflow for an in vivo this compound efficacy study.
Caption: Logical flow for troubleshooting this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. US8697728B2 - this compound for use in the treatment of hypertrophic cardiomyopathy (HCM) - Google Patents [patents.google.com]
- 8. This compound: Old Drug, New Tricks? A Summary of Its Anti-Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: Old Drug, New Tricks? A Summary of Its Anti-Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Combining the antianginal drug this compound with chemotherapy induces complete pancreatic cancer regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The validation of an LC-MS/MS assay for this compound and major hydroxy metabolites, and its application to therapeutic monitoring in patient plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigations of long-term treatment with this compound maleate using therapeutic monitoring and electromyography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 15. Polymorphic hydroxylation of this compound in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. hematologyandoncology.net [hematologyandoncology.net]
- 18. meditrax.com.au [meditrax.com.au]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. This compound demonstrates FYN-mediated anti-tumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Antianginal Drug this compound Displays Cytotoxicity against Colorectal Cancer Cells In Vitro: A Potential for Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The Antianginal Drug this compound Displays Cytotoxicity against Colorectal Cancer Cells In Vitro: A Potential for Drug Repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bps.ac.uk [bps.ac.uk]
Troubleshooting Perhexiline solubility issues for in vitro experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with perhexiline in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: The recommended solvent for preparing stock solutions of this compound (maleate) for in vitro experiments is dimethyl sulfoxide (DMSO).[1][2][3][4] this compound maleate is also soluble in other organic solvents such as ethanol and dimethylformamide (DMF).[1][4] It is sparingly soluble in aqueous buffers.[1]
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?
A2: This is a common issue due to this compound's low aqueous solubility.[1][5] To avoid precipitation, it is crucial to first dissolve the this compound maleate in DMSO to create a concentrated stock solution.[1] Then, this stock solution should be serially diluted with the aqueous buffer or cell culture medium to the final desired concentration.[1] It is important to ensure that the final concentration of DMSO in the cell culture medium is low enough to not affect the cells (typically <0.5%).
Q3: What is the maximum concentration of this compound that can be achieved in an aqueous solution?
A3: For maximum solubility in aqueous buffers, this compound maleate should first be dissolved in DMSO and then diluted. Using this method, a solubility of approximately 0.5 mg/mL can be achieved in a 1:1 solution of DMSO:PBS (pH 7.2).[1][4] The aqueous solubility of this compound itself is very low, reported as 0.0608 mg/L.[5]
Q4: How should I store my this compound stock solution?
A4: this compound maleate as a crystalline solid should be stored at -20°C for long-term stability (≥4 years).[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6][7] It is recommended to store aqueous solutions for no more than one day.[1][4]
Q5: Are there any special considerations when using DMSO to dissolve this compound maleate?
A5: Yes, it is important to use fresh, anhydrous (moisture-free) DMSO.[2][7] Hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of this compound maleate.[2][7] Some sources also recommend purging the solvent with an inert gas before dissolving the compound.[1] For challenging cases, ultrasonicating the solution and adjusting the pH to 5 with HCl may aid dissolution in DMSO.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound (maleate) powder will not dissolve in aqueous buffer. | This compound has very low aqueous solubility.[1][5] | Dissolve the compound in an organic solvent first, such as DMSO, ethanol, or DMF, to create a stock solution.[1][3][4] Then, dilute this stock solution into your aqueous buffer. |
| Precipitate forms immediately upon adding DMSO stock to cell culture medium. | The final concentration of this compound in the aqueous medium exceeds its solubility limit. | - Ensure the DMSO stock solution is sufficiently concentrated so that only a small volume needs to be added to the medium.- Perform serial dilutions of the DMSO stock in the medium to reach the final desired concentration.- Vigorously mix the medium while adding the this compound stock solution to aid dispersion. |
| Cloudiness or turbidity appears in the medium over time. | The compound may be slowly precipitating out of the solution, or the medium components may be interacting with the compound. | - Prepare fresh dilutions from the DMSO stock immediately before each experiment.- Do not store aqueous solutions of this compound for more than one day.[1][4]- Consider using a 1:1 DMSO:PBS (pH 7.2) solution for dilution, which has a reported solubility of approximately 0.5 mg/mL.[1][4] |
| Inconsistent experimental results. | Potential issues with stock solution concentration due to incomplete dissolution or degradation. | - Ensure the this compound maleate is fully dissolved in the DMSO stock solution. Gentle warming or sonication may help.- Use fresh, anhydrous DMSO for preparing stock solutions.[2][7]- Store stock solutions appropriately at -20°C or -80°C and avoid repeated freeze-thaw cycles.[6][7] |
Quantitative Data Summary
Table 1: Solubility of this compound Maleate in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source(s) |
| DMSO | 30 | ~76.2 | [1][4] |
| DMSO | 16.67 (with sonication and pH 5 adjustment) | 42.36 | [7] |
| DMSO | ≥5 | - | |
| Dimethylformamide (DMF) | 25 | ~63.5 | [1][4] |
| Ethanol | 5 | ~12.7 | [1][4] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 | ~1.27 | [1][4] |
| Water | Slightly soluble (0.1% to 1.0% w/w) | - | [8] |
Table 2: Molar and Mass Equivalents for this compound Maleate (MW: 393.56 g/mol ) [2][9]
| Molar Concentration | Mass Concentration (for 1 mL) |
| 1 mM | 0.394 mg |
| 5 mM | 1.968 mg |
| 10 mM | 3.936 mg |
| 50 mM | 19.68 mg |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials: this compound maleate powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh the desired amount of this compound maleate powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the tube until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6][7]
-
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
-
Materials: this compound DMSO stock solution, sterile cell culture medium.
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the cell culture medium to achieve the final desired experimental concentrations.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Ensure the final concentration of DMSO in the cell culture medium is below the level of toxicity for your specific cell line (typically <0.5%).
-
Prepare the working solutions fresh for each experiment.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound (maleate) | CAS 6724-53-4 | Cayman Chemical | Biomol.com [biomol.com]
- 5. This compound | C19H35N | CID 4746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medsafe.govt.nz [medsafe.govt.nz]
- 9. This compound Maleate | C23H39NO4 | CID 5284439 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategies to mitigate Perhexiline neurotoxicity in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Perhexiline in long-term studies. The focus is on mitigating the risk of neurotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced neurotoxicity?
A1: this compound's primary neurotoxic effect is a predominantly demyelinating sensorimotor polyneuropathy[1]. The proposed mechanism involves the accumulation of lysosomal inclusions in Schwann cells and other tissues[1]. As a cationic amphiphilic drug, this compound can enter lysosomes and is thought to form complexes with polar lipids, impairing their degradation and leading to intralysosomal accumulation[1]. This process can result in demyelination and associated axonal degeneration[1].
Q2: What are the main strategies to mitigate this compound neurotoxicity in long-term studies?
A2: The cornerstone of mitigating this compound neurotoxicity is maintaining the plasma concentration within the therapeutic range through Therapeutic Drug Monitoring (TDM)[2][3][4]. Dose individualization based on the patient's metabolizer status, often determined by Cytochrome P450 2D6 (CYP2D6) genotyping, is also a critical strategy[5][6]. Regular clinical monitoring for early signs of neuropathy is another key preventative measure[7][8].
Q3: What is the role of CYP2D6 in this compound toxicity?
A3: CYP2D6 is the primary enzyme responsible for metabolizing this compound[6][9]. Individuals with genetic polymorphisms in the CYP2D6 gene can be classified as "poor metabolizers"[10][11]. These individuals have a reduced capacity to clear the drug, leading to its accumulation and a significantly higher risk of developing neurotoxicity and hepatotoxicity at standard doses[5][10]. CYP2D6-mediated metabolism has been shown to protect cells from this compound-induced cytotoxicity[9][10].
Q4: What is the recommended therapeutic range for plasma this compound concentrations?
A4: To minimize the risk of toxicity while maintaining efficacy, plasma this compound concentrations should be maintained within a specific therapeutic window.
| Parameter | Recommended Range | Source |
| Therapeutic Plasma Concentration | 150 - 600 ng/mL (0.15 - 0.60 mcg/mL) | [2][3][8][12] |
| Concentrations Associated with Toxicity | > 600 ng/mL (> 0.60 mcg/mL) | [1][3] |
Q5: How should dosing be adjusted based on CYP2D6 metabolizer status?
A5: Dosing regimens for this compound should be highly individualized based on the patient's CYP2D6 metabolizer status to prevent drug accumulation.
| Metabolizer Status | Typical Dose Range | Source |
| Poor Metabolizers (PM) | As low as 50 mg/week | [11][13] |
| Intermediate Metabolizers (IM) | Reduced dosage compared to extensive metabolizers | [6] |
| Extensive Metabolizers (EM) | 100 - 250 mg/day (initial dose often 100 mg/day) | [13][14] |
| Ultra-rapid Metabolizers (UM) | May require up to 500 mg/day | [13][15] |
Troubleshooting Guide
Issue 1: Signs of peripheral neuropathy (e.g., paresthesias, muscle weakness) are observed in study subjects.
Possible Cause: this compound plasma concentrations may have exceeded the therapeutic range, leading to neurotoxicity[2][16]. This is particularly common in individuals who are poor metabolizers of the drug[10].
Solution:
-
Cease or Reduce Dosage: Immediately discontinue or significantly reduce the this compound dose[11]. Clinical improvement often follows drug withdrawal[17].
-
Therapeutic Drug Monitoring (TDM): Measure the subject's plasma this compound concentration to confirm if it is above the toxic threshold of 600 ng/mL[3][16].
-
CYP2D6 Genotyping: If not already performed, conduct CYP2D6 genotyping to determine the subject's metabolizer status[6]. This will inform future dosing strategies.
-
Clinical Assessment: Perform electromyography to assess the extent of neuropathy[14].
-
Restart at a Lower Dose: Once plasma concentrations have fallen to a safe level, treatment may be resumed at a lower, individualized dose based on TDM and genotype data[11].
Issue 2: this compound plasma concentrations are highly variable and difficult to maintain within the therapeutic range.
Possible Cause: this compound exhibits complex and saturable (non-linear) pharmacokinetics, meaning small changes in dosage can lead to disproportionate changes in plasma concentration[2][13]. Additionally, there is significant inter-individual variability in metabolism, primarily due to CYP2D6 polymorphisms[2][13].
Solution:
-
Frequent TDM: Increase the frequency of plasma concentration monitoring, especially after any dose adjustment[8]. Monitoring should commence at the end of the first week of treatment[8].
-
Allow for Steady State: Be aware that reaching a steady-state blood level can take two to four weeks, and even longer in poor metabolizers[8][13]. Avoid dose increases until at least this period has passed since the last adjustment, unless levels are sub-therapeutic[8].
-
Consider Drug Interactions: Evaluate for co-administered drugs that may inhibit CYP2D6, as this can increase this compound concentrations and mimic a poor metabolizer phenotype[6][15].
Experimental Protocols
1. Therapeutic Drug Monitoring (TDM) of this compound
-
Objective: To maintain this compound plasma concentrations within the therapeutic range of 150-600 ng/mL.
-
Methodology:
-
Sample Collection: Collect blood samples in appropriate anticoagulant tubes. Trough concentrations, taken just before the next scheduled dose, are generally recommended[13].
-
Timing of Sampling:
-
Sample Processing: Separate plasma from whole blood by centrifugation. Store plasma samples frozen until analysis.
-
Analysis: Quantify this compound concentrations using a validated method such as high-performance liquid chromatography (HPLC)[6].
-
Dose Adjustment: Adjust the this compound dosage based on the results to maintain concentrations within the therapeutic window.
-
2. Assessment of Peripheral Neuropathy
-
Objective: To detect early signs of this compound-induced neurotoxicity.
-
Methodology:
-
Clinical Examination: Regularly perform neurological examinations on study subjects, focusing on sensory and motor function, reflexes, and coordination. Inquire about symptoms such as paresthesias (numbness, tingling) and muscle weakness[8].
-
Electromyography (EMG) and Nerve Conduction Studies:
-
Establish a baseline EMG and nerve conduction study before initiating long-term this compound treatment[14].
-
Perform follow-up studies periodically throughout the long-term study, and immediately if any clinical signs of neuropathy appear.
-
These tests can detect subclinical neuropathy and provide objective measures of nerve function[14]. Key indicators of this compound neurotoxicity include signs of demyelination and axonal degeneration[1].
-
-
Visualizations
Caption: this compound metabolism and the pathway to neurotoxicity.
Caption: Workflow for mitigating this compound neurotoxicity.
References
- 1. medlink.com [medlink.com]
- 2. Can this compound Be Utilized Without Long-Term Toxicity? A Clinical Practice Audit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound maleate treatment for severe angina pectoris--correlations with pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic drug monitoring: which drugs, why, when and how to do it - Australian Prescriber [australianprescriber.tg.org.au]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correlation of CYP2D6 genotype with this compound phenotypic metabolizer status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound maleate - Australian Prescriber [australianprescriber.tg.org.au]
- 8. medsafe.govt.nz [medsafe.govt.nz]
- 9. Study of the roles of cytochrome P450 (CYPs) in the metabolism and cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study of the roles of cytochrome P450 (CYPs) in the metabolism and cytotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. medicinesinformation.co.nz [medicinesinformation.co.nz]
- 14. Investigations of long-term treatment with this compound maleate using therapeutic monitoring and electromyography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical inhibition of CYP2D6-catalysed metabolism by the antianginal agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound-induced toxicity in a geriatric patient presenting with peripheral neuropathy, hepatotoxicity and recurrent falls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound maleate neurotoxicity and weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Perhexiline Instability in Aqueous Solutions
Disclaimer: There is a notable lack of publicly available scientific literature specifically detailing the chemical instability and degradation pathways of perhexiline in aqueous solutions. The information provided herein is based on the known chemical properties of this compound, general principles of pharmaceutical stability for piperidine-containing compounds, and established methodologies for stability testing. Researchers should always validate their own storage conditions and analytical methods for their specific experimental needs.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common challenges and questions researchers may encounter when working with this compound in aqueous solutions.
1. Solubility and Solution Preparation
-
Q1: I'm having trouble dissolving this compound maleate in my aqueous buffer. What can I do?
A1: this compound maleate is known to be sparingly soluble in aqueous solutions. To improve solubility, first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution.[1] This stock solution can then be diluted with your aqueous buffer of choice to the final desired concentration. When diluting, add the stock solution to the buffer slowly while vortexing to prevent precipitation. The final concentration of the organic solvent should be kept to a minimum and be compatible with your experimental system. For a 1:1 solution of DMSO:PBS (pH 7.2), a solubility of approximately 0.5 mg/mL has been reported.[1]
-
Q2: What is the maximum recommended storage time for a this compound aqueous solution?
A2: Due to potential instability, it is not recommended to store aqueous solutions of this compound for more than one day.[1] For critical experiments, it is best practice to prepare fresh solutions immediately before use.
2. Solution Stability and Degradation
-
Q3: My this compound solution has changed color/appears cloudy after a short period. What could be the cause?
A3: A change in color or the appearance of turbidity can be indicative of chemical degradation or physical instability (precipitation). This compound, as a secondary amine, may be susceptible to oxidation, which can sometimes lead to colored degradation products. Cloudiness or precipitation can occur if the solubility limit is exceeded, or if the pH of the solution changes, affecting the ionization and solubility of the compound. It is recommended to discard any solution that shows visual signs of degradation or precipitation.
-
Q4: What are the likely degradation pathways for this compound in an aqueous solution?
A4: While specific degradation pathways for this compound in aqueous solution are not well-documented, compounds with similar chemical features can undergo degradation through several mechanisms:
-
Oxidation: The piperidine ring and the tertiary carbon atoms are potential sites for oxidation. This can be initiated by exposure to atmospheric oxygen, trace metal ions, or light.
-
Photodegradation: Exposure to UV or ambient light can induce degradation in some molecules.[2] It is a good practice to protect this compound solutions from light.
-
Hydrolysis: Although the this compound molecule does not contain readily hydrolyzable groups like esters or amides, extreme pH conditions and high temperatures could potentially lead to some degradation over time.
-
3. Improving the Stability of this compound Solutions
-
Q5: How can I improve the stability of my this compound aqueous solutions for short-term storage or use during an experiment?
A5: To mitigate potential degradation, consider the following strategies:
-
pH Control: The stability of many drugs is pH-dependent. While the optimal pH for this compound stability in an aqueous solution is not established, maintaining a consistent pH with a suitable buffer system is crucial.
-
Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[2]
-
Temperature Control: Store solutions at refrigerated temperatures (2-8 °C) to slow down the rate of potential chemical degradation.
-
Use of Antioxidants: If oxidative degradation is suspected, the addition of a small amount of a suitable antioxidant might be beneficial, provided it does not interfere with the experiment.
-
Inert Atmosphere: For sensitive applications, purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can help to minimize oxidation.
-
Data Presentation: Solubility of this compound Maleate
| Solvent | Solubility | Reference |
| Ethanol | ~5 mg/mL | [1] |
| DMSO | ~30 mg/mL | [1] |
| Dimethyl formamide | ~25 mg/mL | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Aqueous buffers | Sparingly soluble | [1] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of this compound
This protocol outlines a general approach to assess the stability of this compound in a specific aqueous solution. The goal of a forced degradation study is to generate potential degradation products to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound maleate in a suitable organic solvent (e.g., DMSO) at a known concentration.
-
Preparation of Stressed Samples:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with your aqueous buffer and add 3% hydrogen peroxide to a final drug concentration of ~100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Dilute the stock solution with your aqueous buffer to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours.
-
Photodegradation: Dilute the stock solution with your aqueous buffer to a final concentration of ~100 µg/mL. Expose the solution to a photostability chamber or direct sunlight for 24 hours. Keep a control sample wrapped in foil at the same temperature.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a non-degraded control, using a suitable analytical method (see Protocol 2).
-
Evaluation: Compare the chromatograms of the stressed samples with the control. The appearance of new peaks or a decrease in the area of the this compound peak indicates degradation.
Protocol 2: Proposed Stability-Indicating HPLC-UV Method
This method is a starting point and would require optimization and validation for your specific application. It is adapted from methods used for analyzing this compound in plasma, as a dedicated stability-indicating method is not available in the literature.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Gradient Program:
-
0-5 min: 30% Acetonitrile
-
5-15 min: 30% to 70% Acetonitrile
-
15-20 min: 70% Acetonitrile
-
20-25 min: 30% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (based on UV/Vis maximum).[1]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Logical troubleshooting guide for this compound solution instability.
References
Adjusting Perhexiline concentration to avoid off-target effects
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Perhexiline in experimental settings while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound's primary mechanism of action is the inhibition of the mitochondrial enzyme carnitine palmitoyltransferase-1 (CPT-1), and to a lesser extent, CPT-2.[1][2][3] This inhibition shifts cellular metabolism from long-chain fatty acid oxidation to glucose oxidation for energy production.[4][5] This metabolic switch is more oxygen-efficient, meaning more ATP is produced for the same amount of oxygen consumed.[2][3][6]
Q2: What are the known off-target effects of this compound?
A2: The primary off-target effects of this compound are hepatotoxicity (liver damage) and peripheral neuropathy (nerve damage).[7][8][9] These toxicities are generally associated with higher concentrations of the drug.[6][9]
Q3: What is the recommended therapeutic concentration range for this compound?
A3: In clinical settings, the therapeutic plasma concentration of this compound is maintained between 0.15 and 0.6 mg/L (approximately 0.54 to 2.16 µM).[9][10] For in vitro experiments, cytotoxic effects in hepatic cells have been observed in the 5-25 µM range, with an IC50 of around 4 µM in some cancer cell lines.[6][11] Researchers should perform dose-response studies to determine the optimal concentration for their specific cell type and experimental goals.
Q4: How should I prepare a stock solution of this compound?
A4: this compound maleate is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethyl formamide (DMF).[4] For cell culture experiments, it is recommended to first dissolve this compound in DMSO to create a concentrated stock solution. This stock can then be diluted in your aqueous buffer or cell culture medium to the desired final concentration. It is advisable not to store the aqueous solution for more than one day.[4]
Q5: Are there any special considerations for the metabolism of this compound?
A5: Yes, this compound is primarily metabolized by the cytochrome P450 enzyme CYP2D6.[2][6] There is significant genetic polymorphism in the human population for this enzyme, leading to "poor metabolizers" who clear the drug more slowly. This can result in drug accumulation and an increased risk of toxicity.[7][12] When using in vitro systems with metabolic capabilities (e.g., primary hepatocytes or liver microsomes), or in in vivo animal studies, it is important to consider the metabolic capacity of the system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High levels of cytotoxicity observed at expected therapeutic concentrations. | - The cell line being used is particularly sensitive to this compound.- The actual concentration of the drug is higher than intended due to errors in dilution or calculation.- The cells are "poor metabolizers" of this compound, leading to drug accumulation. | - Perform a dose-response curve to determine the IC50 for your specific cell line.- Verify the concentration of your stock solution and the accuracy of your dilutions.- If using metabolically active cells, consider genotyping for CYP2D6 if relevant, or use a lower starting concentration. |
| Inconsistent or non-reproducible experimental results. | - Precipitation of this compound in the aqueous medium.- Degradation of the drug over time.- Variability in cell health or passage number. | - Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across experiments.- Prepare fresh dilutions of this compound from the stock solution for each experiment.- Use cells within a consistent passage number range and ensure they are healthy and actively dividing before treatment. |
| No observable on-target effect (e.g., no shift in metabolism). | - The concentration of this compound is too low to effectively inhibit CPT-1.- The assay used to measure the metabolic shift is not sensitive enough.- The experimental timeframe is too short for the metabolic changes to become apparent. | - Increase the concentration of this compound, referencing dose-response data.- Utilize a more sensitive assay for measuring CPT-1 activity or its downstream effects (e.g., fatty acid oxidation rate).- Extend the duration of the experiment to allow for metabolic reprogramming. |
Quantitative Data Summary
Table 1: In Vitro Concentrations and IC50 Values for this compound
| Parameter | Cell/Tissue Type | Concentration/Value | Reference(s) |
| IC50 for CPT-1 Inhibition | Rat Heart | 77 µM | [1] |
| Rat Liver | 148 µM | [1] | |
| Cytotoxic Concentration Range | Hepatic Cells (HepG2, HepaRG, Primary Human Hepatocytes) | 5 - 25 µM | [1][6] |
| IC50 for Cytotoxicity | Colorectal Cancer Cell Lines | ~4 µM | |
| HepG2 Cells | 11.3 µM | ||
| Clinical Therapeutic Plasma Concentration | Human | 0.15 - 0.6 mg/L (~0.54 - 2.16 µM) | [9][10] |
| Clinical Toxic Plasma Concentration | Human | > 0.6 mg/L (> 2.16 µM) | [6] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Hepatotoxicity via LDH Release Assay
Objective: To quantify the cytotoxic effect of this compound on hepatocytes by measuring the release of lactate dehydrogenase (LDH) into the cell culture medium.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes
-
Appropriate cell culture medium and supplements
-
This compound maleate
-
DMSO (for stock solution)
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed hepatocytes in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Allow the cells to adhere and grow for 24 hours.
-
Preparation of this compound Dilutions: Prepare a concentrated stock solution of this compound in DMSO. On the day of the experiment, create a serial dilution of this compound in the cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubation: Incubate the plate for a predetermined time (e.g., 4, 24, or 48 hours) at 37°C and 5% CO2.
-
LDH Assay: Following the incubation period, collect the cell culture supernatant. Perform the LDH assay according to the manufacturer's instructions. This typically involves adding a reaction mixture to the supernatant and incubating for a specific time before measuring the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of LDH release for each concentration of this compound relative to the positive control (maximum LDH release) and the vehicle control (spontaneous LDH release).
Protocol 2: In Vitro Assay for CPT-1 Activity
Objective: To measure the on-target effect of this compound by quantifying the activity of CPT-1.
Materials:
-
Isolated mitochondria from cells or tissue of interest
-
This compound maleate
-
[³H]-L-carnitine (radiolabeled substrate)
-
Palmitoyl-CoA
-
Bovine serum albumin (BSA)
-
Reaction buffer (e.g., containing Tris-HCl, KCl, and other necessary components)
-
Scintillation fluid and vials
-
Scintillation counter
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from your cell or tissue samples using standard differential centrifugation techniques.
-
Preparation of this compound Dilutions: Prepare a series of this compound dilutions in the reaction buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the isolated mitochondria, the reaction buffer, and the different concentrations of this compound or a vehicle control.
-
Initiation of Reaction: Start the reaction by adding the substrates, Palmitoyl-CoA and [³H]-L-carnitine.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes).
-
Termination of Reaction: Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate the protein.
-
Separation of Product: Separate the radiolabeled product (palmitoylcarnitine) from the unreacted [³H]-L-carnitine using a method such as phase partitioning with butanol or ion-exchange chromatography.
-
Quantification: Add the separated product to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the CPT-1 activity for each this compound concentration and determine the IC50 value.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Off-target hepatotoxicity pathway of this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C19H35N | CID 4746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A mechanism of this compound’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mechanism of this compound's cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Can this compound Be Utilized Without Long-Term Toxicity? A Clinical Practice Audit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdbneuro.com [mdbneuro.com]
- 11. The Antianginal Drug this compound Displays Cytotoxicity against Colorectal Cancer Cells In Vitro: A Potential for Drug Repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Perhexiline precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of Perhexiline in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound maleate that I should be aware of?
A1: Understanding the physicochemical properties of this compound maleate is crucial for preparing stable stock solutions. This compound is a weakly basic and lipophilic compound.
Table 1: Physicochemical Properties of this compound and this compound Maleate
| Property | Value | Source |
| Chemical Formula | C19H35N (this compound) | [1] |
| Molecular Weight | 277.5 g/mol (this compound) | [1] |
| Chemical Formula | C23H39NO4 (this compound Maleate) | [2] |
| Molecular Weight | 393.56 g/mol (this compound Maleate) | |
| pKa (Strongest Basic) | 10.58 | [3] |
| Appearance | White to tan powder |
Q2: What are the recommended solvents for preparing this compound maleate stock solutions?
A2: this compound maleate has good solubility in several organic solvents but is sparingly soluble in aqueous solutions.[4] Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions.
Table 2: Solubility of this compound Maleate in Common Solvents
| Solvent | Solubility | Source |
| DMSO | ≥ 100 mM (~39.36 mg/mL) | |
| Ethanol | ~20 mM (~7.87 mg/mL) | |
| Dimethylformamide (DMF) | ~25 mg/mL | [5] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [4][5] |
| Water | Insoluble |
Q3: How does pH affect the solubility of this compound maleate in aqueous solutions?
A3: As a weak base with a pKa of 10.58, the solubility of this compound in aqueous solutions is highly pH-dependent.[3] At a pH below its pKa, this compound will be protonated and exist as a more soluble cationic form. As the pH increases above the pKa, the uncharged, less soluble free base form will predominate, leading to a higher risk of precipitation. Therefore, when preparing aqueous working solutions from a DMSO stock, using a buffer with a slightly acidic to neutral pH can help maintain its solubility. The Henderson-Hasselbalch equation can be used to predict the ionization state of this compound at a given pH.
Troubleshooting Guides
Issue 1: Precipitate forms immediately upon adding the this compound maleate DMSO stock solution to an aqueous buffer or cell culture medium.
This is a common issue known as "crashing out," which occurs when the highly concentrated drug in the organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Issue 2: Precipitate forms in the this compound maleate stock solution during storage.
Precipitation during storage can be caused by temperature fluctuations, solvent evaporation, or exposure to moisture.
Troubleshooting Steps:
-
Visually inspect the stock solution: Before use, always bring the stock solution to room temperature and check for any visible precipitate.
-
Gentle warming and sonication: If a precipitate is observed, gently warm the vial in a 37°C water bath and sonicate until the solid is completely redissolved.
-
Proper storage:
-
Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and moisture absorption.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Maleate Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound maleate powder (MW: 393.56 g/mol ) in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh 3.94 mg.
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO.
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell Culture Assays
This protocol is designed to minimize precipitation when diluting the DMSO stock solution into an aqueous cell culture medium.
Caption: Workflow for preparing a working solution.
Detailed Steps:
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound maleate stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): If preparing a low micromolar working solution, it is advisable to first make an intermediate dilution (e.g., 1 mM) of the stock solution in DMSO.
-
Pre-warm Medium: Warm the complete cell culture medium to 37°C.
-
Stepwise Dilution:
-
Add the required volume of the intermediate (or stock) solution dropwise into the pre-warmed medium while gently vortexing or swirling the tube. This gradual addition helps to prevent localized high concentrations of the drug that can lead to precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
-
Final Inspection: Visually inspect the final working solution to ensure it is clear and free of any precipitate before adding it to your cells.
References
Troubleshooting unexpected results in Perhexiline CPT-1 inhibition assays
Technical Support Center: Perhexiline CPT-1 Inhibition Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound in Carnitine Palmitoyltransferase-1 (CPT-1) inhibition assays.
Troubleshooting Guide
This section addresses specific issues that may arise during your CPT-1 inhibition experiments with this compound.
Question: Why am I observing no or significantly lower-than-expected inhibition of CPT-1 with this compound?
Answer:
Several factors could contribute to a lack of inhibitory effect. Consider the following potential causes and solutions:
-
Inhibitor Concentration and Preparation:
-
Cause: this compound has very low solubility in aqueous solutions.[1] If not prepared correctly, the actual concentration in your assay may be much lower than intended, or the compound may have precipitated.
-
Solution: Prepare a concentrated stock solution of this compound maleate in 100% DMSO (e.g., at 30 mg/ml).[1] For the assay, dilute this stock into the aqueous assay buffer immediately before use. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%) and does not affect enzyme activity on its own. Visually inspect for any precipitation after dilution.
-
-
Enzyme Activity:
-
Cause: The CPT-1 enzyme (from isolated mitochondria or recombinant sources) may be inactive or have low activity.
-
Solution: Always run a positive control (no inhibitor) to confirm robust enzyme activity. It is also advisable to use a known, potent CPT-1 inhibitor like Etomoxir as a positive control for inhibition.
-
-
Assay Conditions:
-
Cause: Sub-optimal assay conditions, such as incorrect pH, temperature, or substrate concentrations, can affect inhibitor performance.[2] this compound acts as a competitive inhibitor with respect to palmitoyl-CoA.[3]
-
Solution: Ensure the assay buffer is at the correct pH and temperature.[4] If using high concentrations of the substrate palmitoyl-CoA, it may overcome the competitive inhibition by this compound, leading to an apparent lack of effect. Consider running the assay with substrate concentrations at or below the Km value.
-
-
Compound Integrity:
Question: My results show high variability between replicates. What are the common causes?
Answer:
High variability can obscure real effects and make data interpretation difficult. The following are common sources of variability:
-
Pipetting and Mixing:
-
Cause: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or inhibitor, is a major source of error.[6] Poor mixing can lead to non-homogenous reaction components in the well.
-
Solution: Use calibrated pipettes and ensure they are functioning correctly. When preparing serial dilutions of this compound, ensure each dilution is mixed thoroughly. When adding reagents to the plate, pipette gently against the well wall to avoid bubbles and ensure proper mixing.[6] Preparing a master mix for reagents can also minimize pipetting errors.[6]
-
-
This compound Precipitation:
-
Cause: Due to its low aqueous solubility, this compound can precipitate unevenly across the plate, especially at higher concentrations.[1]
-
Solution: Carefully check the wells for any visible precipitate. Consider lowering the highest concentration of this compound used. Ensure the final DMSO concentration is optimized to maintain solubility without impacting the enzyme.
-
-
Temperature Gradients:
-
Cause: Temperature fluctuations across the microplate can lead to differences in enzyme reaction rates. This "edge effect" is common in 96-well plates.[4]
-
Solution: Ensure the plate is incubated at a stable, uniform temperature. To mitigate edge effects, avoid using the outer wells of the plate for samples; instead, fill them with buffer or water.[2][4]
-
Question: The IC50 value I calculated for this compound is very different from published values. Why?
Answer:
Discrepancies in IC50 values are common and often relate to differences in experimental setup.
-
CPT Isoform and Tissue Source:
-
Cause: this compound exhibits different potencies against different CPT-1 isoforms. For instance, it is more potent against rat cardiac CPT-1 (liver and muscle isoforms) than against the isolated rat liver CPT-1 isoform.[3] The IC50 for rat heart CPT-1 is reported as 77 µM, while for rat liver CPT-1 it is 148 µM.[3][5][7]
-
Solution: Be aware of the specific CPT-1 isoform(s) present in your enzyme preparation (e.g., liver, heart, skeletal muscle). Compare your results to literature values obtained using a similar enzyme source.
-
-
Substrate Concentrations:
-
Cause: As a competitive inhibitor with palmitoyl-CoA, the apparent IC50 of this compound will increase as the concentration of palmitoyl-CoA increases.[3]
-
Solution: Report the substrate concentrations used in your assay alongside your IC50 value. For comparing potency, it is crucial to use similar substrate conditions as the reference studies.
-
-
Assay Buffer Composition:
-
Cause: Components in the assay buffer, such as the type and concentration of detergent or the presence of BSA, can influence enzyme stability and kinetics, thereby affecting inhibitor potency.
-
Solution: Maintain a consistent and well-documented buffer composition throughout your experiments. When comparing results, ensure assay conditions are as similar as possible.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? this compound inhibits the mitochondrial enzyme carnitine palmitoyltransferase (CPT), which is the rate-limiting step for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[3][8] It inhibits both CPT-1 and, to a lesser extent, CPT-2.[9][10] This inhibition shifts the cell's energy metabolism from relying on fatty acids to using carbohydrates (glucose and lactate), which is more oxygen-efficient.[9][11]
Q2: Is this compound a specific inhibitor for CPT-1? No, this compound is not entirely specific to CPT-1. It is known to inhibit both CPT-1 and CPT-2.[9][10] It also has other reported effects, such as blocking certain calcium channels.[12] Therefore, when interpreting results, especially from cell-based assays, it's important to consider potential off-target effects.
Q3: How should I prepare and store this compound solutions? this compound maleate is a crystalline solid that should be stored at -20°C.[1] For assays, create a stock solution in an organic solvent like DMSO, where it is highly soluble (~30 mg/ml).[1] This stock solution should be stored in aliquots at -80°C for long-term stability (up to 6 months) to avoid repeated freeze-thaw cycles.[5] Aqueous working solutions should be prepared fresh daily by diluting the DMSO stock.[1]
Q4: What are typical IC50 values for this compound against CPT-1? The IC50 values vary depending on the tissue source and isoform of the enzyme. Published values for this compound against CPT-1 from rat mitochondria are:
Quantitative Data Summary
Table 1: Inhibitory Potency (IC50) of this compound
| Target | Species/Tissue Source | IC50 (µM) | Reference(s) |
|---|---|---|---|
| CPT-1 | Rat Heart Mitochondria | 77 | [3][7] |
| CPT-1 | Rat Liver Mitochondria | 148 | [3][7] |
| CPT-2 | Rat Heart Mitochondria | 79 |[7] |
Table 2: Typical Reagent Concentrations for CPT-1 Forward Assay (Note: These are starting concentrations and should be optimized for your specific system)
| Reagent | Typical Concentration Range | Purpose |
|---|---|---|
| Palmitoyl-CoA | 25 - 100 µM | Substrate |
| L-[³H]Carnitine | 100 - 500 µM (with ~1 µCi) | Substrate (Radiolabel) |
| BSA (fatty acid-free) | 1 - 2 mg/mL | Binds free fatty acids |
| ATP | 1 - 2 mM | Required for acyl-CoA synthetase activity |
| Coenzyme A | 0.1 mM | Substrate |
| KCN | 1 mM | Inhibits mitochondrial respiration |
| Mitochondrial Protein | 20 - 50 µ g/well | Enzyme Source |
| this compound | 1 µM - 500 µM | Inhibitor |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound maleate powder (FW: 393.6 g/mol ) in a suitable microfuge tube.
-
Dissolution: Add pure, anhydrous DMSO to the powder to achieve a high-concentration stock solution (e.g., 10-20 mM). Vortex thoroughly until the solid is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months.
Protocol 2: General CPT-1 Inhibition Assay (Radiometric Forward Assay)
This protocol measures the CPT-1-catalyzed formation of radiolabeled palmitoylcarnitine from palmitoyl-CoA and L-[³H]carnitine.
-
Prepare Master Mix: Prepare a master mix of the assay buffer (e.g., 110 mM KCl, 50 mM MOPS, 1 mM EGTA, pH 7.4) containing all reaction components except the substrates and inhibitor. This typically includes BSA, ATP, Coenzyme A, and KCN. Keep the mix on ice.
-
Inhibitor Plating: Prepare serial dilutions of your this compound DMSO stock in the assay buffer. Add a small volume (e.g., 1-2 µL) of the diluted this compound or DMSO vehicle control to the appropriate wells of a 96-well plate.
-
Enzyme Addition: Add the mitochondrial preparation (containing CPT-1) to each well.
-
Pre-incubation: Pre-incubate the plate for 10-15 minutes at the assay temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding a mix of the substrates: palmitoyl-CoA and L-[³H]carnitine.
-
Incubation: Incubate the plate for a fixed time (e.g., 10-20 minutes) at 37°C. The reaction time should be within the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding an acid (e.g., 1 M HCl).
-
Separation: Separate the radiolabeled product ([³H]palmitoylcarnitine) from the unreacted substrate ([³H]carnitine) using a method like solid-phase extraction with a cation-exchange resin or liquid-liquid extraction with butanol.
-
Detection: Quantify the amount of radiolabeled product in each sample using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and plot the results to determine the IC50 value.
Visualizations
Caption: Role of CPT-1 in fatty acid oxidation and its inhibition by this compound.
Caption: Experimental workflow for a radiometric CPT-1 inhibition assay.
Caption: Troubleshooting flowchart for low CPT-1 inhibition by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. youtube.com [youtube.com]
- 3. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by this compound and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. apexbt.com [apexbt.com]
- 8. Inhibition of Carnitine Palymitoyltransferase1b Induces Cardiac Hypertrophy and Mortality in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound | C19H35N | CID 4746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Navigating Perhexiline Pharmacokinetic Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address the inherent variability in perhexiline pharmacokinetic (PK) studies. The following troubleshooting guides and FAQs are designed to tackle specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing unexpectedly high plasma concentrations of this compound in some of our study subjects, even at standard doses. What could be the primary reason?
A: The most likely cause is the subject's genetic makeup, specifically related to the Cytochrome P450 2D6 (CYP2D6) enzyme. This compound is extensively metabolized by CYP2D6, and this enzyme is highly polymorphic in the human population.[1][2] Individuals can be classified as poor metabolizers (PMs), extensive metabolizers (EMs), or ultra-rapid metabolizers (UMs).[1] Poor metabolizers have significantly reduced or no CYP2D6 activity, leading to decreased clearance and accumulation of this compound, resulting in higher plasma concentrations and an increased risk of toxicity.[2][3] It is crucial to consider CYP2D6 genotyping or phenotyping prior to or during your study to identify these individuals.[4]
Q2: Our pharmacokinetic data shows extreme inter-individual variability in this compound clearance. How can we manage and interpret this?
A: High inter-individual variability is a known characteristic of this compound pharmacokinetics, primarily due to CYP2D6 genetic polymorphism.[1][5] This variability can be so pronounced that the required maintenance dose can vary up to 50-fold between individuals to achieve the same therapeutic plasma concentration.[3]
Troubleshooting Steps:
-
CYP2D6 Phenotyping/Genotyping: The most effective way to manage this variability is to stratify your study population based on their CYP2D6 metabolizer status.[4][6]
-
Therapeutic Drug Monitoring (TDM): Implement a robust TDM protocol. Regular monitoring of plasma this compound concentrations is essential to maintain levels within the therapeutic range (0.15–0.60 mg/L) and avoid toxicity.[7][8][9][10]
-
Metabolite Ratio Analysis: The ratio of the cis-hydroxythis compound metabolite to the parent this compound concentration in plasma can be a useful indicator of CYP2D6 activity and can help in identifying different metabolizer phenotypes.[1][4]
Q3: We are designing a new study. What are the key considerations for our experimental protocol to minimize and account for this compound's variability?
A: A well-designed protocol is critical for a successful this compound study.
Key Protocol Recommendations:
-
Subject Screening: Include CYP2D6 genotyping in your inclusion/exclusion criteria if feasible. At a minimum, have a plan for retrospective analysis based on genotype.
-
Dosing Strategy: Start with a low initial dose (e.g., 100 mg daily) and titrate upwards based on plasma concentration monitoring.[7] Dose adjustments should be made at intervals of at least two to four weeks to allow the drug to reach a steady state, which can be slow and variable.[7]
-
Sample Collection: For therapeutic drug monitoring, trough concentrations (just before the next dose) are generally recommended. However, some studies suggest that samples drawn at any time during the dosing interval might be acceptable due to the long half-life, though peak concentrations are often observed around 4-6 hours post-dose.[11]
-
Concomitant Medications: Carefully screen for and document all concomitant medications. Co-administration of CYP2D6 inhibitors (e.g., certain SSRIs like fluoxetine and paroxetine, tricyclic antidepressants) can significantly increase this compound levels.[7][12][13]
-
Patient Characteristics: Record patient characteristics such as age and weight, as these can also influence dose requirements.[14]
Q4: What are the best analytical methods for quantifying this compound and its metabolites in plasma?
A: High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods.
-
HPLC: Early methods often required derivatization of this compound to enable detection.[15]
-
LC-MS/MS: This is the current gold standard, offering high sensitivity and specificity for the simultaneous quantification of this compound and its major metabolite, cis-hydroxythis compound, without the need for derivatization.[16]
Q5: A subject in our study is experiencing neurological symptoms. Could this be related to this compound?
A: Yes, peripheral neuropathy is a known and serious adverse effect of this compound, along with hepatotoxicity.[17][18] These toxicities are strongly associated with high plasma concentrations of the drug, often seen in poor metabolizers.[2][18] If a subject develops such symptoms, it is imperative to measure their plasma this compound concentration immediately. If the concentration is elevated, the drug should be withheld or the dose significantly reduced. Regular monitoring of liver function is also crucial throughout the study.[7][17]
Data Presentation: this compound Pharmacokinetic Parameters
The following tables summarize key quantitative data related to this compound pharmacokinetics, highlighting the variability across different metabolizer phenotypes.
Table 1: this compound Pharmacokinetic Parameters by CYP2D6 Metabolizer Status
| Parameter | Poor Metabolizers (PM) | Extensive Metabolizers (EM) | Ultra-rapid Metabolizers (UM) | Reference |
| Apparent Oral Clearance (CL/F) | 2.06 L/h | 21.8 L/h | Substantially higher than EMs | [19] |
| Steady-State Dose Requirement | 10–25 mg/day | 100–250 mg/day | 300–500 mg/day | [5] |
| cis-OH-perhexiline/perhexiline Ratio | ≤ 0.3 | > 0.3 | Significantly > 0.3 | [1] |
| Half-life | Can be as high as 30 days | 2-6 days | Shorter than EMs | [20] |
Table 2: Therapeutic Drug Monitoring and Clinical Parameters
| Parameter | Value | Reference |
| Therapeutic Plasma Concentration Range | 0.15 - 0.60 mg/L (150 - 600 µg/L) | [7][8] |
| Initial Adult Dose | 100 mg daily | [7] |
| Maximum Recommended Dose | Generally up to 300 mg daily (can be 400 mg in some cases) | [7][13] |
Experimental Protocols
1. Quantification of this compound and cis-Hydroxythis compound in Human Plasma via LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized and validated for individual laboratory settings.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add an internal standard (e.g., nordoxepin).[16]
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and inject a small volume (e.g., 10 µL) into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in the positive mode.[16]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound, cis-hydroxythis compound, and the internal standard.
-
2. CYP2D6 Genotyping
Standard, validated molecular biology techniques such as Polymerase Chain Reaction (PCR) followed by restriction fragment length polymorphism (RFLP) analysis, or more advanced methods like real-time PCR with TaqMan assays or DNA microarrays, can be used to identify common CYP2D6 alleles associated with different metabolizer statuses.
Visualizations
Caption: Factors contributing to variability in this compound pharmacokinetics.
Caption: Workflow for therapeutic drug monitoring (TDM) of this compound.
References
- 1. Pharmacokinetics of the antianginal agent this compound: relationship between metabolic ratio and steady-state dose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steady-state pharmacokinetics of the enantiomers of this compound in CYP2D6 poor and extensive metabolizers administered Rac-perhexiline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical inhibition of CYP2D6-catalysed metabolism by the antianginal agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. medsafe.govt.nz [medsafe.govt.nz]
- 8. litfl.com [litfl.com]
- 9. Therapeutic monitoring of the anti-anginal drug this compound maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Can this compound Be Utilized Without Long-Term Toxicity? A Clinical Practice Audit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bps.ac.uk [bps.ac.uk]
- 12. This compound | Drug Interaction, Adverse Reaction | medtigo [medtigo.com]
- 13. mims.com [mims.com]
- 14. Effects of aging, renal dysfunction, left ventricular systolic impairment, and weight on steady state pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Method for the analysis of this compound and its hydroxy metabolite in plasma using high-performance liquid chromatography with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of this compound and its metabolite hydroxythis compound in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What are the side effects of this compound Maleate? [synapse.patsnap.com]
- 18. Pharmacokinetics of this compound maleate in anginal patients with and without peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 20. go.drugbank.com [go.drugbank.com]
Technical Support Center: Managing Cell Culture Contamination During Long-Term Perhexiline Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell culture contamination issues during long-term experiments with perhexiline.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contamination I should be aware of in my long-term cell culture experiments with this compound?
A1: While this compound treatment does not inherently cause contamination, long-term cell culture studies are susceptible to several common contaminants. These can be broadly categorized as biological and chemical contaminants.[1][2]
-
Biological Contaminants:
-
Bacteria: These are among the most frequent contaminants due to their ubiquity.[1][3] Bacterial contamination often manifests as a sudden drop in pH (media turning yellow), cloudiness (turbidity), and sometimes a film on the surface of the culture.[1] Under a microscope, you may see tiny, motile granules between your cells.[1]
-
Yeast and Molds (Fungi): Fungal spores are airborne and can easily enter cultures.[1][3] Yeast contamination may appear as small, budding particles, while molds will form filamentous structures (mycelia).[1][4] The culture medium may become turbid, and the pH can change.[1][4]
-
Mycoplasma: This is a particularly insidious type of bacterial contamination because it often does not cause visible changes like turbidity or a pH shift.[3][5][6] Mycoplasma are very small, lack a cell wall (making them resistant to common antibiotics like penicillin), and can significantly alter cell metabolism, growth, and morphology, thereby compromising experimental results.[5][6][7][8] It is estimated that 5-30% of all cell cultures may be contaminated with mycoplasma.[5]
-
Viruses: Viral contamination is also difficult to detect visually as it may not cause immediate cell death or obvious changes in morphology.[9] Detection often requires specific molecular techniques like PCR or ELISA.[9]
-
-
Chemical Contaminants: These can include impurities in media, sera, water, as well as endotoxins, plasticizers, and detergents that can adversely affect cell health and experimental outcomes.[1][2]
Q2: Can long-term this compound treatment make my cells more susceptible to contamination?
A2: While there is no direct evidence to suggest that this compound promotes contamination, its known cytotoxic effects could indirectly increase the risk. This compound has been shown to induce cellular damage and endoplasmic reticulum (ER) stress in hepatic cells.[11] It can also cause a decrease in cell viability and an increase in apoptosis.[12][13][[“]] Cells under chronic stress from a cytotoxic agent may have compromised cell membranes and altered metabolic states, potentially making them more vulnerable to opportunistic microbial infections. Furthermore, signs of contamination, such as increased cell death or changes in morphology, might be mistakenly attributed to the effects of this compound, allowing a low-level contamination to become established before it is detected.
Q3: How can I distinguish between this compound-induced cytotoxicity and signs of contamination?
A3: This can be challenging. It is crucial to have a baseline understanding of how your specific cell line responds to this compound.
-
Establish a Dose-Response Curve: Before starting a long-term experiment, determine the IC50 of this compound for your cells. This will help you understand the expected level of cytotoxicity at your chosen experimental concentration. Studies have shown this compound to be cytotoxic to various cell lines at different concentrations.[11][12][13][[“]][15]
-
Regularly Monitor Control Cultures: Maintain parallel cultures that are not treated with this compound. If these cultures remain healthy while your treated cultures show signs of distress, the issue is more likely related to the drug. However, if both treated and untreated cultures show signs of contamination (e.g., turbidity, rapid pH change), then a contamination event is the likely cause.
-
Microscopic Examination: Daily observation of your cultures under a microscope is critical.[5] Look for classic signs of microbial contamination that are distinct from apoptotic bodies, such as motile bacteria, budding yeast, or fungal hyphae.
-
Specific Contamination Testing: If you suspect contamination, perform specific tests. For mycoplasma, which is not visible by standard microscopy, regular screening using PCR-based kits or DNA staining (e.g., DAPI or Hoechst) is highly recommended.[5][9][16]
Troubleshooting Guides
Issue 1: Sudden Turbidity and/or pH Change in Culture Medium
| Possible Cause | Troubleshooting Steps |
| Bacterial or Fungal Contamination | 1. Immediately isolate the contaminated flask(s) to prevent cross-contamination.[1]2. Visually inspect the culture under a microscope to identify the type of contaminant (e.g., bacteria, yeast, mold).[1]3. For severe contamination: Discard the contaminated culture and any shared reagents.[4] Thoroughly disinfect the incubator and biosafety cabinet.[4]4. For mild contamination (not generally recommended): If the cell line is irreplaceable, you may attempt to salvage it by washing the cells with PBS and treating with a high concentration of an appropriate antibiotic or antimycotic.[1][4] However, be aware that this can be toxic to the cells and may not completely eliminate the contamination.[1]5. Review your aseptic technique and ensure all media, sera, and supplements are sterile.[3][6] |
Issue 2: Gradual Decline in Cell Health, Altered Morphology, and Non-Reproducible Results with No Obvious Signs of Contamination
| Possible Cause | Troubleshooting Steps |
| Mycoplasma Contamination | 1. Quarantine the suspected culture and any other cultures it may have come into contact with.[3][16]2. Test for mycoplasma using a reliable detection method such as PCR, ELISA, or DNA staining (e.g., Hoechst 33258).[7][9]3. If positive, the best course of action is to discard the contaminated cell line and all related stocks.[4]4. If the cell line is invaluable, treatment with specific anti-mycoplasma agents may be attempted, but their efficacy can vary, and they may have off-target effects on the cells.5. Screen all other cell lines in the lab for mycoplasma to contain the spread.[5]6. Review lab procedures for preventing mycoplasma contamination, such as quarantining new cell lines and using certified mycoplasma-free reagents.[3] |
| This compound Toxicity | 1. Review the concentration of this compound being used. Ensure it is appropriate for your cell line and experimental goals. This compound has been shown to be cytotoxic at concentrations as low as 4 µM in some cell lines.[13]2. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to quantify the extent of cell death.3. Compare the morphology and growth rate of treated cells to untreated control cells. This compound treatment has been noted to cause morphological changes.[17][18]4. Consider that long-term exposure may lead to cumulative toxicity. It may be necessary to adjust the dosing strategy. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines
| Cell Line | This compound Concentration | Exposure Time | Observed Effect | Reference |
| Colorectal Cancer (CRC) Cell Lines | ~4 µM (IC50) | Not specified | Reduced cell viability, increased apoptosis | [13] |
| Primary Human Hepatocytes | 20-25 µM | 4 hours | Increased LDH release (cytotoxicity) | [11] |
| HepG2 Cells | 5-25 µM | 4 hours | Increased LDH release (cytotoxicity) | [11] |
| HepaRG Cells | 5-25 µM | 4 hours | Increased LDH release (cytotoxicity) | [11] |
| Primary Human Hepatocytes | 5-15 µM | 24 hours | Decreased cellular ATP content | [15] |
| HepG2 Cells | 2.5-10 µM | 24 hours | Decreased cellular ATP, decreased viability, increased LDH release, increased caspase 3/7 activity | [15] |
| THP-1 Monocytes | Up to 5 µM | 72 hours | No significant signs of toxicity | [19] |
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general workflow for detecting mycoplasma contamination using a PCR-based kit. Always refer to the specific manufacturer's instructions for your chosen kit.
-
Sample Preparation:
-
Collect 1 mL of the cell culture supernatant from a culture that is 70-90% confluent and has been in culture for at least 72 hours without a media change.
-
Centrifuge the supernatant at 200 x g for 5 minutes to pellet any cells.
-
Transfer the supernatant to a new microcentrifuge tube. This will be your test sample.
-
-
DNA Extraction (if required by kit):
-
Follow the kit's instructions to extract DNA from the supernatant. This step is crucial for concentrating any mycoplasma DNA present.
-
-
PCR Amplification:
-
Prepare the PCR reaction mix according to the kit's protocol. This typically includes a PCR master mix, primers specific to mycoplasma 16S rRNA genes, and your extracted DNA sample.
-
Include a positive control (containing mycoplasma DNA) and a negative control (nuclease-free water) in your PCR run.
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1.5-2% agarose gel stained with a DNA-binding dye (e.g., ethidium bromide or SYBR Safe).
-
Visualize the DNA bands under UV light. A band of the expected size in your sample lane indicates mycoplasma contamination. The positive control should show a band, and the negative control should not.
-
Protocol 2: General Aseptic Technique for Long-Term Cell Culture
Maintaining a sterile environment is the most effective way to prevent contamination.
-
Work Environment:
-
Personal Hygiene:
-
Wear a clean lab coat and gloves.
-
Spray gloves with 70% ethanol before placing them inside the BSC.[20]
-
-
Sterile Reagents and Equipment:
-
Handling of Cultures:
-
Work with only one cell line at a time to prevent cross-contamination.[3]
-
Avoid pouring media directly from bottles. Use sterile pipettes to aliquot all liquids.
-
Do not leave bottles, flasks, or plates open for extended periods.
-
Regularly inspect cultures visually and microscopically for any signs of contamination.
-
Visualizations
Caption: Troubleshooting workflow for cell culture issues during long-term drug treatment.
Caption: this compound's mechanism and potential link to contamination susceptibility.
References
- 1. Cell Culture Contamination | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 6. microlat.com.ar [microlat.com.ar]
- 7. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 8. ibiantech.com [ibiantech.com]
- 9. goldbio.com [goldbio.com]
- 10. Meet the Culprits of Cell Culture Contamination | Technology Networks [technologynetworks.com]
- 11. A mechanism of this compound’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. research.sahmri.org.au [research.sahmri.org.au]
- 14. consensus.app [consensus.app]
- 15. researchgate.net [researchgate.net]
- 16. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound maleate toxicity on human liver cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Proteomic characterisation of this compound treatment on THP-1 M1 macrophage differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 9 Sterilization Techniques For Cell Culture | Visikol [visikol.com]
- 21. csulb.edu [csulb.edu]
Navigating the Nuances of Perhexiline: A Technical Support Center for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to navigate the complexities of Perhexiline experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common areas of conflicting data and provide guidance on experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound, and why is it contentious?
A: The primary proposed mechanism for this compound is the inhibition of carnitine palmitoyltransferase-1 (CPT-1), a key enzyme in fatty acid metabolism.[1][2][3] This inhibition is thought to shift myocardial metabolism from fatty acid utilization to glucose oxidation, which is more oxygen-efficient and beneficial in ischemic conditions.[1][2]
However, this dogma is contentious. Some evidence suggests that at therapeutic concentrations, the direct inhibition of CPT-1 by this compound is not potent enough to account for the observed clinical benefits.[4] Alternative and complementary mechanisms have been proposed, including:
-
Inhibition of surface membrane ion channels: this compound has been shown to block several cardiac ion currents.[4][5][6]
-
Effects on cellular metabolism beyond CPT-1 inhibition. [4]
-
Modulation of reactive oxygen species (ROS) generation. [4]
It is likely that this compound's therapeutic effects are pleiotropic, arising from a combination of these mechanisms.[4]
Q2: Why do experimental results on this compound's effect on Left Ventricular Ejection Fraction (LVEF) vary?
A: Discrepancies in LVEF outcomes in this compound studies can be attributed to several factors:
-
Study Duration: Short-term studies may not show a significant change in LVEF. For instance, one study found no change in LVEF after one month of therapy, while a longer-term study demonstrated a significant improvement from 24% to 34%.[7][8][9]
-
Patient Population: The underlying cardiac condition (e.g., chronic heart failure, hypertrophic cardiomyopathy) and its severity can influence the response to this compound.[7][8][10]
-
Dosage and Plasma Concentration: The therapeutic effects of this compound are closely linked to its plasma concentration, which is highly variable between individuals due to genetic differences in metabolism (CYP2D6 polymorphism).[1][2][10] Studies that do not carefully monitor and titrate dosage to achieve therapeutic plasma levels may yield conflicting results.
Q3: How can this compound cause QTc prolongation on an ECG but shorten action potential duration (APD) in isolated cardiomyocytes?
A: This apparent contradiction arises from this compound's complex interaction with multiple cardiac ion channels.[5][6]
-
In Vitro (Cardiomyocytes): In isolated ventricular cardiomyocytes, this compound has been observed to cause a significant shortening of the action potential duration (APD).[5][6]
-
In Vivo (ECG): In clinical settings, this compound can cause a dose-dependent prolongation of the QTc interval.[5][6] One study noted a ΔΔQTcF of 14.7 ms at therapeutic concentrations and 25.6 ms at supratherapeutic concentrations.[5][6]
This discrepancy is likely due to the multichannel blocking effect of this compound. While it may shorten the APD in single cells, its combined effects on various ion currents across the entire myocardium can lead to a net prolongation of the QTc interval. Interestingly, the JTpeak interval, another ECG marker, was found to be shortened, a pattern consistent with multichannel block that may indicate a lower proarrhythmic risk than drugs that purely block hERG channels.[5][6]
Troubleshooting Guides
Problem 1: Inconsistent Metabolic Shift Observed in Myocardial Tissue
Scenario: Your experiment fails to show a clear shift from fatty acid to glucose metabolism after this compound administration, as measured by substrate uptake analysis.
Troubleshooting Steps:
-
Verify Drug Concentration: Ensure that the this compound concentration in your experimental system (in vitro or in vivo) is within the therapeutic range (150-600 ng/mL).[5][10][11] Due to its high inter-individual pharmacokinetic variability, direct measurement of plasma or tissue concentration is crucial.[2]
-
Assess Metabolic State of the Model: The baseline metabolic state of your experimental model (e.g., diet-induced obesity, genetic models of heart failure) can significantly influence the observable metabolic shift.
-
Consider Alternative Mechanisms: If a clear metabolic shift is not observed, consider investigating other potential mechanisms of action, such as ion channel modulation or effects on reactive oxygen species.[4]
-
Utilize Sensitive Metabolic Probes: Employ highly sensitive techniques like 31P magnetic resonance spectroscopy to detect subtle changes in cardiac energetics, such as the phosphocreatine/ATP ratio, which has been shown to improve with this compound treatment even when substrate utilization changes are not apparent.[9]
Problem 2: Unexpected Electrophysiological Findings (e.g., Arrhythmias)
Scenario: You observe proarrhythmic events in your experimental model treated with this compound, despite literature suggesting a potentially low proarrhythmic risk.
Troubleshooting Steps:
-
Analyze the Full ECG Profile: Do not focus solely on QTc prolongation. Analyze other intervals such as the JTpeak interval and QRS duration. A shortening of the JTpeak interval in the context of QTc prolongation may suggest a multichannel block with a different risk profile.[5][6]
-
Correlate with Plasma Concentrations: Proarrhythmic events may be more likely at supratherapeutic concentrations. Correlate the timing of any events with this compound plasma levels.
-
Evaluate the Experimental Model: The underlying electrophysiological substrate of your model is critical. Models with pre-existing repolarization abnormalities or ion channel mutations may be more susceptible to the complex effects of this compound.
-
Patch-Clamp Analysis: If using an in vitro model, perform patch-clamp studies to dissect the specific effects of your this compound concentration on individual cardiac ion currents (e.g., hERG, hCav1.2, late hNav1.5).[5]
Data Presentation
Table 1: Conflicting Data on this compound's Primary Mechanism of Action
| Hypothesized Mechanism | Supporting Evidence | Conflicting Evidence/Alternative Hypothesis | Key References |
| CPT-1 Inhibition | Shifts myocardial metabolism from fatty acids to more oxygen-efficient glucose utilization. | The degree of CPT-1 inhibition at therapeutic concentrations may be insufficient to explain the full clinical benefit. | [4],[1],[2] |
| Ion Channel Modulation | Blocks multiple cardiac ion currents including hCav1.2, hERG, and late hNav1.5. | The precise contribution of ion channel block to the anti-anginal and heart failure benefits is not fully elucidated. | [4],[5],[6] |
| ROS Generation Modulation | May have effects on the generation of reactive oxygen species in the cardiovascular system. | This is a less explored mechanism and requires further investigation. | [4] |
Table 2: Summary of this compound's Effects on Cardiac Electrophysiology
| Parameter | In Vitro (Isolated Cardiomyocytes) | In Vivo (Healthy Subjects) | Key References |
| Action Potential Duration (APD) | Significant shortening | Not directly measured | [5],[6] |
| QTc Interval | Not applicable | Prolongation (14.7 ms at therapeutic, 25.6 ms at supratherapeutic concentrations) | [5],[6] |
| JTpeak Interval | Not applicable | Shortening | [5],[6] |
| IC50 for Ion Channels | hCav1.2 ~ hERG < late hNav1.5 (within therapeutic range) | Not applicable | [5] |
Table 3: Clinical Outcomes of this compound in Chronic Heart Failure
| Parameter | Baseline | Post-Perhexiline Treatment | P-value | Reference |
| Peak Exercise Oxygen Consumption (V̇O2max) | 16.1 ± 0.6 mL·kg⁻¹·min⁻¹ | 18.8 ± 1.1 mL·kg⁻¹·min⁻¹ | <0.001 | [7],[8] |
| Left Ventricular Ejection Fraction (LVEF) | 24 ± 1% | 34 ± 2% | <0.001 | [7],[8] |
| Minnesota Living with Heart Failure Score | 45 ± 5 | 34 ± 5 | 0.04 | [7],[8] |
| Phosphocreatine/ATP Ratio (Non-ischemic HF) | 1.16 ± 0.39 | 1.51 ± 0.51 | <0.001 | [9] |
Experimental Protocols
Protocol 1: Assessment of Myocardial Metabolism using ³¹P Magnetic Resonance Spectroscopy
-
Subject Selection: Patients with systolic heart failure of non-ischemic etiology (NYHA class II-IV, LVEF < 40%).
-
Baseline Measurements: Perform baseline clinical assessment, echocardiography, and ³¹P cardiac magnetic resonance spectroscopy (MRS).
-
Randomization: Randomize subjects in a double-blind fashion to receive either this compound (e.g., 200 mg daily) or a matching placebo.
-
Treatment Period: Administer the assigned treatment for a predefined period (e.g., 1 month).
-
Therapeutic Drug Monitoring: Monitor plasma this compound concentrations to ensure they are within the therapeutic range (150-600 ng/mL).
-
Follow-up Measurements: Repeat the clinical assessment, echocardiography, and ³¹P cardiac MRS at the end of the treatment period.
-
Data Analysis: Calculate the myocardial phosphocreatine/adenosine triphosphate (PCr/ATP) ratio from the MRS data. Compare the change in PCr/ATP ratio between the this compound and placebo groups.
Protocol 2: Evaluation of this compound's Electrophysiological Effects using Manual Patch-Clamp
-
Cell Preparation: Use mammalian cells stably expressing the human cardiac ion channel of interest (e.g., hERG, hCav1.2, late hNav1.5).
-
Solution Preparation: Prepare intracellular and extracellular solutions with appropriate ionic compositions. Prepare stock solutions of this compound and dilute to a range of concentrations bracketing the therapeutic window.
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Apply appropriate voltage protocols to elicit the specific ion current.
-
Record baseline currents.
-
Perfuse the cell with increasing concentrations of this compound and record the resulting current inhibition.
-
-
Data Analysis:
-
Measure the peak current at each this compound concentration.
-
Normalize the current to the baseline.
-
Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.
-
Visualizations
Caption: Proposed dual mechanism of this compound action.
Caption: Workflow for assessing metabolic effects.
Caption: Logic for troubleshooting inconsistent results.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pleiotropic mechanisms of action of this compound in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological and ECG Effects of this compound, a Mixed Cardiac Ion Channel Inhibitor, Evaluated in Nonclinical Assays and in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Improvement in cardiac energetics by this compound in heart failure due to dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: Old Drug, New Tricks? A Summary of Its Anti-Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Can this compound Be Utilized Without Long-Term Toxicity? A Clinical Practice Audit - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Head-to-head comparison of Perhexiline and Ranolazine in cardiac cells
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of cardiac therapeutics, both Perhexiline and Ranolazine have emerged as significant agents, each with a distinct mechanism of action offering potential benefits in various cardiac pathologies. This guide provides an objective, data-driven comparison of their effects at the cellular level, focusing on their electrophysiological and metabolic impacts on cardiomyocytes.
At a Glance: Key Differences
| Feature | This compound | Ranolazine |
| Primary Mechanism | Metabolic Modulator | Late Sodium Current (INaL) Inhibitor |
| Primary Target | Carnitine Palmitoyltransferase-1 (CPT-1) | Voltage-gated sodium channel (Nav1.5) |
| Cellular Effect | Shifts substrate utilization from fatty acid oxidation to glycolysis | Reduces intracellular sodium and subsequent calcium overload |
| Electrophysiological Impact | Mixed ion channel blocker (hERG, hCav1.2, late INa) | Primarily inhibits late INa; also affects IKr |
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data on the effects of this compound and Ranolazine on various parameters in cardiac cells, compiled from multiple experimental studies.
Table 1: Electrophysiological Effects - Ion Channel Inhibition
| Ion Channel | This compound (IC50) | Ranolazine (IC50) | Experimental Model |
| Late INa (hNav1.5) | > Therapeutic Range (>600 ng/mL)[1][2] | 5.9 - 21 µM[3] | Human recombinant channels, Canine ventricular myocytes |
| Peak INa (hNav1.5) | - | 294 µM[1] | Canine ventricular myocytes |
| IKr (hERG) | ~ Therapeutic Range (150-600 ng/mL)[1][2] | 11.5 µM[3] | Human recombinant channels, Canine ventricular myocytes |
| ICa,L (hCav1.2) | ~ Therapeutic Range (150-600 ng/mL)[1][2] | 296 µM (peak), 50 µM (late)[3] | Human recombinant channels, Canine ventricular myocytes |
| IKs | - | 17% inhibition at 30 µM[3] | Canine ventricular myocytes |
Table 2: Effects on Action Potential and ECG Parameters
| Parameter | This compound | Ranolazine | Notes |
| Action Potential Duration (APD) | Shortens APD in human ventricular cardiomyocytes[1][2] | Shortens APD in M-cells, prolongs in epicardial cells; reduces transmural dispersion[3][4] | Ranolazine's effect is cell-type dependent. |
| QTc Interval | Prolongs QTc interval (14.7 ms at therapeutic, 25.6 ms at supratherapeutic concentrations)[1][2] | Modestly prolongs QTc interval (by ~20 ms at 10 µM)[3][4] | Both drugs have QTc prolongation liability. |
Signaling and Experimental Workflow Diagrams
This compound's Mechanism of Action
Caption: this compound inhibits CPT-1, reducing fatty acid oxidation and promoting glucose metabolism for ATP production.
Ranolazine's Mechanism of Action
Caption: Ranolazine inhibits the late sodium current, reducing intracellular sodium and subsequent calcium overload.
Experimental Workflow: Patch-Clamp Electrophysiology
Caption: A generalized workflow for studying ion channel modulation in cardiomyocytes using the patch-clamp technique.
Experimental Protocols
Measurement of Late Sodium Current (INaL) Inhibition by Ranolazine
Objective: To quantify the inhibitory effect of Ranolazine on the late component of the cardiac sodium current.
Methodology: Whole-cell patch-clamp technique.[5]
Cell Preparation:
-
Isolated ventricular myocytes from a suitable animal model (e.g., canine) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are used.
-
Cells are placed in a recording chamber on an inverted microscope and superfused with an external solution (e.g., Tyrode's solution).
Recording:
-
A glass micropipette with a tip resistance of 2-4 MΩ is filled with an internal solution containing Cs+ to block K+ currents and EGTA to chelate Ca2+.
-
A giga-ohm seal is formed between the pipette and the cell membrane, followed by rupturing the membrane to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -120 mV.
-
A depolarizing pulse to -20 mV for 500 ms is applied to elicit the sodium current.
-
The late INa is measured as the mean current during the last 100-200 ms of the depolarizing pulse.[2][6]
-
A stable baseline recording of late INa is obtained.
-
Ranolazine is then added to the external solution at various concentrations (e.g., 1-100 µM).
-
The late INa is recorded at each concentration to determine the dose-dependent inhibition.
-
The IC50 value is calculated by fitting the concentration-response data to a Hill equation.
Assessment of this compound's Effect on Fatty Acid Oxidation (FAO)
Objective: To determine the effect of this compound on the rate of fatty acid oxidation in cardiomyocytes.
Methodology: Radioactive substrate assay.[7]
Cell Preparation:
-
Isolated adult rat ventricular myocytes or a suitable cardiac cell line are cultured.
-
Cells are pre-incubated with this compound (e.g., 10 µM) or vehicle control for a specified period (e.g., 24 hours).
Assay Procedure:
-
The culture medium is replaced with a Krebs-Henseleit buffer containing [14C]-palmitate (a radiolabeled fatty acid) and other substrates like glucose.
-
The cells are incubated at 37°C for a defined period (e.g., 1-2 hours) to allow for substrate metabolism.
-
The incubation is stopped, and the medium is collected.
-
The rate of FAO is determined by measuring the amount of 14CO2 produced (complete oxidation) or the amount of 14C-labeled acid-soluble metabolites (incomplete oxidation) released into the medium.
-
Scintillation counting is used to quantify the radioactivity.
-
The results are normalized to the total protein content of the cells.
-
A significant reduction in the production of 14CO2 or acid-soluble metabolites in the this compound-treated group compared to the control group indicates inhibition of FAO.
Discussion and Conclusion
This compound and Ranolazine exert their primary effects on cardiac cells through fundamentally different pathways. This compound acts as a metabolic modulator, shifting the heart's energy substrate preference away from fatty acids towards more oxygen-efficient glucose utilization.[8][9] This is achieved through the inhibition of CPT-1.[10] In contrast, Ranolazine's main therapeutic action is the inhibition of the late sodium current, which is often enhanced in pathological conditions.[6] By blocking this current, Ranolazine prevents intracellular sodium accumulation and the subsequent calcium overload, thereby reducing diastolic wall tension and improving myocardial relaxation.[5][10]
While their primary targets differ, there is some overlap in their broader electrophysiological profiles. Both drugs have been shown to inhibit other ion channels, including IKr, which contributes to their potential to prolong the QTc interval.[1][3] However, the clinical significance and pro-arrhythmic risk associated with this QTc prolongation appear to be low for both agents, potentially due to their effects on multiple ion channels.
The choice between this compound and Ranolazine in a research or clinical context will depend on the specific cardiac condition being addressed. This compound's metabolic modulation may be particularly beneficial in chronic heart failure and hypertrophic cardiomyopathy, where energetic deficits are a key feature.[11][12] Ranolazine's targeted inhibition of the late sodium current makes it a valuable tool for studying and treating conditions associated with enhanced late INa, such as certain forms of long QT syndrome and ischemia-induced arrhythmias.[13][14]
This guide provides a foundational comparison based on available experimental data. Further head-to-head studies in well-defined cardiac cell models are warranted to more definitively delineate the comparative efficacy and safety profiles of these two important cardiac drugs.
References
- 1. Ranolazine improves abnormal repolarization and contraction in left ventricular myocytes of dogs with heart failure by inhibiting late sodium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Late cardiac sodium current can be assessed using automated patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiologic Effects of Ranolazine. A Novel Anti-Anginal Agent with Antiarrhythmic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological effects of ranolazine, a novel antianginal agent with antiarrhythmic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Patch clamp - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of this compound and oxfenicine on myocardial function and metabolism during low-flow ischemia/reperfusion in the isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by this compound and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. Use-dependent block of cardiac late Na(+) current by ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Late sodium current inhibition alone with ranolazine is sufficient to reduce ischemia- and cardiac glycoside-induced calcium overload and contractile dysfunction mediated by reverse-mode sodium/calcium exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
Perhexiline's Potent Anti-Cancer Activity: A Comparative Analysis in Colorectal and Glioblastoma Cell Lines
Researchers and drug development professionals are increasingly interested in repurposing existing drugs for oncology applications. Perhexiline, a drug traditionally used for angina, has demonstrated significant anti-cancer effects across various cancer cell lines. This guide provides a comparative analysis of this compound's efficacy in colorectal and glioblastoma cell lines, supported by experimental data and detailed protocols.
This compound's primary mechanism of anti-cancer action involves the inhibition of Carnitine Palmitoyltransferase 1 and 2 (CPT1/2), key enzymes in fatty acid oxidation. This inhibition disrupts cancer cell metabolism and activates downstream signaling pathways that lead to apoptosis and reduced cell proliferation. Notably, this compound has been shown to modulate the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival in many cancers.
Comparative Efficacy of this compound
The cytotoxic and pro-apoptotic effects of this compound have been quantified in both colorectal and glioblastoma cancer cell lines, demonstrating its potential as a broad-spectrum anti-cancer agent.
Data Summary
| Cell Line Type | Cell Line Name | IC50 Value (µM) | Key Anti-Cancer Effects | Reference |
| Colorectal Cancer | Various | ~4 | Reduced cell viability, induction of apoptosis (caspase 3/7 activation, increased Annexin V staining) | [1][2][3][[“]][5] |
| Glioblastoma | PN19 | ~1.5 | Induction of apoptosis (Annexin V positive cells) | [6][7][8] |
| Glioblastoma | MES 83 | ~5 | Induction of apoptosis (Annexin V positive cells) | [6][7][8] |
Signaling Pathway Modulation
This compound's inhibition of CPT1/2 directly impacts cellular metabolism, leading to the modulation of key signaling pathways that control cell survival and proliferation.
Caption: this compound's mechanism of action.
Experimental Workflow
The following diagram outlines a general workflow for assessing the anti-cancer effects of this compound in vitro.
Caption: General experimental workflow.
Experimental Protocols
Cell Viability Assay (Crystal Violet)
This protocol provides a method for determining cell viability by staining adherent cells with crystal violet.[9][10][11][12][13]
Materials:
-
96-well tissue culture plates
-
Cancer cell lines (e.g., colorectal or glioblastoma)
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
0.5% Crystal Violet solution in 25% methanol
-
Solubilization solution (e.g., 100% methanol or a solution of 1% SDS in PBS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with varying concentrations of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of fixing solution to each well and incubating for 15 minutes at room temperature.
-
Wash the plates again with PBS and allow them to air dry.
-
Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilize the stained cells by adding 100 µL of solubilization solution to each well and incubating for 20 minutes on a shaker.
-
Measure the absorbance at 570 nm using a plate reader.
Apoptosis Assay (Annexin V Staining)
This protocol details the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[14][15][16]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot for PI3K/Akt/mTOR Pathway Proteins
This protocol describes the analysis of key protein expression and phosphorylation in the PI3K/Akt/mTOR pathway.[17][18][19][20][21]
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
References
- 1. research.sahmri.org.au [research.sahmri.org.au]
- 2. researchgate.net [researchgate.net]
- 3. The Antianginal Drug this compound Displays Cytotoxicity against Colorectal Cancer Cells In Vitro: A Potential for Drug Repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. The Antianginal Drug this compound Displays Cytotoxicity against Colorectal Cancer Cells In Vitro: A Potential for Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound demonstrates FYN-mediated anti-tumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crystal violet staining protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. 5.6. Crystal Violet Cell Viability Assay [bio-protocol.org]
- 12. clyte.tech [clyte.tech]
- 13. Cell Enumeration by Crystal Violet Staining | Xin Chen Lab [pharm.ucsf.edu]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Shifting Gears in Cardiac Metabolism: A Comparative Analysis of Perhexiline and Its Fluorinated Analogues
A new generation of fluorinated perhexiline analogues demonstrates a significantly improved metabolic profile while retaining the therapeutic efficacy of the parent drug. This guide provides a detailed comparison of the metabolic effects of this compound and its fluorinated counterparts, supported by experimental data, for researchers and drug development professionals.
This compound, a drug known for its anti-anginal properties, effectively shifts myocardial metabolism from fatty acid to glucose utilization, enhancing cardiac efficiency.[1][2] This metabolic switch is achieved through the inhibition of carnitine palmitoyltransferase-1 (CPT-1), a key enzyme in fatty acid oxidation.[3][4] However, the clinical use of this compound is hampered by its metabolism by the polymorphic cytochrome P450 enzyme CYP2D6, leading to variable plasma concentrations and potential toxicity in "slow metabolizers".[2][5] To address this limitation, fluorinated analogues of this compound have been developed, showing greatly reduced susceptibility to CYP2D6-mediated metabolism while maintaining potent CPT-1 inhibition.[6][7]
Comparative Metabolic Data
The following table summarizes the key metabolic and efficacy parameters of this compound and its fluorinated analogues based on in vitro studies.
| Compound | CPT-1 Inhibition (IC50, µM) | Metabolic Stability (CYP2D6) | Key Findings |
| This compound | ~77 (cardiac)[3] | High susceptibility to metabolism | Effective CPT-1 inhibitor but variable pharmacokinetics.[6][7] |
| 4,4-gem-difluorothis compound (Analogue 50) | Retained acceptable potency | Greatly reduced susceptibility | Optimal balance of properties with high stability and retained efficacy.[6][7] |
| 4,4,4′,4′-tetrafluorothis compound (Analogue 62) | Retained acceptable potency | Highly stable | Showed significantly reduced metabolism by CYP2D6.[6][7] |
Mechanism of Action and Metabolic Pathway
The primary mechanism of action for both this compound and its fluorinated analogues is the inhibition of CPT-1, which is located on the outer mitochondrial membrane. This inhibition blocks the transport of long-chain fatty acids into the mitochondria for β-oxidation. As a result, the heart muscle shifts its energy production to the more oxygen-efficient pathway of glucose oxidation.
Caption: this compound's Mechanism of Action
This compound's significant drawback lies in its metabolic pathway. It is primarily metabolized in the liver by CYP2D6, an enzyme with known genetic polymorphisms that lead to wide inter-individual variations in drug clearance. Fluorination at metabolically vulnerable positions on the this compound molecule sterically hinders the access of CYP2D6, thereby reducing its metabolic breakdown.
Caption: Comparative Metabolic Pathways
Experimental Protocols
CPT-1 Inhibition Assay
The inhibitory activity of this compound and its fluorinated analogues on CPT-1 is determined using isolated mitochondria from rat hearts or liver.[3]
-
Mitochondria Isolation: Hearts or livers are homogenized, and mitochondria are isolated by differential centrifugation.
-
Assay Reaction: The activity of CPT-1 is measured by monitoring the rate of formation of palmitoyl-[³H]carnitine from [³H]carnitine and palmitoyl-CoA.
-
Inhibition Measurement: The assay is performed in the presence of varying concentrations of the test compounds (this compound or its analogues) to determine the concentration required for 50% inhibition (IC50).
In Vitro Metabolic Stability Assay
The metabolic stability of the compounds is assessed using human liver microsomes (HLM) or recombinant CYP2D6 enzymes.[6][8]
-
Incubation: The test compound is incubated with HLM or recombinant CYP2D6 in the presence of NADPH (a necessary cofactor for CYP450 activity) at 37°C.
-
Sampling: Aliquots are taken at various time points and the reaction is quenched.
-
Analysis: The concentration of the parent compound remaining at each time point is determined by liquid chromatography-mass spectrometry (LC-MS).
-
Data Interpretation: The rate of disappearance of the parent compound is used to calculate its metabolic stability.
Caption: Comparative Experimental Workflow
Conclusion
The development of fluorinated analogues of this compound represents a significant advancement in overcoming the pharmacokinetic limitations of the parent drug. These analogues, particularly 4,4-gem-difluorothis compound, exhibit a much-improved safety profile due to their reduced metabolism by CYP2D6, while retaining the desired therapeutic effect of CPT-1 inhibition.[6][7] This makes them promising candidates for further development as safer and more predictable anti-anginal agents. The presented data and methodologies provide a solid foundation for researchers engaged in the development of novel metabolic modulators for cardiovascular diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by this compound and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of Fluorinated Analogues of this compound with Improved Pharmacokinetic Properties and Retained Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating Perhexiline's Mechanism of Action: A Comparative Guide Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies for validating the mechanism of action of perhexiline, a metabolic modulator used in the treatment of refractory angina. We will focus on the application of CRISPR-Cas9 gene-editing technology as a definitive validation tool and compare it with traditional biochemical approaches. This document outlines the established mechanism of this compound, presents a hypothetical experimental framework for its validation using CRISPR-Cas9, and provides detailed protocols for the key experiments involved.
This compound's Established Mechanism of Action
This compound is a prophylactic antianginal agent that shifts myocardial metabolism from long-chain fatty acid oxidation to glucose utilization.[1][2][3] This metabolic switch is achieved through the inhibition of the mitochondrial enzymes carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, carnitine palmitoyltransferase-2 (CPT-2).[1][4] CPT-1 is the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[3] By inhibiting this process, this compound forces cardiac cells to rely more on glycolysis for ATP production. This shift is energetically more efficient, as glucose oxidation yields more ATP per molecule of oxygen consumed compared to fatty acid oxidation, thereby improving myocardial efficiency under ischemic conditions.[1][2]
The signaling pathway below illustrates this proposed mechanism.
Validating the Mechanism with CRISPR-Cas9: A Comparative Approach
The definitive validation of a drug's mechanism of action requires demonstrating that a genetic perturbation of the putative target phenocopies the drug's effect.[5] CRISPR-Cas9 technology is a powerful tool for this purpose, as it allows for the precise and permanent knockout of target genes.[6][7]
Comparison of Validation Methodologies
| Feature | Biochemical Assays | CRISPR-Cas9 Knockout |
| Mechanism | Direct measurement of enzyme activity in the presence of the inhibitor.[3] | Permanent gene knockout leading to loss of protein function.[5] |
| Specificity | Can be prone to off-target effects of the compound in a cellular context. | High specificity for the target gene, minimizing off-target effects.[5] |
| Effect | Measures direct inhibition of the target protein. | Assesses the cellular consequence of the target's absence in response to the drug. |
| Throughput | Can be adapted for high-throughput screening.[3] | Lower throughput for individual clone generation and validation. |
| Confidence | Provides evidence of direct target engagement. | Provides strong genetic evidence for the on-target mechanism of action.[2] |
Experimental Workflow for CRISPR-Cas9 Validation
The core principle of using CRISPR-Cas9 for validating this compound's mechanism is that if CPT-1 is the primary target, cells lacking the CPT1A gene should be resistant to the metabolic effects of this compound.
Quantitative Data Presentation (Hypothetical)
The following table summarizes the expected quantitative data from experiments comparing the effects of this compound on wild-type (WT) and CPT1A knockout (KO) cells.
| Cell Line | This compound (10 µM) | Oxygen Consumption Rate (OCR) (% of control) | Extracellular Acidification Rate (ECAR) (% of control) | Fatty Acid Oxidation (% of control) | Cell Viability (% of control) |
| Wild-Type | - | 100 ± 5 | 100 ± 6 | 100 ± 8 | 100 ± 4 |
| + | 65 ± 7 | 140 ± 9 | 30 ± 5 | 95 ± 6 | |
| CPT1A KO | - | 70 ± 6 | 135 ± 8 | 25 ± 4 | 98 ± 5 |
| + | 68 ± 5 | 138 ± 7 | 28 ± 6 | 97 ± 4 |
Detailed Experimental Protocols
Generation of CPT1A Knockout Cell Line using CRISPR-Cas9
-
gRNA Design and Cloning:
-
Design two to four single guide RNAs (sgRNAs) targeting conserved exons of the human CPT1A gene using a publicly available design tool (e.g., CHOPCHOP).
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into a lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin resistance).
-
-
Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the gRNA/Cas9 vector and lentiviral packaging plasmids.
-
Harvest the virus-containing supernatant after 48-72 hours.
-
Transduce the target cell line (e.g., AC16 human cardiomyocyte cell line) with the lentivirus in the presence of polybrene.
-
-
Selection and Clonal Isolation:
-
Select transduced cells with puromycin (or other appropriate antibiotic) for 7-10 days.
-
Generate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Expand individual clones for validation.
-
-
Knockout Validation:
-
Genomic DNA Analysis: Extract genomic DNA from each clone. Amplify the region surrounding the gRNA target site by PCR. Use Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot: Lyse wild-type and validated knockout clones and separate proteins by SDS-PAGE. Probe with a primary antibody specific for CPT1A to confirm the absence of the protein. Use a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Metabolic Flux Analysis (Seahorse XF Analyzer)
-
Cell Seeding: Seed an equal number of wild-type and CPT1A KO cells into a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Preparation: The next day, replace the growth medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, and glutamine for a mitochondrial stress test, or etomoxir/perhexiline for a fatty acid oxidation assay). Incubate the plate in a CO2-free incubator for 1 hour.
-
Instrument Setup: Calibrate the Seahorse XF Analyzer sensor cartridge.
-
Assay Execution: Load the cell plate into the analyzer. Measure baseline oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
Compound Injection: Sequentially inject compounds to assess metabolic function. For a fatty acid oxidation assay, this would typically involve:
-
Port A: this compound or vehicle control.
-
Port B: Oligomycin (ATP synthase inhibitor).
-
Port C: FCCP (uncoupler).
-
Port D: Rotenone/antimycin A (Complex I and III inhibitors).
-
-
Data Analysis: Analyze the changes in OCR and ECAR in response to this compound in both wild-type and KO cells.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed wild-type and CPT1A KO cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treatment: After 24 hours, treat the cells with a dose range of this compound (e.g., 0.1 µM to 100 µM) or vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control for both cell lines and compare their dose-response curves.
Conclusion
The validation of a drug's mechanism of action is a cornerstone of modern drug development. While traditional biochemical assays are invaluable for identifying direct inhibitors, CRISPR-Cas9-mediated gene editing offers an orthogonal and highly specific method to confirm the on-target effects of a compound in a cellular context.[1][2] By demonstrating that the genetic removal of CPT1A recapitulates the metabolic state induced by this compound and confers resistance to the drug's effects, researchers can definitively validate its primary mechanism of action. This genetic approach provides a high degree of confidence that the therapeutic benefits of this compound are indeed mediated through the inhibition of fatty acid oxidation, thereby strengthening the rationale for its clinical use and for the development of next-generation metabolic modulators.
References
- 1. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 2. biocompare.com [biocompare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CRISPR-Cas9: A method for establishing rat models of drug metabolism and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selectscience.net [selectscience.net]
- 7. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Perhexiline's Preclinical Toxicity: A Comparative Analysis Across In Vitro and In Vivo Models
A detailed examination of perhexiline's toxicity profile reveals significant variations across different preclinical models, underscoring the importance of a multi-faceted approach in toxicological assessment. This guide provides a comparative analysis of this compound-induced toxicity, drawing upon data from in vitro cell cultures and in vivo rodent models to inform researchers, scientists, and drug development professionals.
This compound, a drug historically used for angina, has demonstrated notable efficacy but also significant hepatotoxicity and neurotoxicity, leading to its withdrawal from many markets.[1] Understanding the nuances of its toxic effects in different biological systems is crucial for both mechanistic insights and the development of safer therapeutic alternatives. This analysis synthesizes key findings on this compound's toxicity, with a focus on data from in vitro hepatic cell lines and comparative in vivo studies in rats and mice.
In Vitro Hepatotoxicity: Unraveling Cellular Mechanisms
In vitro studies using human-derived hepatic cell lines have been instrumental in elucidating the molecular mechanisms underlying this compound-induced liver injury. Key models include primary human hepatocytes, HepG2, and HepaRG cells.
Comparative Cytotoxicity in Hepatic Cell Lines
This compound induces cellular damage in a dose-dependent manner across various hepatic cell models.[1] Cytotoxicity is often assessed by measuring the release of lactate dehydrogenase (LDH), a marker of cell membrane integrity.
| Cell Model | This compound Concentration (µM) | Exposure Time (hours) | LDH Release (% of control) | Reference |
| Primary Human Hepatocytes | 20 | 4 | ~40% | [1] |
| Primary Human Hepatocytes | 25 | 4 | ~47% | [1] |
| HepG2 | 25 | 4 | ~55% | [1] |
| HepaRG | 25 | 4 | Similar to primary human hepatocytes | [1] |
Table 1: Comparative cytotoxicity of this compound in different hepatic cell models.
Experimental Protocol: In Vitro Cytotoxicity Assessment
Cell Culture and Treatment:
-
Primary human hepatocytes, HepG2, or HepaRG cells are seeded in appropriate culture plates and allowed to adhere.
-
Cells are then exposed to varying concentrations of this compound (e.g., 5, 10, 15, 20, 25 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4 hours).[1]
LDH Release Assay:
-
Following treatment, the culture medium is collected.
-
The amount of LDH released from damaged cells into the medium is quantified using a commercially available LDH cytotoxicity assay kit.
-
Results are typically expressed as a percentage of the positive control (cells treated with a lysis buffer).[1]
Signaling Pathways in this compound-Induced Hepatotoxicity
Research indicates that this compound-induced hepatotoxicity involves the activation of cellular stress pathways, including the endoplasmic reticulum (ER) stress and the p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1]
In Vivo Toxicity: Insights from Rodent Models
Animal models have been critical in understanding the systemic toxicity of this compound, particularly its neurotoxic and hepatotoxic effects, and the role of pharmacogenetics.
Neurotoxicity: The Dark Agouti Rat Model
A key finding in this compound neurotoxicity is its dependence on the metabolic capacity of the animal, specifically related to the cytochrome P450 2D6 (CYP2D6) enzyme.[2] The Dark Agouti (DA) rat, which exhibits poor hydroxylation of debrisoquine (a marker for CYP2D6 activity), serves as a relevant model for "poor metabolizer" humans.[3]
| Animal Model | Genetic Trait | This compound-Induced Neurotoxicity | Key Pathological Finding | Reference |
| Dark Agouti (DA) Rat | Poor Debrisoquine Hydroxylator | Present | Heavy lipid deposition in neurons of dorsal root and sympathetic ganglia | [3] |
| Sprague Dawley (SD) Rat | Vigorous Debrisoquine Hydroxylator | Absent at similar cumulative doses | No significant changes | [3] |
Table 2: Comparative neurotoxicity of this compound in different rat strains.
Experimental Protocol: In Vivo Neurotoxicity Assessment in Rats
Animal Model and Dosing:
-
Male Dark Agouti and Sprague Dawley rats are used.
-
This compound maleate is administered, often through the diet, at specified concentrations for a defined period.
Neurotoxicity Evaluation:
-
Clinical Observations: Regular monitoring for signs of neurotoxicity, such as weight loss and motor deficits.
-
Histopathology: At the end of the study, nerve tissues (e.g., dorsal root ganglia, sympathetic ganglia, sural nerve) are collected. Tissues are fixed, processed, and examined under light and electron microscopy for pathological changes, such as lipidosis.[3]
Hepatotoxicity: Mouse and Rat Models
Studies in mice have demonstrated that this compound can induce hepatic steatonecrosis (fatty degeneration and necrosis of liver cells) after several months of treatment.[4] Comparative studies between Dark Agouti and Sprague-Dawley rats have also highlighted differences in hepatotoxic potential, with DA rats showing a greater susceptibility.
| Animal Model | Duration of Treatment | Key Histopathological Finding in Liver | Reference |
| Mice | Several months | Steatonecrosis without Mallory bodies | [4] |
| Dark Agouti (DA) Rat | 8 weeks (200 mg/kg/day) | Increased plasma LDH, suggestive of liver injury | [5] |
| Sprague Dawley (SD) Rat | 8 weeks (200 mg/kg/day) | Lower glycogen content, no significant increase in plasma LDH | [5] |
Table 3: Comparative hepatotoxicity of this compound in mice and rats.
Experimental Protocol: In Vivo Hepatotoxicity Assessment in Rodents
Animal Model and Dosing:
-
Mice or rats (e.g., Dark Agouti and Sprague-Dawley) are used.
-
This compound is administered orally (e.g., in the diet or by gavage) at specified doses and for a defined duration.
Hepatotoxicity Evaluation:
-
Biochemical Analysis: Blood samples are collected to measure liver function enzymes, such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH).[5]
-
Histopathology: Liver tissue is collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to examine for pathological changes like steatosis, necrosis, and inflammation.[4]
Conclusion
The preclinical toxicity of this compound is a complex interplay of dose, duration of exposure, and the genetic makeup of the individual or animal model. In vitro studies have been pivotal in identifying the cellular mechanisms of hepatotoxicity, pointing to ER stress and p38 MAPK activation as key events. In vivo models, particularly the comparative studies in different rat strains, have highlighted the critical role of metabolic capacity (CYP2D6 activity) in determining susceptibility to both neurotoxicity and hepatotoxicity. The Dark Agouti rat stands out as a valuable model for studying the neurotoxic effects of this compound in a "poor metabolizer" context. This comparative analysis underscores the necessity of utilizing a combination of in vitro and well-characterized in vivo models to comprehensively assess the toxic potential of drug candidates and to understand the mechanisms that drive adverse drug reactions.
References
- 1. A mechanism of this compound’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oecd.org [oecd.org]
- 3. Effects of this compound on contractile response of rabbit aorta to norepinephrine and potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Comparative hepatic toxicity of this compound maleate and griseofulvin in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Perhexiline vs. Standard-of-Care: A Comparative Analysis of Efficacy in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of perhexiline against current standard-of-care therapies for glioblastoma, estrogen receptor-positive (ER+) breast cancer, and pancreatic ductal adenocarcinoma. The data presented is intended to inform research and development by highlighting the potential of metabolic inhibitors in oncology.
Executive Summary
This compound, a prophylactic antianginal drug, has demonstrated significant anti-cancer properties in preclinical studies. Its primary mechanism of action involves the inhibition of carnitine palmitoyltransferase 1 and 2 (CPT1/2), key enzymes in fatty acid oxidation (FAO), a metabolic pathway increasingly recognized as crucial for cancer cell growth and survival.[1][2] This guide summarizes the available preclinical data on this compound's efficacy and compares it with the clinical outcomes of standard-of-care treatments for three aggressive cancers. While direct comparisons are limited by the preclinical nature of the this compound data, the findings suggest a promising avenue for further investigation, both as a monotherapy and in combination with existing chemotherapeutics.
Data Presentation
Glioblastoma Multiforme
Standard-of-Care: The current standard of care for newly diagnosed glioblastoma is maximal safe surgical resection followed by the Stupp protocol, which involves radiation therapy with concomitant and adjuvant temozolomide.[3][4] For recurrent glioblastoma, treatment options are more varied and may include bevacizumab.[5]
| Therapy | Population | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| This compound (preclinical) | Orthotopic Glioblastoma Mouse Model (MES83 cells) | 19 days (vs. 17 days for vehicle)[6][7] | - | Significant reduction in tumor volume[6][7] |
| Temozolomide (Stupp Protocol) | Newly Diagnosed Glioblastoma (Human Clinical Trial) | 14.6 months (vs. 12.1 months with radiation alone) | 6.9 months | - |
| Bevacizumab | Recurrent Glioblastoma (Human Clinical Trial Meta-analysis) | 9.3 months | 6.1 months | 55% (Complete + Partial Response) |
Estrogen Receptor-Positive (ER+) Breast Cancer
Standard-of-Care: For postmenopausal women with ER+/HER2- advanced breast cancer, the standard first-line treatment is often an aromatase inhibitor like letrozole, frequently in combination with a CDK4/6 inhibitor such as palbociclib.
| Therapy | Population | Median Progression-Free Survival (PFS) |
| This compound (preclinical) | Breast Cancer Cell Lines (in vitro) | IC50 between 2 and 6 µmol/L[1] |
| Letrozole + Palbociclib (PALOMA-2 Trial) | Postmenopausal Women with ER+/HER2- Advanced Breast Cancer | 24.8 months[8] |
| Letrozole (alone) | Postmenopausal Women with ER+/HER2- Advanced Breast Cancer | 14.5 months[8] |
Pancreatic Ductal Adenocarcinoma
Standard-of-Care: First-line treatment for metastatic pancreatic cancer in patients with good performance status typically involves combination chemotherapy regimens such as FOLFIRINOX or gemcitabine plus nab-paclitaxel.
| Therapy | Population | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |
| This compound + Gemcitabine (preclinical) | Pancreatic Cancer Xenograft Mouse Model | Induced complete tumor regression in a high-responder model[9] | - |
| FOLFIRINOX | Metastatic Pancreatic Cancer (Human Clinical Trial) | 11.1 months | 6.4 months |
| Gemcitabine + nab-Paclitaxel | Metastatic Pancreatic Cancer (Human Clinical Trial) | 8.5 months | 5.5 months |
Experimental Protocols
This compound Preclinical Studies
-
Glioblastoma (Orthotopic Mouse Model):
-
Cell Line: MES83 patient-derived glioblastoma stem cells.[6][7]
-
Animal Model: Nude mice with orthotopically implanted MES83 cells.[6][7][10]
-
Treatment: this compound administered at 80 mg/kg via oral gavage, 5 days a week.[6][7][10]
-
Endpoints: Tumor growth measured by calipers (flank model) and MRI (orthotopic model), and overall survival.[6][7][10]
-
-
Breast Cancer (In Vitro):
-
Pancreatic Cancer (Xenograft Mouse Model):
-
Cell Line: Patient-derived pancreatic ductal adenocarcinoma cells (PDAC084T high responder).
-
Animal Model: Xenograft mouse model.
-
Treatment: Combination of this compound and gemcitabine.
-
Endpoint: Tumor regression.
-
Standard-of-Care Clinical Trial Protocols (Simplified)
-
Stupp Protocol (Glioblastoma):
-
PALOMA-2 Trial (ER+ Breast Cancer):
-
Patient Population: Postmenopausal women with ER+/HER2- advanced breast cancer who had not received prior systemic therapy for their advanced disease.[8][11]
-
Regimen: Letrozole (2.5 mg/day) with either palbociclib (125 mg/day for 21 days of a 28-day cycle) or placebo.[8]
-
Primary Endpoint: Progression-free survival.[8]
-
-
FOLFIRINOX Clinical Trial (Pancreatic Cancer):
-
Patient Population: Patients with metastatic pancreatic cancer and a good performance status.
-
Regimen: A combination of oxaliplatin (85 mg/m²), leucovorin (400 mg/m²), irinotecan (180 mg/m²), and fluorouracil (400 mg/m² bolus followed by a 2400 mg/m² 46-hour continuous infusion) administered every two weeks.[12]
-
Primary Endpoint: Overall survival.
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound's anti-cancer effects are primarily attributed to its inhibition of fatty acid oxidation (FAO). By blocking CPT1 and CPT2, this compound prevents the transport of long-chain fatty acids into the mitochondria for beta-oxidation. This leads to a cascade of downstream effects, including reduced ATP production, activation of AMPK, inhibition of the mTORC1 signaling pathway, and induction of apoptosis through increased reactive oxygen species (ROS) and cytochrome c release.[1][2]
References
- 1. This compound: Old Drug, New Tricks? A Summary of Its Anti-Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glioblastoma's Dismal Standard of Care: The Stupp Protocol | Depth-First [depth-first.com]
- 4. radiopaedia.org [radiopaedia.org]
- 5. The mTOR Signalling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pfizer Announces Overall Survival Results from Phase 3 PALOMA-2 Trial of IBRANCE® (palbociclib) for the First-Line Treatment of ER+, HER2- Metastatic Breast Cancer | Pfizer [pfizer.com]
- 9. iris.uniroma1.it [iris.uniroma1.it]
- 10. This compound demonstrates FYN-mediated anti-tumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Administration of FOLFIRINOX for Advanced Pancreatic Cancer: Physician Practice Patterns During Early Use - PMC [pmc.ncbi.nlm.nih.gov]
Independent replication of published Perhexiline research findings
For Researchers, Scientists, and Drug Development Professionals
Comparative Data on Perhexiline's Effects
The following tables summarize quantitative data from various studies, providing a comparative view of this compound's efficacy and cellular impact across different experimental setups.
Table 1: Inhibition of Carnitine Palmitoyltransferase-1 (CPT-1) by this compound
| Tissue/Cell Type | Species | IC50 (µM) | Reference |
| Cardiac Mitochondria | Rat | 77 | [1] |
| Hepatic Mitochondria | Rat | 148 | [1] |
Table 2: Cytotoxic Effects of this compound on HepG2 Cells
| Parameter | Concentration (µM) | Exposure Time | Result | Reference |
| Cell Viability | 5 - 25 | 2 - 6 hours | Reduction in cell viability | [2] |
| Cellular ATP Content | 5 - 25 | 2 - 6 hours | Reduction in ATP content | [2] |
| LDH Release | 5 - 25 | 2 - 6 hours | Increase in LDH release | [2] |
| Caspase 3/7 Activity | 20 | 2 hours | Activation of Caspase 3/7 | [2] |
Table 3: this compound-Induced Activation of MAPK Signaling in HepG2 Cells
| Protein | Concentration (µM) | Exposure Time | Observation | Reference |
| p38 | 5 - 25 | 1 - 2 hours | Activation (Phosphorylation) | [3] |
| JNK | 5 - 25 | 1 - 2 hours | Activation (Phosphorylation) | [3] |
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in the cited literature.
References
- 1. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by this compound and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. A mechanism of this compound’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing Metabolic Vulnerability: A Guide to the Synergistic Effects of Perhexiline with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The repurposing of existing drugs for oncology applications presents a promising avenue for accelerating the development of novel cancer therapies. Perhexiline, a prophylactic antianginal agent, has garnered significant attention for its potential anti-cancer properties. By targeting the metabolic plasticity of cancer cells, this compound creates a window of vulnerability that can be exploited by conventional chemotherapy drugs. This guide provides an objective comparison of this compound's synergistic performance with various chemotherapeutic agents, supported by preclinical data, and details the experimental protocols necessary to evaluate these combinations.
Core Mechanism of Action: Targeting Fatty Acid Oxidation
This compound's primary anti-cancer effect stems from its inhibition of carnitine palmitoyltransferase 1 and 2 (CPT1/CPT2).[1][2][3][4][5] These mitochondrial enzymes are crucial for the transport of long-chain fatty acids into the mitochondria for fatty acid oxidation (FAO), a key energy source for many cancer cells.[1][2][3][4][5]
By inhibiting CPT1/2, this compound triggers a cascade of anti-tumor effects:
-
Energy Depletion: Inhibition of FAO leads to a reduction in ATP production.[3] This energy crisis can hamper cancer cell proliferation and survival.
-
Metabolic Stress: The drop in the ATP-to-AMP ratio activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK, in turn, inhibits the mammalian target of rapamycin complex 1 (mTORC1), a key promoter of cell growth and proliferation.[3]
-
Oxidative Stress and Apoptosis: this compound can increase the levels of reactive oxygen species (ROS), which damages mitochondrial membranes. This leads to the release of cytochrome c and the activation of caspases, ultimately inducing programmed cell death (apoptosis).[3]
This multifaceted mechanism not only imparts direct anti-cancer activity but also sensitizes cancer cells to the cytotoxic effects of traditional chemotherapy.
Quantitative Comparison of this compound-Chemotherapy Combinations
Preclinical studies have demonstrated that this compound acts synergistically with a range of chemotherapy drugs across various cancer types. The following table summarizes key findings from these investigations.
| Chemotherapy Drug | Cancer Type(s) | Model System(s) | Key Quantitative Findings & Observations |
| Cisplatin | Epithelial Ovarian Cancer | Cell Lines (with NKX2-8 gene deletion) & Xenografts | Synergistically inhibited cancer cell growth. The combination markedly reduced tumor growth in xenograft models.[4] |
| Neuroblastoma | Cell Lines (SH-SY5Y) & Mouse Xenografts | A non-cytostatic concentration of this compound (0.01 µmol/L) synergistically enhanced cisplatin's cytotoxic effect. Co-administration was more effective at inhibiting tumor growth and prolonging survival in vivo.[4] | |
| Oxaliplatin | Gastrointestinal (Colon, Gastric) | Cell Lines (HGC27, MGC803, HCT116, DLD-1) & Patient-Derived Xenografts (PDXs) | This compound overcame oxaliplatin resistance. The combination greatly inhibited tumor growth in cell lines and PDXs. Therapeutic response in PDXs correlated with basal CPT1/CPT2 expression.[4] |
| Gemcitabine | Pancreatic Ductal Adenocarcinoma (PDAC) | Primary Human PDAC Cells & Xenografts | This compound sensitized all tested PDAC cells to gemcitabine, showing a synergistic effect. The combination induced complete tumor regression in one PDAC xenograft model by promoting energy and oxidative stress, leading to apoptosis.[6] |
| Doxorubicin | Drug-Resistant Cancers (Murine B-cell lymphoma, Breast Cancer) | Cell Lines (P388/ADR, MCF-7/ADR) | Re-sensitized doxorubicin-resistant cells to treatment. This effect was associated with an increase in intracellular doxorubicin accumulation, possibly by inhibiting ABC drug efflux transporters.[3] |
| Lapatinib | HER3+ Breast Cancer | Cell Lines | The combination synergistically inhibited the proliferation of some breast cancer cell lines. This compound prolonged the lapatinib-induced inhibition of HER3 signaling. |
Note: While a direct synergistic link between this compound and etoposide was not identified in the searched literature, etoposide is frequently used in synergistic combinations with platinum-based agents like cisplatin, which do show synergy with this compound.[7][8][9]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions in drug synergy studies is crucial for understanding the underlying mechanisms and for designing robust experiments.
Core Signaling Pathway of this compound Synergy
The diagram below illustrates the primary mechanism by which this compound induces metabolic stress and apoptosis, and how this complements the action of DNA-damaging chemotherapy agents.
References
- 1. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Old Drug, New Tricks? A Summary of Its Anti-Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Combining the antianginal drug this compound with chemotherapy induces complete pancreatic cancer regression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Etoposide admixed with cisplatin. Phase I clinical investigation of 72-hour infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase I/II trial of etoposide and cisplatin in extensive small cell lung cancer: a cancer and leukemia group B study - PubMed [pubmed.ncbi.nlm.nih.gov]
Perhexiline in Oncology: A Comparative Analysis of its Anti-Cancer Effects
An Objective Guide for Researchers and Drug Development Professionals
Originally developed as a prophylactic antianginal agent, Perhexiline is gaining significant attention for its potential as a repurposed anti-cancer therapeutic.[1][2] Its primary mechanism involves the inhibition of fatty acid metabolism, a pathway frequently upregulated in cancer cells to meet high energetic demands.[2][3] However, emerging research reveals a more complex pharmacological profile, with this compound's efficacy and mechanism of action varying considerably across different cancer subtypes. This guide provides a comparative analysis of this compound's impact on various cancers, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in navigating its therapeutic potential.
Core Mechanisms of Action: A Tale of Two Pathways
This compound's anti-tumor activity is not monolithic. While its role as an inhibitor of fatty acid oxidation (FAO) is well-documented, numerous studies now confirm that its cytotoxic effects can also be mediated through distinct, FAO-independent pathways. This duality is critical for understanding its variable efficacy across different cancer histologies.
The Canonical Pathway: Fatty Acid Oxidation (FAO) Inhibition
In many cancer cells, this compound functions by inhibiting carnitine palmitoyltransferase 1 and 2 (CPT1/2).[1][3] These mitochondrial enzymes are essential for transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation (FAO).[1] By blocking this process, this compound triggers a metabolic crisis characterized by:
-
Activation of AMP-activated protein kinase (AMPK) due to an increased AMP:ATP ratio.[3][4]
-
Inhibition of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[3][5]
-
Induction of autophagy and apoptosis, often mediated by increased reactive oxygen species (ROS) and mitochondrial stress.[3][4]
Emerging FAO-Independent Pathways
Recent studies have compellingly shown that this compound's anti-cancer effects are not always dependent on FAO inhibition. This is particularly evident in certain cancer subtypes where alternative targets have been identified.
-
Glioblastoma (GBM): In glioblastoma models, this compound's potent cytotoxic activity was found to be independent of FAO inhibition.[6][7] Instead, its effects are mediated through the inhibition of FYN kinase, a proto-oncogene.[6][8] This highlights a distinct mechanism of action in this hard-to-treat brain cancer.
-
Pancreatic Cancer (PDAC): In KRAS-mutated pancreatic cancer organoids, this compound was identified as a potent growth inhibitor.[9][10] Its mechanism involves counteracting the KRAS-driven boost in cholesterol production by inhibiting a key regulatory factor, SREBP2.[9]
-
Breast Cancer: this compound has been shown to induce the internalization and degradation of the HER3 receptor in breast cancer cell lines, a mechanism that appears independent of CPT inhibition.[1]
Comparative Efficacy Data
The following table summarizes key quantitative findings of this compound's activity across various cancer subtypes from preclinical studies.
| Cancer Subtype | Cell Line / Model | Key Quantitative Finding(s) | Primary Mechanism Implicated | Citation(s) |
| Glioblastoma | Human GBM cell lines | IC25: 3 µM. Enhances radiation sensitivity. | FAO Inhibition / GSC Targeting | [11] |
| MES83, T98G | Antiproliferative effects observed. | FYN Kinase Inhibition (not FAO) | [6] | |
| Orthotopic Mouse Model | Increased median survival (19 days vs. 17 days for control). | FYN Kinase Inhibition | [6][12][13] | |
| Breast Cancer | Multiple cell lines | IC50: 2 - 6 µmol/L. | HER3 Internalization / FAO Inhibition | [1] |
| MCF-7 | Induces autophagy and inhibits mTORC1 signaling at 10 µM. | mTORC1 Inhibition | [1][5] | |
| Lapatinib-resistant cells | Synergistically inhibits proliferation with lapatinib. | Overcomes HER3-mediated resistance | [1] | |
| Pancreatic Cancer | PDAC Organoids (KRAS-mutant) | Potently blocked organoid growth and destroyed some entirely. | SREBP2 / Cholesterol Synthesis Inhibition | [9][10] |
| PDAC Xenograft Model | In combination with gemcitabine, induced complete tumor regression. | Energy/Oxidative Stress, Apoptosis | [14] | |
| Hepatocellular Carcinoma | HepG2 | Reduces cell viability and ATP content at 5-25 µM. | Mitochondrial Dysfunction, Apoptosis | [15] |
| Hepatic Cells | Induces ER stress and activates p38/JNK signaling. | ER Stress | [16] | |
| Prostate Cancer | LNCaP cell lines | Promoted lipid accumulation, inhibited proliferation, induced apoptosis. | FAO Inhibition | [3] |
| Patient-Derived Explants | Synergistically decreased viability when combined with AUY922 (HSP90i). | FAO Inhibition | [17] | |
| Chronic Lymphocytic Leukemia (CLL) | Primary CLL cells | Selectively induces massive apoptosis in high-CPT expressing cells at 5 µM. | CPT Inhibition / FAO Inhibition | [15] |
| Various Cancers | Breast, Cervix, Colon, Lung | IC50: 3 - 22 µmol/L. | Not specified (likely FAO-dependent) | [1] |
Key Experimental Protocols
Reproducibility is paramount in scientific research. Provided below are detailed methodologies for key experiments frequently cited in this compound studies.
Cell Viability and Cytotoxicity Assay (Trypan Blue Exclusion)
-
Objective: To quantify the number of viable and non-viable cells after treatment with this compound.
-
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MES83 glioblastoma cells) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0-10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).[6]
-
Cell Harvesting: Aspirate the media, wash cells with PBS, and detach them using Trypsin-EDTA. Neutralize trypsin with complete media and centrifuge the cell suspension.
-
Staining: Resuspend the cell pellet in a known volume of media. Mix a small aliquot of the cell suspension (e.g., 10 µL) with an equal volume of 0.4% Trypan Blue stain.
-
Counting: Load the mixture onto a hemocytometer. Count the number of blue (non-viable) and clear (viable) cells under a microscope.
-
Calculation: Calculate cell viability (%) as (Number of viable cells / Total number of cells) x 100.[6]
-
Apoptosis Analysis (Annexin V/7-AAD Flow Cytometry)
-
Objective: To quantify the percentage of cells undergoing early and late apoptosis.
-
Protocol:
-
Cell Culture and Treatment: Seed and treat cells with this compound as described above (e.g., PN19 cells with 1.5 µM for 48 hours).[6][13]
-
Harvesting: Collect both adherent and floating cells. Wash with cold PBS and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/7-AAD-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or are necrotic.[6]
-
In Vivo Orthotopic Glioblastoma Mouse Model
-
Objective: To evaluate the in vivo efficacy of this compound on tumor growth and survival.
-
Protocol:
-
Cell Implantation: Anesthetize immunodeficient mice and stereotactically implant human glioblastoma cells (e.g., MES83) into the brain.
-
Tumor Establishment: Allow tumors to establish for a set period (e.g., 7 days), often confirmed by bioluminescence imaging.
-
Treatment: Randomize mice into treatment and vehicle control groups. Administer this compound (e.g., 80 mg/kg) or vehicle via oral gavage on a specified schedule (e.g., 5 days a week).[6][12]
-
Monitoring: Monitor tumor growth using imaging techniques (e.g., MRI or bioluminescence) and measure tumor volume.[6]
-
Survival Analysis: Monitor mice for signs of morbidity and record survival data. Generate Kaplan-Meier survival plots to compare the median survival between treated and control groups.[6][13]
-
Conclusion and Future Directions
This compound demonstrates significant, albeit variable, anti-cancer activity across a range of preclinical models. Its therapeutic potential is underscored by a dual mechanism of action, targeting both the canonical FAO pathway and specific, cancer-context-dependent vulnerabilities like FYN kinase in glioblastoma and cholesterol synthesis in pancreatic cancer.[6][9] This mechanistic diversity suggests that this compound's application could be tailored to specific cancer subtypes based on their underlying metabolic and signaling profiles.
The ability of this compound to synergize with existing chemotherapies, such as gemcitabine in pancreatic cancer and lapatinib in breast cancer, presents a promising avenue for combination therapies that could enhance efficacy and overcome drug resistance.[1][14] However, the clinical translation of this compound as an anti-cancer agent must address its known potential for side effects, including liver and nerve damage.[9] Future research should focus on developing analogues with an improved therapeutic index or identifying biomarkers to predict which patient populations are most likely to respond to treatment, paving the way for its successful repurposing in oncology.
References
- 1. This compound: Old Drug, New Tricks? A Summary of Its Anti-Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Old Drug, New Tricks? A Summary of Its Anti-Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound demonstrates FYN-mediated anti-tumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Demonstrates FYN-mediated Antitumor Activity in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. biocompare.com [biocompare.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Combining the antianginal drug this compound with chemotherapy induces complete pancreatic cancer regression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cancer-research-network.com [cancer-research-network.com]
- 16. A mechanism of this compound’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Unmasking Perhexiline's Hidden Interactions: A Comparative Guide to In Silico Predictions and Experimental Validations
For researchers, scientists, and drug development professionals, this guide provides a critical comparison of predicted and experimentally validated off-target effects of perhexiline. By examining the methodologies and outcomes of both computational and laboratory-based studies, we aim to offer a clearer understanding of this compound's complex pharmacology and the utility of in silico models in predicting unintended drug interactions.
This compound, a drug known for its efficacy in treating refractory angina and heart failure, primarily acts by inhibiting carnitine palmitoyltransferase (CPT)-1 and CPT-2, shifting myocardial metabolism from fatty acid to glucose oxidation. However, its clinical use has been hampered by significant off-target effects, including cardiotoxicity, hepatotoxicity, and neurotoxicity. Understanding these off-target interactions is crucial for safer drug development and for repurposing existing molecules. This guide delves into the experimentally validated off-target profile of this compound and discusses how in silico models can be leveraged to predict such interactions.
Cardiotoxicity: A Tale of Ion Channel Blockade
While this compound's on-target metabolic modulation is beneficial for the heart, its off-target interactions with cardiac ion channels contribute to its cardiotoxic potential. Experimental studies have meticulously characterized these interactions, providing a clear example of polypharmacology.
Experimental Validation of Ion Channel Inhibition
Electrophysiological assays, specifically manual patch-clamp techniques on mammalian cells expressing specific ion channels, have provided quantitative data on this compound's inhibitory effects. These studies have revealed that this compound is a multi-ion channel blocker.[1]
Table 1: Experimentally Determined IC50 Values for this compound on Cardiac Ion Channels [1]
| Target Ion Channel | IC50 (ng/mL) | IC50 (µM) | Experimental Method |
| hERG (IKr) | 167 | 0.47 | Manual Patch-Clamp |
| hCav1.2 (L-type Ca2+) | 247 | 0.70 | Manual Patch-Clamp |
| late hNav1.5 (Late Na+) | 1359 | 3.84 | Manual Patch-Clamp |
Note: The therapeutic plasma concentration of this compound is typically maintained between 150-600 ng/mL.
These findings demonstrate that within its therapeutic range, this compound can significantly inhibit both the hERG and hCav1.2 channels, with a less potent effect on the late sodium current. This multi-channel blockade explains the observed QT interval prolongation in patients.[1]
In Silico Approaches for Predicting Ion Channel Interactions
While the aforementioned studies did not originate from a specific in silico prediction for this compound, various computational models are routinely used to forecast such off-target liabilities.
-
Quantitative Structure-Activity Relationship (QSAR) Models: These ligand-based methods correlate the chemical structure of molecules with their biological activity. A QSAR model built with a training set of known ion channel inhibitors could predict this compound's inhibitory activity based on its structural features.
-
Molecular Docking: This structure-based method simulates the binding of a small molecule to the three-dimensional structure of a protein target. Docking this compound into the known structures or homology models of hERG, hCav1.2, and hNav1.5 channels could predict its binding affinity and pose, thus flagging it as a potential inhibitor.
-
Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for binding to a specific target. A pharmacophore model for ion channel blockers could be used to screen compounds like this compound.
-
Machine Learning: Modern approaches utilize machine learning algorithms, trained on large datasets of drug-target interactions, to predict the off-target profile of new molecules. These models can identify complex patterns that are not apparent from simple structural comparisons.
The following diagram illustrates a generalized workflow for predicting and validating off-target effects, applicable to this compound's interaction with ion channels.
Caption: Workflow for In Silico Prediction and Experimental Validation.
A Novel Off-Target: Krüppel-like Factor 14 (KLF14)
Recent research has uncovered a previously unknown off-target for this compound with potential therapeutic benefits in atherosclerosis. This discovery was made through experimental screening, but it highlights the kind of novel interactions that advanced in silico methods aim to predict.
Experimental Identification of KLF14 Activation
A high-throughput screening of a library of small molecules identified this compound as an activator of Krüppel-like factor 14 (KLF14), a transcription factor linked to HDL cholesterol levels and cardiovascular disease.[2]
Experimental Evidence:
-
In Vitro: this compound treatment of HepG2 cells increased KLF14 promoter activity and subsequent ApoA-I production.[2]
-
In Vivo: Administration of this compound to wild-type mice led to increased plasma HDL-C and ApoA-I levels. This effect was absent in mice with liver-specific deletion of KLF14, confirming that the effect is KLF14-dependent. Furthermore, this compound treatment reduced atherosclerotic lesion development in apolipoprotein E-deficient mice.[2]
This finding suggests a potential new therapeutic application for this compound in managing atherosclerosis, mediated by its off-target activation of the KLF14 pathway.
References
A Comparative Analysis of Perhexiline and Its Novel Fluorinated Analogues: Pharmacokinetic Profiles and Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic profiles of the antianginal agent perhexiline and its novel fluorinated analogues. Supported by experimental data, this document delves into the metabolic stability, in vivo pharmacokinetics, and the underlying mechanism of action of these compounds, offering insights into their therapeutic potential.
This compound, a drug known for its efficacy in treating refractory angina, has had its clinical utility limited by a narrow therapeutic index and significant inter-individual pharmacokinetic variability.[1] This variability is primarily due to its metabolism by the polymorphic cytochrome P450 enzyme, CYP2D6. In an effort to overcome these limitations, novel fluorinated analogues of this compound have been developed, demonstrating improved pharmacokinetic properties and retaining the therapeutic efficacy of the parent compound.
Executive Summary of Comparative Pharmacokinetics
The development of fluorinated analogues of this compound has focused on reducing the susceptibility to CYP2D6-mediated metabolism, thereby aiming for a more predictable and safer pharmacokinetic profile. Key findings from preclinical studies indicate that strategic fluorination of the cyclohexyl rings of this compound leads to a significant increase in metabolic stability.
Table 1: In Vitro Metabolic Stability of this compound and its Novel Analogues in Human and Rat Liver Microsomes [1]
| Compound | Structure | % Remaining after 1 hr (HLM) | % Remaining after 1 hr (RLM) |
| This compound | Dicyclohexyl | 11 (5 - 24) | 19 (7 - 40) |
| Analogue 50 | Cyclohexyl, 4,4-Difluorocyclohexyl | 45 (34 - 60) | 88 (61 - 127) |
| Analogue 55 | Cyclohexyl, 3,3-Difluorocyclohexyl | 215 (160 - 290) | - |
| Analogue 62 | 4,4-Difluorocyclohexyl, 4,4-Difluorocyclohexyl | 88 (61 - 127) | - |
| Analogue 24 | Cyclohexyl, 4-Hydroxycyclohexyl | 475 (290 - 745) | - |
HLM: Human Liver Microsomes; RLM: Rat Liver Microsomes. Data are presented as mean (95% confidence interval) of two independent experiments.
The in vitro data clearly demonstrates that fluorinated analogues, particularly Analogue 50 (4,4-gem-difluoro) and Analogue 62 (4,4,4′,4′-tetrafluoro) , exhibit significantly greater stability in human liver microsomes compared to this compound. This suggests a reduced rate of metabolism, which is a primary objective in overcoming the pharmacokinetic challenges of the parent drug.
Further in vivo studies in a mouse model corroborate these findings, highlighting the improved pharmacokinetic profile of the fluorinated analogue 50.
Table 2: Comparative In Vivo Pharmacokinetic Parameters of this compound and Analogue 50 in Mice (10 mg/kg oral gavage) [1]
| Parameter | This compound | Analogue 50 |
| Plasma | ||
| Cmax (ng/mL) | 13 ± 3 | 118 ± 21 |
| AUC (0-24h) (ng.h/mL) | 88 ± 21 | 1420 ± 240 |
| Myocardium | ||
| Cmax (ng/g) | 74 ± 15 | 1280 ± 220 |
| AUC (0-24h) (ng.h/g) | 420 ± 90 | 12200 ± 2100 |
| Myocardial Accumulation (Myocardium/Plasma Ratio) | ||
| at 1h | 5.7 | 10.7 |
| at 4h | 4.9 | 10.9 |
| at 8h | 4.8 | 9.5 |
| AUC Ratio | 2.4 | 8.6 |
The in vivo data reveals a dramatically improved pharmacokinetic profile for Analogue 50, with a more than 10-fold increase in plasma Cmax and a 16-fold increase in plasma AUC compared to this compound. Importantly, Analogue 50 also demonstrates a significantly higher and sustained accumulation in the myocardium, the target tissue. This enhanced myocardial exposure at a lower systemic dose could translate to improved efficacy and a wider therapeutic window.
Mechanism of Action: Inhibition of Carnitine Palmitoyltransferase-1 (CPT1)
This compound and its analogues exert their therapeutic effect by inhibiting carnitine palmitoyltransferase-1 (CPT1), a key enzyme in the mitochondrial fatty acid β-oxidation pathway.[2][3] By inhibiting CPT1, these compounds shift the myocardial energy metabolism from fatty acid oxidation towards glucose oxidation. This metabolic switch is more oxygen-efficient, leading to increased ATP production for the same amount of oxygen consumed, which is particularly beneficial in ischemic conditions.[4]
Figure 1. This compound's Mechanism of Action on the CPT1 Signaling Pathway.
Experimental Protocols
In Vitro Metabolic Stability Assay
The metabolic stability of this compound and its analogues was assessed using human and rat liver microsomes. The detailed protocol is as follows:
-
Incubation: Test compounds (1 µM) were incubated with human or rat liver microsomes (0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4) at 37°C.
-
Cofactor Addition: The reaction was initiated by the addition of an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Time Points: Aliquots of the reaction mixture were taken at 0 and 60 minutes.
-
Reaction Termination: The reaction was stopped by the addition of ice-cold acetonitrile containing an internal standard.
-
Analysis: The samples were centrifuged, and the supernatant was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the percentage of the parent compound remaining.
In Vivo Pharmacokinetic Study in Mice
The pharmacokinetic profiles of this compound and Analogue 50 were evaluated in male BALB/c mice. The methodology is outlined below:
-
Dosing: Mice were administered a single oral dose of either this compound or Analogue 50 (10 mg/kg) by gavage.
-
Sample Collection: Blood and myocardial tissue samples were collected at 1, 4, 8, and 24 hours post-dosing (n=3 per time point).
-
Sample Preparation: Plasma was separated from blood by centrifugation. Myocardial tissue was homogenized. Both plasma and homogenized tissue were subjected to protein precipitation with acetonitrile containing an internal standard.
-
Analysis: The concentrations of the test compounds in the plasma and myocardial tissue extracts were determined by LC-MS/MS.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, AUC, and myocardial accumulation ratios, were calculated from the concentration-time data.
Conclusion
The development of novel fluorinated analogues of this compound represents a significant advancement in overcoming the pharmacokinetic limitations of the parent drug. The enhanced metabolic stability and improved in vivo pharmacokinetic profile, particularly the increased myocardial accumulation of Analogue 50, suggest a promising path towards a safer and more effective therapeutic agent for cardiovascular diseases. Further clinical evaluation of these analogues is warranted to translate these preclinical findings into patient benefits.
References
Safety Operating Guide
Proper Disposal of Perhexiline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds like perhexiline is a critical component of laboratory safety and environmental responsibility. Improper disposal can pose risks to human health and ecosystems. This guide provides essential, step-by-step information for the proper management and disposal of this compound waste, aligning with general best practices for pharmaceutical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets (SDS), recommended PPE includes:
-
Protective gloves: To prevent skin contact.
-
Protective clothing: To minimize exposure.
-
Eye and face protection: To guard against splashes or dust.
Work should be conducted in a well-ventilated area to avoid inhalation of any dust or fumes[1]. In case of a spill, absorb the material with a liquid-binding agent like diatomite and decontaminate surfaces with alcohol[1].
Step-by-Step Disposal Procedure
The disposal of this compound, like all pharmaceutical waste, is governed by local, state, and federal regulations. The United States Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies regulating pharmaceutical waste[2]. A crucial first step is to determine if the waste is classified as hazardous.
Step 1: Hazardous Waste Determination
This compound is not explicitly found on the EPA's P-list (acutely hazardous) or U-list (toxic) of hazardous wastes[2][3][4][5][6]. Therefore, it is not automatically classified as a listed hazardous waste. However, a waste determination must still be performed to see if it exhibits any of the following characteristics of hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA)[7]:
-
Ignitability: Flashpoint < 140°F (<60°C).
-
Corrosivity: pH ≤ 2 or ≥ 12.5.
-
Reactivity: Unstable under normal conditions, may react with water, or emit toxic gases.
-
Toxicity: If it contains contaminants at concentrations above certain thresholds.
If the this compound waste, including any solutions or contaminated materials, meets any of these criteria, it must be managed as hazardous waste.
Step 2: Segregation of Waste
Proper segregation is critical to ensure safe handling and disposal.
-
Non-Hazardous this compound Waste: If the waste determination concludes that the this compound waste is non-hazardous, it should still be disposed of responsibly and not mixed with general trash or flushed down the drain[2][8]. It should be collected in a clearly labeled, sealed container.
-
Hazardous this compound Waste: If the waste is determined to be hazardous, it must be collected in a separate, sealed, and clearly labeled container indicating "Hazardous Waste" and identifying the contents.
Step 3: Container Management and Labeling
-
Use containers that are compatible with the chemical waste and are in good condition with secure, leak-proof closures.
-
Label all waste containers clearly with the name of the chemical ("this compound Waste") and the date of accumulation. If hazardous, the label must comply with all applicable regulations, including the appropriate hazardous waste codes.
Step 4: Storage
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials[1]. Follow all institutional and regulatory guidelines for the storage of chemical waste.
Step 5: Final Disposal
-
Engage a Licensed Waste Disposal Contractor: The final and most critical step is to arrange for the pickup and disposal of the this compound waste by a licensed and reputable hazardous waste management company. This ensures that the waste is transported, treated, and disposed of in a compliant and environmentally sound manner, which for most pharmaceutical waste is incineration[2].
-
Documentation: Maintain meticulous records of all waste determinations, container labeling, and disposal manifests. This documentation is essential for regulatory compliance.
Important Note: Under no circumstances should this compound or any other pharmaceutical waste be flushed down the sewer system[2][8]. This practice is prohibited for hazardous waste pharmaceuticals and is strongly discouraged for all pharmaceutical waste to prevent environmental contamination[2][8].
Data Presentation
No quantitative data regarding specific disposal parameters for this compound was identified in the search results. Disposal procedures are guided by regulatory classifications rather than specific numerical thresholds for this compound.
Experimental Protocols
The provided information is based on regulatory guidelines and safety data sheets, not specific experimental protocols for disposal. The key "protocol" is the hazardous waste determination process as mandated by the EPA.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. pwaste.com [pwaste.com]
- 2. P and U Waste Codes for Chemical Products | Lion Technology [lion.com]
- 3. epa.gov [epa.gov]
- 4. Waste Designation Decision Matrix - P and U Listed Wastes - Texas Commission on Environmental Quality - www.tceq.texas.gov [tceq.texas.gov]
- 5. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 6. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 7. epa.gov [epa.gov]
- 8. nyu.edu [nyu.edu]
Comprehensive Safety Protocol: Handling Perhexiline in a Laboratory Setting
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Perhexiline. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound maleate is classified as a hazardous substance. A thorough risk assessment must be conducted before any handling activities. Key hazards identified from Safety Data Sheets (SDS) include:
-
Acute Oral Toxicity : Harmful if swallowed.[1]
-
Skin Irritation : Causes skin irritation upon contact.[1][2]
-
Respiratory Irritation : May cause respiratory tract irritation if inhaled as a dust or aerosol.[1]
Currently, there are no established occupational exposure limit values for this compound.[1] Therefore, a conservative approach to minimize any potential exposure is mandatory.
Required Personal Protective Equipment (PPE)
Based on the identified hazards, the following PPE is required at a minimum. All PPE should be selected based on its resistance to chemical hazards and should be disposed of or decontaminated after use.[3]
-
Hand Protection : Wear protective gloves.[1] Given that this compound is a hazardous drug, double gloving is recommended.[4] Use powder-free gloves made of a material with low permeability, such as nitrile.[5] The outer glove should be removed and disposed of immediately after handling the material.
-
Eye and Face Protection : Use safety goggles with side shields to protect against dust and splashes.[1] In situations with a higher risk of splashing, a face shield worn over safety goggles is required.[6]
-
Body Protection : A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is mandatory to prevent skin contact.[4] The gown should close in the back.[7]
-
Respiratory Protection : All handling of solid this compound that may generate dust must be performed in a well-ventilated area, preferably within a certified chemical fume hood or other ventilated enclosure.[1] If there is a risk of inhaling dust or aerosols, a suitable respirator (e.g., N95 or higher) must be worn.[5]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure.
Preparation and Weighing:
-
Designate a specific area for handling this compound, such as a chemical fume hood.
-
Ensure a safety shower and eyewash station are accessible.[1]
-
Before handling, don all required PPE in the correct order (gown, mask/respirator, goggles, inner gloves, outer gloves).
-
When weighing, use a ventilated balance enclosure or perform the task within a fume hood to contain any dust.
-
Use dedicated, labeled equipment (spatulas, weigh boats) for this compound.
Dissolving and Aliquoting:
-
Add solvent to the solid this compound slowly to avoid splashing.
-
Keep containers tightly closed when not in use.[1]
-
If working on an open bench is unavoidable, ensure it is in a low-traffic area with adequate ventilation.
Post-Handling:
-
Decontaminate the work area (fume hood, benchtop) thoroughly after completion of work.
-
Remove PPE in a manner that avoids self-contamination: remove outer gloves first, followed by the gown, and then inner gloves. Goggles and respirator should be removed last after leaving the immediate work area.
-
Wash hands thoroughly with soap and water after removing all PPE.[1][2]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
Quantitative Toxicity Data
No official Occupational Exposure Limits (OELs) have been established for this compound. The following table summarizes available non-clinical and clinical data to provide context on its biological activity and toxicity.
| Data Point | Species | Value | Reference |
| LD50 (Oral) | Rat | 2,150 mg/kg | [2][8] |
| LD50 (Intraperitoneal) | Rat | 106 mg/kg | [2] |
| Therapeutic Plasma Conc. | Human | 0.15 - 0.60 mcg/mL (0.54-2.16 umol/L) | [9][10] |
LD50: Lethal Dose, 50%. The dose that is lethal to 50% of the tested population.
Disposal Plan
All waste contaminated with this compound is considered hazardous waste.
-
Solid Waste : Collect all disposable PPE (gloves, gowns), weigh boats, and other contaminated materials in a dedicated, clearly labeled, and sealed hazardous waste container.[11]
-
Liquid Waste : Collect all solutions containing this compound in a labeled, sealed, and chemically compatible hazardous waste container. Do not pour this compound waste down the drain.[2]
-
Disposal Method : All hazardous waste must be disposed of through an approved institutional or commercial hazardous waste management service, following all local and national regulations.
Experimental Workflow and Safety Logic
Caption: Logical workflow for the safe handling of this compound from preparation to disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pogo.ca [pogo.ca]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. pppmag.com [pppmag.com]
- 6. quora.com [quora.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. medsafe.govt.nz [medsafe.govt.nz]
- 10. This compound [testguide.adhb.govt.nz]
- 11. stemcell.com [stemcell.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
